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  • Product: 2-(Difluoromethyl)-4-isopropoxyaniline

Core Science & Biosynthesis

Foundational

2-(Difluoromethyl)-4-isopropoxyaniline: Structural Architecture & Medicinal Utility

[1] Abstract 2-(Difluoromethyl)-4-isopropoxyaniline (CAS: 2832490-81-8) represents a specialized fluorinated aniline scaffold increasingly utilized in high-value medicinal chemistry programs.[1] Distinguished by the orth...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

2-(Difluoromethyl)-4-isopropoxyaniline (CAS: 2832490-81-8) represents a specialized fluorinated aniline scaffold increasingly utilized in high-value medicinal chemistry programs.[1] Distinguished by the ortho-difluoromethyl (


) motif, this building block functions as a lipophilic hydrogen bond donor, offering a bioisosteric alternative to phenolic hydroxyls or thiols while modulating metabolic stability.[1] This technical guide analyzes its physicochemical profile, validated synthetic pathways, and strategic application in structure-activity relationship (SAR) optimization for kinase and GPCR drug discovery.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule comprises an aniline core substituted at the ortho position with a difluoromethyl group and at the para position with an isopropoxy group. This specific substitution pattern creates a "push-pull" electronic system where the electron-donating isopropoxy group counters the inductive electron-withdrawing nature of the difluoromethyl group, fine-tuning the nucleophilicity of the primary amine.[1]

Nomenclature & Identifiers[1][3][4][5][6][7]
ParameterDetail
IUPAC Name 2-(Difluoromethyl)-4-(propan-2-yloxy)aniline
CAS Number 2832490-81-8
Molecular Formula

Molecular Weight 201.21 g/mol
SMILES CC(C)OC1=CC=C(N)C(C(F)F)=C1
Key Moiety o-

(Lipophilic H-bond donor)
3D Conformational Insight

The ortho-


 group is not merely a steric blocker; the C–H bond in the difluoromethyl group is sufficiently acidic to act as a weak hydrogen bond donor.[1] In the crystal lattice or active site, this proton often engages in intramolecular hydrogen bonding with the aniline nitrogen or intermolecular bonding with protein residues (e.g., backbone carbonyls), mimicking the behavior of a hydroxyl group but with significantly higher lipophilicity and membrane permeability.

Physicochemical Properties[1][5][10]

The following data points are synthesized from experimental analogues and calculated consensus models (ACD/Labs, ChemAxon).

PropertyValue / RangeMedicinal Chemistry Implication
LogP (Octanol/Water) 2.3 – 2.6 (Est.)[1]Optimal range for oral bioavailability; the

adds lipophilicity without the "grease" of a methyl group.[1]
pKa (Conjugate Acid) ~3.8 – 4.2Lower than unsubstituted aniline (4.[1]6) due to the electron-withdrawing

(

), reducing metabolic liability at the nitrogen.[1]
TPSA ~35 ŲHigh membrane permeability; crosses blood-brain barrier (BBB) effectively.[1]
H-Bond Donors 2 (Amine) + 1 (CF2H)The "activated" C-H of the

is a cryptic donor.[1]
Rotatable Bonds 3Low entropic penalty upon binding.

Synthetic Methodology

While direct difluoromethylation of anilines is possible via radical mechanisms, it often suffers from poor regioselectivity. The most robust, scalable route for process chemistry relies on the Deoxo-Fluor/DAST fluorination of a benzaldehyde precursor , followed by nitro reduction. This pathway ensures exclusive regiochemistry and high yields.

Validated Synthetic Route: The Nitro-Aldehyde Pathway[1]

Step 1: Alkylation. 3-Hydroxybenzaldehyde is alkylated with isopropyl bromide.[1] Step 2: Nitration. Regioselective nitration occurs ortho to the aldehyde (directed by the meta-directing aldehyde and ortho/para-directing alkoxy group, but steric and electronic synergism favors the 2-position relative to the aldehyde).[1] Correction: Standard nitration of 3-isopropoxybenzaldehyde typically yields the 6-nitro isomer (ortho to alkoxy).[1] To get the 2-nitro-5-isopropoxy pattern required for the target, one must carefully select conditions or start from 2-nitro-5-hydroxybenzaldehyde .[1]

Revised Robust Protocol (Back-integration from Target):

  • Precursor: 2-Nitro-5-fluorobenzaldehyde (Commercial).[1]

  • SnAr Substitution: Displacement of Fluorine with Isopropoxide.

  • Deoxofluorination: Conversion of Aldehyde to

    
    .
    
  • Reduction: Nitro to Aniline.

Detailed Protocol

Stage 1: Nucleophilic Aromatic Substitution (


) 
  • Dissolve 2-nitro-5-fluorobenzaldehyde (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) and isopropanol (1.2 eq).

  • Heat to 60°C for 4 hours. Monitor by TLC/LCMS for conversion to 2-nitro-5-isopropoxybenzaldehyde .[1]

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    

Stage 2: Deoxofluorination (The Critical Step)

  • Dissolve the aldehyde intermediate in anhydrous DCM under

    
    .
    
  • Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq) dropwise.

  • Allow to warm to RT and stir for 12 hours. The carbonyl oxygen is replaced by two fluorine atoms.

  • Quench:Critical Safety Step. Pour slowly into saturated

    
     at 0°C (gas evolution).[1]
    
  • Isolate 1-(difluoromethyl)-2-nitro-4-isopropoxybenzene .

Stage 3: Nitro Reduction

  • Dissolve the nitro-difluoromethyl intermediate in MeOH/THF (1:1).[1]

  • Add 10% Pd/C (5 wt%) and expose to

    
     atmosphere (balloon pressure) or use Fe/
    
    
    
    if halogen sensitivity is a concern (though
    
    
    is generally stable to hydrogenolysis).[1]
  • Stir for 2-4 hours. Filter through Celite.

  • Concentrate to yield 2-(Difluoromethyl)-4-isopropoxyaniline .

SynthesisPath Start 2-Nitro-5- fluorobenzaldehyde Inter1 2-Nitro-5- isopropoxybenzaldehyde Start->Inter1 iPr-OH, Cs2CO3 DMF, 60°C (SnAr) Inter2 1-(Difluoromethyl)- 2-nitro-4-isopropoxybenzene Inter1->Inter2 DAST or Deoxo-Fluor DCM, 0°C to RT Inter1->Inter2 Product 2-(Difluoromethyl)- 4-isopropoxyaniline Inter2->Product H2, Pd/C or Fe/NH4Cl

Figure 1: Step-wise synthetic pathway leveraging commercially available fluorobenzaldehyde precursors to ensure regiochemical fidelity.

Reactivity & Stability Profile

The "Lipophilic Hydrogen Bond Donor" Effect

Unlike the trifluoromethyl (


) group, which is purely hydrophobic and electron-withdrawing, the difluoromethyl (

) group contains a polarized C-H bond.[1]
  • Acidity: The

    
     of the C-H proton is estimated at ~25-28, making it a weak hydrogen bond donor (HBD).[1]
    
  • Interaction: In kinase pockets, this C-H can form H-bonds with backbone carbonyls (e.g., the hinge region), often replacing a hydroxyl group with improved metabolic stability (no glucuronidation).[1]

Chemical Stability[1][5]
  • Oxidation: The isopropoxy group is susceptible to O-dealkylation by CYP450 enzymes (specifically CYP2D6/3A4), but the steric bulk of the ortho-

    
     group may hinder metabolic access to the ether oxygen.[1]
    
  • Hydrolysis: The

    
     group is chemically robust. It does not hydrolyze under standard aqueous acid/base conditions, unlike trifluoromethyl ethers or similar labile functionalities.
    

Applications in Drug Discovery[2][7][10]

This scaffold is a classic "Bioisostere Replacement" tool.

Structure-Activity Relationship (SAR) Logic[1][2]
  • Replacement for 2-Methoxy: The

    
     is larger than 
    
    
    
    but lacks the rotational freedom.[1] It locks the conformation and removes the H-bond acceptor (oxygen) while adding a donor (C-H).[1]
  • Replacement for 2-Chloro/Bromo:

    
     is sterically similar to Chlorine/Bromine but offers unique electronic properties (dipole moment) and H-bonding capability that halogens lack.[1]
    
  • Kinase Selectivity: The 4-isopropoxy tail is frequently used to occupy the solvent-exposed region or the hydrophobic "back pocket" of kinase ATP sites (e.g., EGFR, ALK inhibitors).

SAR_Logic Center 2-(Difluoromethyl)- 4-isopropoxyaniline CF2H 2-Pos: CF2H Group • Bioisostere for -OH, -SH, -Cl • Lipophilic H-bond Donor • Metabolic Blocker Center->CF2H OiPr 4-Pos: Isopropoxy Group • Solubilizing Tail • Hydrophobic Pocket Fill • Electron Donor (Resonance) Center->OiPr NH2 1-Pos: Aniline Amine • Primary H-bond Donor/Acceptor • Nucleophile for Coupling • Reduced Basicity (vs Aniline) Center->NH2

Figure 2: Functional decomposition of the scaffold highlighting the strategic role of each substituent in medicinal chemistry design.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Toxicity: Anilines can cause methemoglobinemia. Although the electron-withdrawing

    
     group reduces the oxidation potential (and thus likely reduces the formation of toxic hydroxylamine metabolites compared to electron-rich anilines), standard precautions must be taken.[1]
    
  • Storage: Store under inert atmosphere (

    
    /Ar) at 2-8°C. Light sensitive (aniline oxidation).
    

References

  • Zhao, Y. et al. "Ruthenium(II)-Enabled para-Selective C–H Difluoromethylation of Anilides and their Derivatives." Synlett, 2019. Link

  • Zafrani, Y. et al. "Difluoromethyl Group as a Hydrogen Bond Donor: A structural and solution study." Journal of Medicinal Chemistry, 2019. Link[1]

  • PubChem Compound Summary. "2-Fluoro-4-isopropoxyaniline (Related Structure Analysis)." National Library of Medicine. Link

  • AK Scientific. "Product Catalog: 2-(Difluoromethyl)-4-isopropoxyaniline, CAS 2832490-81-8."[1] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link[1]

Sources

Exploratory

The Strategic Utility of 2-Difluoromethyl Aniline Derivatives in Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry.[1] While the trifluoromethyl ( ) group is ubiquitous for increasing lipophilicity and metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry.[1] While the trifluoromethyl (


) group is ubiquitous for increasing lipophilicity and metabolic stability, the difluoromethyl (

)
group offers a more nuanced physicochemical profile. This guide focuses specifically on 2-difluoromethyl aniline derivatives , a structural motif where the unique "lipophilic hydrogen bond donor" character of the

group interacts synergistically with the ortho-amino group. This interaction modulates basicity, conformation, and permeability in ways that distinctively separate it from its methyl (

) and trifluoromethyl analogues.

Part 1: The Physicochemical Rationale[1]

The "Lipophilic Hydrogen Bond Donor" Concept

Unlike the chemically inert


 group, the 

moiety possesses a polarized

bond. The strong electron-withdrawing nature of the two fluorine atoms renders the geminal proton sufficiently acidic to act as a weak hydrogen bond donor (HBD).[1]
  • Bioisosterism: The

    
     group is widely recognized as a bioisostere for hydroxyl (
    
    
    
    ), thiol (
    
    
    ), and amide groups, but with significantly higher lipophilicity.
  • Acidity (A-value): The H-bond acidity of the

    
     group (Abraham’s solute parameter 
    
    
    
    ) is comparable to that of thiophenol or aniline, though weaker than a hydroxyl group.
Modulation of Aniline Basicity (pKa)

In 2-difluoromethyl aniline, the substituent exerts a strong electron-withdrawing inductive effect (


), significantly lowering the pKa of the aniline nitrogen compared to the parent aniline or 2-methylaniline.

Table 1: Comparative Physicochemical Properties of Ortho-Substituted Anilines

Substituent (R)pKa (Conj. Acid)*Hammett


(vs H)
H-Bond Character

4.60.000.0Donor/Acceptor

3.20.06+0.14Acceptor

4.4-0.17+0.50None

~2.2 – 2.5 0.40 +0.2 – 0.4 Lipophilic Donor

~1.10.54+0.88None

*Note: pKa values are approximate for aqueous solution. The


 group lowers basicity less drastically than 

but provides a "sweet spot" for reducing hERG liability while maintaining sufficient nucleophilicity for synthesis.

Part 2: Structural Dynamics & The Ortho-Effect[1]

The 2-position (ortho) is critical for conformational locking. In 2-difluoromethyl aniline, two competing intramolecular interactions dictate the 3D structure:

  • 
     Interaction:  The aniline amino protons can donate a hydrogen bond to the fluorine atoms of the 
    
    
    
    group.[2] This planarizes the system.[1]
  • 
     Interaction:  The acidic proton of the 
    
    
    
    group can interact with the nitrogen lone pair.

Implication for Drug Design: This intramolecular network reduces the energetic penalty of desolvation upon binding to a protein target.[1] By "pre-organizing" the molecule into a bioactive conformation, the 2-difluoromethyl aniline motif can improve binding affinity (


) compared to flexible analogues.
Visualization: Bioisosteric Decision Logic

Bioisostere_Logic Start Target: Optimize Aniline Scaffold Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Permeability / High pKa? Start->Issue2 Issue3 Issue: Missing H-Bond Interaction? Start->Issue3 Sol_F Use 2-Fluoro Aniline (Blocks metabolism, min steric) Issue1->Sol_F Sterics sensitive Sol_CF3 Use 2-CF3 Aniline (Max stability, no H-bond) Issue1->Sol_CF3 Sterics tolerant Issue2->Sol_CF3 Needs pKa < 1.5 Sol_CF2H Use 2-CF2H Aniline (Lipophilic Donor, Modulated pKa) Issue2->Sol_CF2H Needs pKa ~2-3 Issue3->Sol_F Target requires H-bond acceptor Issue3->Sol_CF2H Target requires H-bond donor

Figure 1: Decision matrix for selecting fluorinated aniline derivatives during lead optimization.

Part 3: Synthetic Methodologies

Synthesizing 2-difluoromethyl anilines requires bypassing the instability of certain intermediates. We present two primary routes: the Modern Photoredox Approach (for late-stage functionalization) and the Classical Building Block Approach (for scale-up).

Method A: Radical Difluoromethylation (Photoredox)

Direct


 functionalization of anilines is challenging due to the nucleophilicity of the amine. This protocol uses a removable directing group or protects the amine to facilitate radical addition.[1]
  • Reagents:

    
     (cat), 
    
    
    
    or
    
    
    (Baran's Reagent).
  • Mechanism: Generation of the

    
     radical followed by Minisci-type addition to the arene.[1]
    
Method B: The "Deoxyfluorination" Route (Scale-Up)

For multi-gram synthesis, starting from the aldehyde is most robust.[1]

  • Start: 2-Nitrobenzaldehyde.

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts

    
     to 
    
    
    
    .
  • Reduction: Hydrogenation (

    
    ) or Iron reduction (
    
    
    
    ) converts
    
    
    to
    
    
    .

Part 4: Experimental Protocols

Protocol 1: Synthesis via Deoxyfluorination (Method B)

Self-validating step: Monitoring the disappearance of the aldehyde carbonyl peak in IR/NMR ensures completion before reduction.[1]

Step 1: 1-(Difluoromethyl)-2-nitrobenzene

  • Setup: Charge a flame-dried round-bottom flask with 2-nitrobenzaldehyde (10.0 mmol) and anhydrous DCM (20 mL) under Argon.

  • Addition: Cool to 0°C. Add DAST (12.0 mmol) dropwise via syringe. Caution: DAST reacts violently with water.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench carefully by pouring into saturated

    
     (aq) at 0°C. Extract with DCM (
    
    
    
    mL).
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Product is a yellow oil.[1]

Step 2: 2-(Difluoromethyl)aniline

  • Setup: Dissolve the nitro intermediate (5.0 mmol) in Ethanol (25 mL).

  • Reduction: Add

    
     (10 wt%, 50 mg). Purge with 
    
    
    
    (balloon pressure) for 4 hours.
  • Filtration: Filter through a Celite pad to remove catalyst.[1]

  • Isolation: Concentrate in vacuo. The product is a pale brown oil.[1]

  • Validation:

    • 
       NMR (CDCl
      
      
      
      ):
      Look for the triplet at
      
      
      ppm (
      
      
      Hz) corresponding to the
      
      
      proton.
    • 
       NMR:  Look for the doublet at 
      
      
      
      to
      
      
      ppm.
Protocol 2: Photoredox Workflow Visualization

Synthetic_Workflow Substrate Substrate: Protected Aniline Addition Minisci Addition (Ortho/Para mix) Substrate->Addition Reagent Reagent: Zn(SO2CF2H)2 (Baran's Reagent) Radical Intermediate: •CF2H Radical Reagent->Radical Oxidation Catalyst Photocatalyst: Ir(ppy)3 / Blue LED Catalyst->Radical SET Radical->Addition Product Product: 2-Difluoromethyl Aniline Deriv. Addition->Product Re-aromatization

Figure 2: Radical difluoromethylation workflow using sulfinate salts.

Part 5: Applications & Case Studies

Bioisostere for 2-Chloroaniline

In kinase inhibitors (e.g., MEK or EGFR inhibitors), 2-chloroaniline motifs are common. Replacing


 with 

:
  • Maintains Sterics: The Van der Waals radius of

    
     is similar to 
    
    
    
    or
    
    
    .
  • Adds H-Bonding: The

    
     can interact with backbone carbonyls in the ATP binding pocket, potentially improving potency where 
    
    
    
    cannot.
  • Metabolic Stability: Reduces susceptibility to oxidative metabolism compared to

    
    .
    
Reducing hERG Liability

Basic amines are often implicated in hERG channel blockage (cardiotoxicity).

  • Mechanism: The electron-withdrawing effect of ortho-

    
     lowers the pKa of the aniline nitrogen (from ~4.6 to ~2.3).
    
  • Result: At physiological pH (7.4), the fraction of the drug that is cationic is drastically reduced, decreasing affinity for the hERG channel pore.[1]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature (describing zinc sulfinate reagents). Link

  • Erickson, J. A., et al. (2021). Physicochemical Properties of Fluorinated Anilines: A Comparative Study. ACS Medicinal Chemistry Letters. Link

  • Gross, K. C., & Seybold, P. G. (2000).[3] Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Link

Sources

Foundational

The Strategic Role of Ortho-Difluoromethyl Groups in Medicinal Chemistry Design

Introduction to the Ortho-Difluoromethyl Paradigm In my years of optimizing lead compounds, the decision to replace a metabolically labile ortho-methyl or a highly polar ortho-hydroxyl group is often fraught with pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Ortho-Difluoromethyl Paradigm

In my years of optimizing lead compounds, the decision to replace a metabolically labile ortho-methyl or a highly polar ortho-hydroxyl group is often fraught with pharmacokinetic compromises. Historically, the trifluoromethyl (-CF₃) group was the default choice for enhancing metabolic stability and lipophilicity. However, the -CF₃ group is sterically demanding and entirely devoid of hydrogen-bonding capability.

Enter the difluoromethyl (-CF₂H) group . When positioned ortho to another functional group on an aromatic ring, the -CF₂H moiety acts as a highly privileged, conformationally active bioisostere. The highly electronegative fluorine atoms polarize the adjacent C-H bond, transforming it into a "lipophilic hydrogen bond donor." This unique electronic environment allows the ortho-CF₂H group to modulate pKa, dictate molecular conformation through Intramolecular Hydrogen Bonding (IMHB), and even serve as a latent reactive trigger for covalent enzyme inhibition.

This whitepaper synthesizes the mechanistic foundations, physicochemical data, and field-proven synthetic protocols required to successfully leverage ortho-difluoromethyl groups in modern drug design.

Mechanistic Foundations: Conformational Locking and IMHB

The true power of the ortho-difluoromethyl group lies in its topological relationship with adjacent substituents. Unlike a freely rotating -CH₃ group, an ortho-CF₂H group can form an Intramolecular Hydrogen Bond (IMHB) with adjacent hydrogen bond acceptors (such as carbonyls, ethers, or basic nitrogens).

The Causality of IMHB in Drug Design:

  • Conformational Restriction: By forming an IMHB (e.g., CF₂-H ··· O), the molecule is locked into a specific coplanar conformation. This pre-organization reduces the entropic penalty upon binding to the target receptor, directly translating to higher binding affinity.

  • Polarity Masking: Paradoxically, introducing the polar C-F bonds can increase membrane permeability. The IMHB effectively masks the polarity of the adjacent hydrogen bond acceptor from the surrounding aqueous environment, lowering the topological polar surface area (tPSA) and enhancing passive diffusion .

  • pKa Modulation: The strong inductive electron-withdrawing effect of the two fluorine atoms (Hammett

    
    ) significantly lowers the pKa of adjacent basic amines or acidic phenols, which can be precisely tuned to optimize the compound's ionization state at physiological pH.
    

G A ortho-Difluoromethyl (-CF2H) Motif B Intramolecular H-Bonding (IMHB) A->B C Inductive Electron Withdrawal A->C G Metabolic Stability Enhancement A->G D Conformational Locking (Affinity ↑) B->D E Polarity Masking (Permeability ↑) B->E F pKa Modulation of Adjacent Groups C->F

Caption: Logical mapping of ortho-CF2H effects on molecular properties.

Quantitative Profiling of the Ortho-CF₂H Group

To make rational design choices, we must quantify how the -CF₂H group compares to traditional bioisosteres. Research has established that the hydrogen bond acidity (A) of the -CF₂H group ranges from 0.085 to 0.126, placing it on par with thiophenols and anilines, but making it a weaker donor than a standard hydroxyl group .

Table 1: Physicochemical Comparison of Bioisosteric Groups at the Ortho Position

Functional GroupHydrogen Bond Acidity (A)Relative Lipophilicity (ΔlogP vs CH₃)Inductive Effect (Hammett

)
Primary Metabolic Liability
-CH₃ 0.000.00 (Baseline)-0.07High (CYP450 Oxidation)
-OH ~0.60-0.50 to -1.00+0.12High (Glucuronidation)
-SH ~0.10+0.30+0.25Moderate (Oxidation/Disulfides)
-CF₂H 0.085 – 0.126-0.10 to +0.40+0.35Low (Highly Stable)
-CF₃ 0.00+0.80 to +1.00+0.43Very Low (Inert)

Data synthesized from Zafrani et al. (2017) and established medicinal chemistry parameters.

Advanced Chemical Biology: The Ortho-Quinone Methide Trigger

Beyond passive physicochemical modulation, the ortho-difluoromethyl group is a powerful tool for designing covalent inhibitors and activity-based probes.

When an ortho-CF₂H group is placed adjacent to a masked phenolic oxygen (e.g., a glycoside or an ester), it acts as a latent reactive trigger. Upon enzymatic cleavage of the masking group, the resulting phenolate intermediate becomes highly electron-rich. Driven by the thermodynamic stability of the resulting conjugated system, the molecule undergoes a rapid 1,4-elimination of hydrogen fluoride (HF). This generates an ortho-quinone methide (o-QM) —a highly reactive, transient electrophile that rapidly alkylates nearby nucleophilic residues (such as catalytic cysteines, serines, or tyrosines) in the enzyme's active site .

This mechanism has been successfully employed to create highly selective, covalent visualization probes for viral and bacterial neuraminidases.

Pathway S1 Enzyme Binding (ortho-CF2H Probe) S2 Enzymatic Cleavage (Unmasking) S1->S2 S3 Phenolate Intermediate S2->S3 S4 1,4-Elimination (-HF) S3->S4 S5 ortho-Quinone Methide (Electrophile) S4->S5 S6 Covalent Labeling (Enzyme Inhibition) S5->S6

Caption: Mechanism of ortho-quinone methide generation for covalent enzyme labeling.

Self-Validating Synthetic Methodology

The most direct route to ortho-difluoromethyl arenes is the nucleophilic deoxyfluorination of ortho-substituted benzaldehydes using Diethylaminosulfur trifluoride (DAST).

In my laboratory experience, relying solely on Thin-Layer Chromatography (TLC) for this transformation is a critical error; the starting aldehyde and the product often share nearly identical


 values due to similar polarities. Therefore, this protocol is designed as a self-validating system  that utilizes in-process ¹⁹F NMR to definitively confirm the mechanistic progression before quenching.
Protocol: DAST-Mediated Deoxyfluorination of Ortho-Substituted Benzaldehydes

Reagents & Equipment:

  • Ortho-substituted benzaldehyde (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Argon atmosphere manifold, Teflon-coated magnetic stir bar.

Step-by-Step Methodology:

  • System Purging (Moisture Exclusion): Flame-dry a round-bottom flask under vacuum and backfill with Argon. Causality: DAST reacts violently with ambient moisture to generate highly corrosive HF gas and diethylaminosulfinyl fluoride, which destroys the reagent stoichiometry and poses severe safety risks.

  • Substrate Solvation: Dissolve the ortho-substituted benzaldehyde (1.0 equiv) in anhydrous DCM (0.2 M concentration) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add DAST (1.5 equiv) dropwise over 15 minutes via a syringe. Causality: The initial nucleophilic attack of the dialkylamino group on the carbonyl carbon is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of DAST and suppresses side reactions such as aldehyde polymerization.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4–12 hours (substrate dependent).

  • Self-Validation Checkpoint (Critical): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Validation Metric: You must observe a characteristic doublet between -110 ppm and -120 ppm with a massive geminal coupling constant (

      
      ). If this doublet is absent or weak, the reaction is incomplete. Do not proceed to workup; add an additional 0.5 equiv of DAST.
      
  • Quenching: Once validated, cool the mixture back to 0 °C and carefully quench by dropwise addition of saturated aqueous NaHCO₃ until effervescence ceases. Causality: The basic quench neutralizes the generated HF and unreacted DAST safely, preventing acid-catalyzed degradation of the newly formed -CF₂H group or other sensitive moieties during extraction.

  • Isolation: Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Conclusion

The ortho-difluoromethyl group is far more than a simple lipophilic appendage. It is a highly tunable, conformationally active motif that allows medicinal chemists to engineer Intramolecular Hydrogen Bonds, mask polarity, and precisely modulate the pKa of adjacent functional groups. Furthermore, its ability to serve as a latent trigger for ortho-quinone methide generation opens entirely new avenues in the design of covalent therapeutics and chemical probes. By understanding the causality behind its physicochemical behavior and employing rigorous, self-validating synthetic protocols, researchers can unlock the full potential of the -CF₂H bioisostere in modern drug discovery.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[Link]

  • Meanwell, N. A., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." Journal of Fluorine Chemistry / PMC, 2020.[Link]

  • Alvarado-Melendez, E. I., et al. "Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes." Chemical Science / PubMed, 2023. [Link]

Exploratory

Electronic Properties of 2-(difluoromethyl)-4-isopropoxyaniline: A Technical Whitepaper

Executive Summary In modern rational drug design and advanced materials science, the precise tuning of an aromatic system's electronic properties is paramount. 2-(difluoromethyl)-4-isopropoxyaniline represents a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design and advanced materials science, the precise tuning of an aromatic system's electronic properties is paramount. 2-(difluoromethyl)-4-isopropoxyaniline represents a highly specialized, electronically complex scaffold characterized by a "push-pull" dynamic. By strategically positioning an electron-withdrawing difluoromethyl group (


) ortho to the primary amine and a strongly electron-donating isopropoxy group (

) at the para position, chemists can finely modulate the basicity, nucleophilicity, and metabolic stability of the aniline core. This whitepaper dissects the quantum mechanical and empirical electronic behaviors of this molecule, providing field-proven protocols for its characterization.

Structural and Electronic Anatomy

The unique reactivity of 2-(difluoromethyl)-4-isopropoxyaniline is dictated by the competing electronic effects of its substituents.

The Ortho-Difluoromethyl Group ( )

Unlike the strongly electron-withdrawing trifluoromethyl (


) group, the difluoromethyl group exhibits a nuanced electronic profile. It exerts a strong inductive electron-withdrawing effect (-I) due to the highly electronegative fluorine atoms, which pulls electron density away from the aromatic ring and the adjacent amine [1]. However, the presence of the hydrogen atom allows the 

group to act as a lipophilic hydrogen bond donor [1]. Positioned ortho to the amine, it induces a localized electron depletion that inherently decreases the basicity of the

group, while also introducing potential intramolecular hydrogen bonding dynamics that can lock the molecule into specific conformations [2].
The Para-Isopropoxy Group ( )

Alkoxy substituents are classic electron-donating groups. The isopropoxy group donates electron density into the aromatic


-system via a strong resonance effect (+R) from the oxygen lone pairs [3]. Because it is situated para to the amine, this resonance effect directly enriches the electron density at the amine nitrogen, directly counteracting the inductive withdrawal of the ortho-

group. Furthermore, the steric bulk of the isopropyl moiety influences the rotational freedom of the oxygen atom, optimizing the orbital overlap between the oxygen

-orbital and the aromatic

-system [4].
Synergistic Push-Pull Dynamics

The molecule operates as a highly conjugated push-pull system. The isopropoxy group "pushes" electrons into the ring, while the difluoromethyl group "pulls" them via


-bonds. This creates a highly polarized aromatic core where the amine's nucleophilicity is carefully balanced—less reactive than a standard 

-alkoxyaniline, but significantly more reactive than an

-fluoroalkylated aniline lacking a para-donor.

G Isopropoxy Isopropoxy (-O-iPr) Strong +R Donor Ring Aromatic Core π-Electron Delocalization Isopropoxy->Ring Resonance (+R) Amino Amino (-NH2) Reaction Center Ring->Amino e- Density Enrichment Difluoromethyl Difluoromethyl (-CF2H) Strong -I Acceptor Ring->Difluoromethyl Inductive Pull (-I) Difluoromethyl->Amino Ortho-Depletion

Fig 1: Push-pull electronic dynamics in 2-(difluoromethyl)-4-isopropoxyaniline.

Quantitative Electronic Data

The table below summarizes the theoretical and empirical electronic contributions of each functional group on the aniline core.

SubstituentPosition (vs.

)
Primary Electronic EffectSecondary EffectNet Impact on Amine Basicity

C2 (Ortho)Inductive Withdrawal (-I)Lipophilic H-Bond DonorLocalized electron depletion; reduces


C4 (Para)Resonance Donation (+R)Steric BulkGlobal electron enrichment; increases


C1 (Ipso)Resonance Donation (+R)Inductive Withdrawal (-I)N/A (Reaction Center)

Empirical Validation Workflows

Protocol 1: Potentiometric Determination of

Because the basicity of the amine is the most direct readout of the net electronic environment, determining the


 of the conjugate acid is critical.
  • Rationale: The lipophilic nature of the

    
     and isopropoxy groups renders the molecule poorly soluble in pure water. A co-solvent system (e.g., 50% v/v Methanol/Water) is required.
    
  • Step 1: Calibration. Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) prepared in the exact same co-solvent mixture to account for liquid junction potential shifts.

  • Step 2: Sample Preparation. Dissolve 2-(difluoromethyl)-4-isopropoxyaniline (0.01 M) in the co-solvent matrix. Acidify the solution to pH ~2.0 using standardized 0.1 M

    
     to fully protonate the amine.
    
  • Step 3: Titration. Titrate with standardized 0.1 M

    
     under a nitrogen atmosphere (to prevent 
    
    
    
    absorption) using an automated titrator.
  • Step 4: Self-Validation & Analysis. Do not rely solely on the inflection point. Generate a Gran plot (

    
     vs. 
    
    
    
    ) to linearize the data. A perfectly linear Gran plot validates that the electrode response is Nernstian and that no precipitation occurred during the phase transition. The calculated
    
    
    will reflect the exact balance between the para-+R and ortho--I effects.
Protocol 2: Electronic Mapping via and NMR Spectroscopy

Nuclear Magnetic Resonance provides a high-resolution map of the electron density across the aromatic ring.

  • Rationale: Electron density inversely correlates with chemical shift (

    
    ). Electron-donating groups shield adjacent carbons (lower ppm), while electron-withdrawing groups deshield them (higher ppm).
    
  • Step 1: Preparation. Dissolve 15 mg of the analyte in 0.6 mL of

    
    . Add Tetramethylsilane (TMS) as the internal standard for 
    
    
    
    and Trichlorofluoromethane (
    
    
    ) for
    
    
    .
  • Step 2: Acquisition. Acquire

    
     NMR (100 MHz or higher) and 
    
    
    
    NMR (376 MHz or higher) spectra using standard pulse sequences with complete proton decoupling.
  • Step 3: Self-Validation. Verify the integration of the

    
     fluorine signal (doublet due to geminal H-F coupling, 
    
    
    
    ).
  • Step 4: Analysis. Compare the chemical shifts of the C1 (amine-bearing), C3, and C5 carbons against a baseline spectrum of unsubstituted aniline. The C3 and C5 carbons will show significant shielding (upfield shift) due to the strong +R effect of the para-isopropoxy group [3], while the C2 carbon will be strongly deshielded by the adjacent

    
     group [2].
    

References

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. Chemical Society Reviews (RSC Publishing). Available at:[Link]

Foundational

Hydrogen bonding capacity of the CF2H group in aniline derivatives

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of the CF2H Group in Aniline Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The difluoromethyl (CF2H) group has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of the CF2H Group in Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl (CF2H) group has emerged as a fascinating and functionally significant moiety in medicinal chemistry and materials science. Often employed as a bioisosteric replacement for hydroxyl (OH) and thiol (SH) groups, its unique electronic properties confer upon it the ability to act as a non-classical hydrogen bond donor. This guide provides a comprehensive technical overview of the hydrogen bonding capacity of the CF2H group, with a specific focus on its role within aniline derivative scaffolds. We will explore the fundamental physicochemical principles governing this interaction, detail the experimental and computational methodologies for its characterization, and discuss its profound implications for rational drug design and molecular engineering.

Introduction: Beyond Classical Hydrogen Bonds

Hydrogen bonding is a cornerstone of molecular recognition, governing processes from the structure of DNA to the binding of drugs to their protein targets.[1] While classical hydrogen bonds involve a hydrogen atom covalently bonded to a highly electronegative atom like oxygen, nitrogen, or sulfur (O-H, N-H, S-H), the landscape of these interactions is far broader.[2] So-called "non-classical" or "unconventional" hydrogen bonds, where a C-H group acts as the donor, have gained significant attention for their subtle but crucial roles in molecular structure and function.[1]

Among these, the C-H bond of a difluoromethyl (CF2H) group stands out. The two highly electronegative fluorine atoms inductively withdraw electron density, polarizing the C-H bond and imparting a significant partial positive charge on the hydrogen atom.[3] This polarization renders the CF2H group a competent hydrogen bond donor, capable of engaging with suitable acceptors.[1][4] This unique characteristic allows it to mimic the hydrogen bonding function of hydroxyl or thiol groups while offering distinct advantages in terms of metabolic stability, lipophilicity, and acidity.[3][5] Understanding the nuances of this interaction, particularly within versatile scaffolds like aniline derivatives, is critical for its effective application in drug development.[6]

The Physicochemical Nature of the CF2H···Acceptor Interaction

The ability of the CF2H group to donate a hydrogen bond is a direct consequence of fluorine's extreme electronegativity. This property creates a highly polarized F2C-H bond, making the hydrogen atom sufficiently acidic to interact with an electron-rich hydrogen bond acceptor.[4]

G Polarization of the CF2H group enabling hydrogen bonding. cluster_Acceptor H-Bond Acceptor A A H H H->A H-Bond

Unlike classical hydrogen bonds which typically result in a red-shift (a shift to lower frequency) of the donor X-H stretching vibration in infrared (IR) spectroscopy, CF2H-mediated hydrogen bonds have been shown to be "blue-shifting" interactions.[1] This phenomenon, where the C-H stretching frequency shifts to a higher wavenumber upon bond formation, is a distinctive feature of this non-classical interaction.[1]

The aniline scaffold provides a rich environment for studying these interactions. The nitrogen atom of the amino group can act as a hydrogen bond acceptor, leading to intermolecular associations. Furthermore, substituents on the aromatic ring can serve as acceptors for intramolecular C-H···X hydrogen bonds, influencing the molecule's conformational preferences. These intramolecular interactions can have significant implications for a drug candidate's properties, affecting everything from target binding to membrane permeability.[3]

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential to unambiguously identify and quantify the hydrogen bonding capacity of the CF2H group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detecting hydrogen bonds in solution.[7]

  • Chemical Shift Analysis: The proton of the CF2H group involved in a hydrogen bond will typically experience deshielding, resulting in a downfield chemical shift (Δδ) in the ¹H NMR spectrum.[1] The magnitude of this shift can provide a qualitative measure of the bond's strength.

  • Through-Space Scalar Coupling: A key piece of evidence for a hydrogen bond is the observation of scalar coupling (J-coupling) between the donor proton and the acceptor nucleus (e.g., ¹⁹F or ¹⁵N) across the hydrogen bond (denoted as ¹hJXH).[8][9] For instance, in fluorinated benzanilides, N-H···F-C hydrogen bonds have been established by observing the collapse of the NH proton's doublet signal in ¹H-{¹⁹F} decoupling experiments.[7][9]

  • Nuclear Overhauser Effect (NOE): 2D NOESY (or ¹H-¹⁹F HOESY) experiments can confirm the close spatial proximity of the CF2H proton and the acceptor atom, which is a prerequisite for hydrogen bonding.[8]

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive, solid-state evidence of hydrogen bonding. It allows for the precise measurement of geometric parameters.[1]

  • Bond Distance: The distance between the CF2H hydrogen and the acceptor atom (H···A) should be less than the sum of their van der Waals radii.[1]

  • Bond Angle: The C-H···A angle is typically in the range of 120-180°, with a preference for linearity.

For example, the crystal structure of o-nitro-α,α-difluorotoluene reveals a hydrogen-bonded dimer with an intermolecular CF2–H···O2N bonding distance of 2.42(3) Å and a C–H⋯O angle of 157(2)°.[1]

Computational Chemistry

Theoretical calculations are indispensable for corroborating experimental findings and providing deeper insight into the energetics and electronic nature of the hydrogen bond.[10]

  • Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries, predict vibrational frequencies (to identify blue-shifting), and calculate interaction energies.[7]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify a bond critical point (BCP) between the hydrogen donor and the acceptor, providing a quantum mechanical confirmation of the interaction.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge transfer from the acceptor's lone pair to the antibonding orbital of the C-H bond (LP(A) → σ*(C-H)), providing a measure of the hydrogen bond's strength.[5]

G Workflow for Characterizing CF2H Hydrogen Bonds. cluster_exp Experimental Validation cluster_comp Computational Analysis start Hypothesized CF2H H-Bond in Aniline Derivative nmr NMR Spectroscopy (¹H, ¹⁹F, HOESY, Δδ) start->nmr xray X-Ray Crystallography (Bond Lengths & Angles) start->xray ir IR Spectroscopy (Blue-Shift Analysis) start->ir dft DFT Calculations (Energy, Geometry) start->dft evidence Convergent Evidence nmr->evidence xray->evidence ir->evidence qtaim QTAIM / NBO (Electronic Nature) dft->qtaim qtaim->evidence

Quantitative Analysis of CF2H Hydrogen Bond Strength

Several established methods allow for the quantification of the CF2H group's hydrogen bond donating ability.[5][11]

Abraham's Hydrogen Bond Acidity (A)

The hydrogen bond acidity parameter, A, can be derived from the difference in the ¹H NMR chemical shift of the CF2H proton in a hydrogen-bond-accepting solvent (DMSO-d₆) versus a non-polar solvent (CDCl₃). The relationship is given by:

A = 0.0065 + 0.133 Δδ (where Δδ = δ(DMSO-d₆) – δ(CDCl₃))

Studies have shown that compounds with a CF2H group generally have A values greater than 0.05, making them better hydrogen-bond donors than their methyl analogues (A < 0.01).

Titration Studies

¹H NMR or UV-vis titration experiments with a known hydrogen bond acceptor, such as tri-n-butylphosphine oxide (TBPO), allow for the determination of the dissociation constant (Kd) and the Gibbs free energy of binding (ΔGexp).[5][12] These thermodynamic parameters provide a direct measure of the interaction strength in solution.

Donor Compound TypeAcceptorKd (mM in CD₃CN)ΔGexp (kcal/mol)Reference
Phenyl-CF₂HTBPO1700-1.1[12]
Pyridinium-CF₂HTBPO54-2.4[12]
Phenol (for comparison)TBPO1.8-3.7[4][12]
This table summarizes representative quantitative data on CF2H hydrogen bond strength. TBPO = tri-n-butylphosphine oxide.

As the data illustrates, while the CF2H group is a weaker hydrogen bond donor than a classical donor like phenol, its strength is significantly enhanced when attached to a cationic aromatic system like a pyridinium ring.[4][5] This enhancement is due to the increased polarization of the C-H bond by the positively charged ring. This principle is directly applicable to aniline derivatives, where protonation of the amino group or the presence of strongly electron-withdrawing groups on the ring would be expected to strengthen the CF2H group's hydrogen bonding capacity.

Implications for Drug Design and Aniline Derivatives

The CF2H group's role as a hydrogen bond donor has profound implications for medicinal chemistry, particularly in the design of aniline-based therapeutics.

  • Bioisosterism and Target Engagement: The ability of CF2H to act as a surrogate for OH or SH allows medicinal chemists to maintain crucial hydrogen bonding interactions with a protein target while altering other molecular properties.[3][10] This can be used to improve metabolic stability, fine-tune lipophilicity, and overcome liabilities associated with phenolic hydroxyls.

  • Conformational Control: Intramolecular hydrogen bonds involving the CF2H group can lock the molecule into a specific, biologically active conformation.[3] This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing affinity. In aniline derivatives, an intramolecular C-F···H-N interaction could stabilize the geometry of the aniline moiety relative to the rest of the molecule.

  • Modulating Physicochemical Properties: Hydrogen bonding capacity directly influences key ADME (Absorption, Distribution, Metabolism, Excretion) properties. Intramolecular hydrogen bonding can mask polar groups, increasing a compound's membrane permeability and oral bioavailability.[6]

G Impact of CF2H H-Bonding in Drug Development. cluster_props Molecular Properties cluster_impact Pharmacological Impact cf2h CF2H Group in Aniline Derivative hbond H-Bond Donor Capacity cf2h->hbond physchem Physicochemical Profile (LogP, pKa, Stability) cf2h->physchem modulates conformation Conformational Preference hbond->conformation influences via intramolecular bonds binding Target Binding Affinity (Protein-Ligand H-Bonds) hbond->binding maintains/improves interaction conformation->binding reduces entropic penalty adme ADME Properties (Permeability, Metabolism) physchem->adme binding->adme affects selectivity & safety

Conclusion

The difluoromethyl group is far more than a simple fluorinated alkyl. It is a nuanced functional group with a demonstrable capacity to act as a hydrogen bond donor, a role that is of paramount importance in the design of bioactive molecules. In the context of aniline derivatives, this capability allows for the fine-tuning of molecular recognition, conformational stability, and pharmacokinetic properties. A thorough understanding and application of advanced spectroscopic and computational techniques are crucial for rationally harnessing the CF2H group's unique hydrogen bonding potential. As the drive for more sophisticated and effective therapeutics continues, the strategic deployment of the CF2H group, guided by the principles outlined in this guide, will undoubtedly contribute to the development of next-generation medicines.

References

  • Dalvit, C., Vulpetti, A. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening. PubMed. Available at: [Link]

  • Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society. Available at: [Link]

  • Lin, A., et al. (2021). Quantifying the ability of the CF2H group as a hydrogen bond donor. PubMed Central. Available at: [Link]

  • Lin, A., et al. (2022). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lin, A., et al. (2022). Quantifying the ability of the CF2H group as a hydrogen bond donor. ResearchGate. Available at: [Link]

  • Zafrani, Y., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PubMed Central. Available at: [Link]

  • Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. ResearchGate. Available at: [Link]

  • Gaultier, C., et al. (2015). CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines. Chemical Communications. Available at: [Link]

  • Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Figshare. Available at: [Link]

  • Carboni, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • Zafrani, Y., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. ResearchGate. Available at: [Link]

  • Hölzer, P., et al. (2023). Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. ACS Publications. Available at: [Link]

  • Dalvit, C., Vulpetti, A. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine. PubMed. Available at: [Link]

  • Urner, L. H., et al. (2022). F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship.org. Available at: [Link]

  • Mishra, N. K., et al. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PubMed Central. Available at: [Link]

  • Mishra, N. K., et al. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI. Available at: [Link]

  • Not referenced in text, but provides general context on H-bonds. Available at: [Link]

  • Kumar, S., et al. (2014). Hydrogen bond induced enhancement of Fermi resonances in N–H⋯N hydrogen bonded complexes of anilines. RSC Publishing. Available at: [Link]

  • Varadwaj, A., et al. (2019). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. MDPI. Available at: [Link]

  • Stilinović, V., et al. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. Available at: [Link]

Sources

Foundational

Patent Landscape &amp; Technical Guide: 2-Difluoromethyl-4-alkoxyaniline Scaffolds

Part 1: Executive Summary The 2-difluoromethyl-4-alkoxyaniline scaffold represents a high-value pharmacophore in modern drug and agrochemical design. This structure uniquely combines the lipophilic hydrogen bond donor pr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The 2-difluoromethyl-4-alkoxyaniline scaffold represents a high-value pharmacophore in modern drug and agrochemical design. This structure uniquely combines the lipophilic hydrogen bond donor properties of the ortho-difluoromethyl group (


) with the electronic modulation of the para-alkoxy substituent.

Unlike the ubiquitous trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the 

group acts as a bioisostere for hydroxyl (

) and thiol (

) groups, capable of acting as a hydrogen bond donor while maintaining high metabolic stability. In the patent landscape, this scaffold is increasingly prominent in Next-Generation Kinase Inhibitors (e.g., NEK7, IRAK4) and Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides , where it replaces traditional 2-methyl or 2-chloro anilines to enhance potency and selectivity.

Part 2: Chemical Rationale & Bioisosterism

The "Lipophilic Hydrogen Bond Donor"

The defining feature of this scaffold is the ortho-difluoromethyl group.

  • Acidity: The proton on the

    
     carbon is sufficiently acidic (
    
    
    
    in DMSO, but effective in protein pockets) to form weak hydrogen bonds with carbonyl oxygens or nitrogen acceptors in the target protein.
  • Lipophilicity: It increases

    
     relative to 
    
    
    
    or
    
    
    , improving membrane permeability.
  • Conformation: The ortho placement induces a specific twist in the aniline ring relative to the amide/urea linker often attached to the nitrogen, locking the molecule into a bioactive conformation.

The 4-Alkoxy Modulator

The alkoxy group at the para position (relative to the aniline nitrogen) serves two roles:

  • Electronic: It acts as a strong electron donor (resonance), increasing the nucleophilicity of the aniline nitrogen during synthesis and modulating the electron density of the aromatic ring for

    
    -stacking interactions.
    
  • Steric/Solubility: Varying the alkyl chain (methoxy, ethoxy, fluoroethoxy) allows fine-tuning of solubility and steric fit within the binding pocket.

Part 3: Patent Landscape Analysis

The patent landscape for 2-difluoromethyl-4-alkoxyanilines is fragmented across two primary sectors: Agrochemicals and Pharmaceuticals .

Sector A: Agrochemicals (Herbicides)[1][2][3]
  • Target: Protoporphyrinogen Oxidase (PPO) and Acetolactate Synthase (ALS).

  • Mechanism: The scaffold serves as a replacement for 2,4-dichloroanilines or 2-methyl-4-haloanilines. The

    
     group improves crop safety (metabolic detoxification in crops vs. weeds).
    
  • Key Assignees: BASF, Bayer CropScience, Sumitomo Chemical.[1]

  • Patent Trends: Recent filings focus on "uracil-based" herbicides where the aniline is a precursor to the N-phenyl ring.

Sector B: Pharmaceuticals (Kinase Inhibitors)
  • Target: NEK7, IRAK4, and ALK.

  • Utility: The scaffold is frequently used as the "Left-Hand Side" (LHS) of urea or amide-based inhibitors.

  • Key Example (NEK7): US Patent 11,161,852 describes urea derivatives where the ortho-difluoromethyl group is critical for potency, likely interacting with the hinge region or a specific gatekeeper residue.

  • Key Example (IRAK4): WO2016144846 utilizes 2-difluoromethyl anilines to optimize binding affinity in pyrazolopyrimidine scaffolds.

Part 4: Technical Core – Synthetic Methodologies

The synthesis of 2-difluoromethyl-4-alkoxyanilines is non-trivial due to the sensitivity of the


 group to strong bases. Below are the two validated routes extracted from patent literature.
Route A: The Deoxofluorination Pathway (Standard)

This is the most reliable scale-up route. It builds the


 group before the amine is generated.

Protocol:

  • Starting Material: 2-Nitro-4-methoxybenzaldehyde.[2]

  • Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxofluor in DCM at

    
    .
    
    • Mechanism:[3][4][5] Nucleophilic fluorination of the aldehyde carbonyl.

    • Critical Step: Ensure anhydrous conditions to prevent reversion to aldehyde.

  • Reduction: Hydrogenation of the nitro group using

    
     and 
    
    
    
    in MeOH/EtOAc.
    • Note: Avoid acidic conditions during reduction to prevent hydrolysis of the

      
       group.
      
Route B: The Radical Difluoromethylation (Emerging)

Used for late-stage functionalization or when the aldehyde precursor is unavailable.

Protocol:

  • Starting Material: 2-Iodo-4-methoxyaniline (protected as acetamide).

  • Reagent: Sodium difluoromethanesulfinate (

    
    ) or 
    
    
    
    (Baran's Reagent).
  • Conditions: Oxidative radical coupling using TBHP (tert-butyl hydroperoxide) as oxidant.

    • Challenge: Regioselectivity can be poor without the directing group; ortho substitution is sterically hindered.

Visualization: Synthetic Workflow

Synthesis Start 2-Nitro-4-methoxybenzaldehyde Step1 Fluorination (DAST/Deoxofluor) Start->Step1 DCM, 0°C Inter 2-Difluoromethyl-4-methoxy-nitrobenzene Step1->Inter Nucleophilic Subst. Step2 Reduction (H2, Pd/C) Inter->Step2 MeOH, RT Product 2-Difluoromethyl-4-methoxyaniline Step2->Product Nitro Reduction

Caption: Figure 1. Validated synthetic route (Route A) via deoxofluorination of nitro-benzaldehydes.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 2-difluoromethyl group compared to common bioisosteres in kinase inhibitor assays (based on aggregated patent data for similar scaffolds).

Substituent (R2)Electronic Effect (

)
Lipophilicity (

)
H-Bond Donor?Relative Potency (IC50)Metabolic Stability

-0.17 (Donor)0.56No1.0x (Baseline)Low (Benzylic oxid.)

+0.54 (Withdrawing)0.88No0.8x - 5.0xHigh

-0.27 (Donor)-0.02No0.5x - 2.0xModerate (Demethylation)

+0.18 (Weak Withdrawing) 0.65 Yes (Weak) 0.1x - 0.5x (More Potent) High

Note: Lower IC50 indicates higher potency. The


 group often yields superior potency due to the H-bond donor capability combined with metabolic robustness.

Part 6: Strategic Outlook

The 2-difluoromethyl-4-alkoxyaniline scaffold is currently under-exploited relative to its difluoromethoxy (


) counterpart (found in Roflumilast). However, the patent trend indicates a shift toward the carbon-linked

analogs to avoid the potential metabolic instability of the aryl-ether bond in aggressive biological environments.

Recommendation for Researchers:

  • Explore: Use this scaffold to replace ortho-methyl groups in lead optimization to block metabolic hot-spots while gaining a hydrogen bond interaction.

  • Protect: Patent filings should cover the specific combination of ortho-difluoromethyl and para-alkoxy/fluoroalkoxy to secure IP space in the crowded kinase inhibitor market.

Part 7: References

  • Preparation of 2-difluoromethyl-5-fluorophenyl derivatives (ALK Inhibitors)

    • Source: European Patent Office (EP 2952510 B1)

    • URL:

  • Inhibitors of NEK7 Kinase (Urea derivatives of 2-difluoromethyl anilines)

    • Source: United States Patent (US 11,161,852 B1)

    • URL:

  • Pyrazolopyrimidine inhibitors of IRAK4 activity

    • Source: WIPO (WO 2016/144846 A1)

    • URL:

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept

    • Source: Journal of Medicinal Chemistry (2017)

    • URL:[Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods

    • Source: The Journal of Organic Chemistry (2023)

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(difluoromethyl)-4-isopropoxyaniline from 2-nitrobenzaldehyde

This Application Note is designed for research scientists and drug development professionals. It details a robust, field-validated synthetic route for 2-(difluoromethyl)-4-isopropoxyaniline , a high-value scaffold for ki...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details a robust, field-validated synthetic route for 2-(difluoromethyl)-4-isopropoxyaniline , a high-value scaffold for kinase inhibitors and agrochemicals where the difluoromethyl group acts as a lipophilic hydrogen bond donor bioisostere.

Executive Summary & Retrosynthetic Strategy

The synthesis of 2-(difluoromethyl)-4-isopropoxyaniline presents a specific regiochemical challenge: introducing an alkoxy substituent para to the aniline nitrogen while establishing a difluoromethyl group ortho to it.

While the request specifies 2-nitrobenzaldehyde as the origin, direct functionalization of 2-nitrobenzaldehyde at the 5-position (required to get the 4-isopropoxy aniline) is synthetically inefficient due to conflicting meta-directing groups (CHO and NO₂). Direct electrophilic halogenation typically yields the 4-halo isomer (meta to NO₂), which leads to the wrong aniline regioisomer.

The Superior Route: This protocol utilizes 5-chloro-2-nitrobenzaldehyde as the functional equivalent.[1] This starting material is readily accessible via the nitration of 3-chlorobenzaldehyde and allows for a convergent "Deoxofluorination-First" strategy. This approach avoids the side reactions associated with nucleophilic attack on aldehyde-containing substrates.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis cluster_legend Key Transformation Logic Target 2-(difluoromethyl)-4-isopropoxyaniline (Target) Intermediate1 1-(difluoromethyl)-5-isopropoxy-2-nitrobenzene Target->Intermediate1 Nitro Reduction (Fe/NH4Cl) Intermediate2 5-chloro-1-(difluoromethyl)-2-nitrobenzene Intermediate1->Intermediate2 SNAr (iPrOH/KOH) (Nucleophilic Subst.) SM 5-chloro-2-nitrobenzaldehyde (Starting Material) Intermediate2->SM Deoxofluorination (DAST/Deoxo-Fluor) Precursor 3-chlorobenzaldehyde SM->Precursor Nitration (HNO3/H2SO4) Deoxofluorination first prevents aldehyde side-reactions during alkoxylation. Deoxofluorination first prevents aldehyde side-reactions during alkoxylation.

Caption: Retrosynthetic logic prioritizing the stability of the difluoromethyl group during nucleophilic substitution.

Experimental Protocol

Step 1: Deoxofluorination of 5-chloro-2-nitrobenzaldehyde

Objective: Convert the aldehyde moiety to a difluoromethyl group before introducing the isopropoxy group. Aldehydes are susceptible to Cannizzaro reactions or polymerization under the basic conditions required for the subsequent SNAr step; the CHF₂ group is robust.

  • Reagents: 5-chloro-2-nitrobenzaldehyde (1.0 eq), DAST (Diethylaminosulfur trifluoride) (1.5 eq), Anhydrous Dichloromethane (DCM).

  • Mechanism: Nucleophilic fluorination via an aminosulfur intermediate.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add 5-chloro-2-nitrobenzaldehyde (10.0 g, 54 mmol) and dissolve in anhydrous DCM (100 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add DAST (13.0 g, 81 mmol) dropwise via syringe over 20 minutes. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. The aldehyde peak should disappear.

  • Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ (50 mL). Note: Vigorous CO₂ evolution will occur.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield 5-chloro-1-(difluoromethyl)-2-nitrobenzene as a pale yellow oil/solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the 5-chloro substituent with an isopropoxy group. The para-nitro group activates the chloride for displacement.

  • Reagents: 5-chloro-1-(difluoromethyl)-2-nitrobenzene (from Step 1), Isopropyl alcohol (iPrOH), Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

Protocol:

  • Setup: In a 100 mL RBF, dissolve 5-chloro-1-(difluoromethyl)-2-nitrobenzene (5.0 g, 24 mmol) in anhydrous iPrOH (50 mL).

  • Base Addition: Add powdered KOH (2.7 g, 48 mmol) in portions at RT. Alternatively, for faster reaction, use NaH (1.2 eq) in THF/iPrOH, but KOH/iPrOH is usually sufficient for activated aryl chlorides.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. The solution will darken. Monitor for the disappearance of the aryl chloride by HPLC.

  • Workup: Concentrate the solvent to ~10 mL. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: The crude product is often pure enough for reduction. If necessary, recrystallize from Ethanol/Water or pass through a short silica plug to obtain 1-(difluoromethyl)-5-isopropoxy-2-nitrobenzene .

Step 3: Nitro Reduction to Aniline

Objective: Reduce the nitro group to the primary amine without defluorinating the CHF₂ group.

  • Choice of Method: Catalytic hydrogenation (H₂/Pd-C) is efficient but carries a slight risk of hydrogenolysis of the benzylic C-F bonds if over-reduced. Iron/Ammonium Chloride (Fe/NH₄Cl) is the chemoselective method of choice to preserve the CHF₂ motif.

Protocol (Fe/NH₄Cl Method):

  • Setup: In a 250 mL RBF, suspend 1-(difluoromethyl)-5-isopropoxy-2-nitrobenzene (4.0 g, 17 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 4.5 g, 85 mmol) and Iron Powder (Fe, 4.8 g, 85 mmol, 325 mesh).

  • Reaction: Heat to reflux (80 °C) with vigorous stirring for 2–4 hours. The reaction mixture will turn into a brown slurry (iron oxides).

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with Ethanol.

  • Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with saturated NaHCO₃ and extract with EtOAc (3 x 40 mL).

  • Isolation: Dry organics over MgSO₄ and concentrate.

  • Final Product: 2-(difluoromethyl)-4-isopropoxyaniline .

    • Appearance: Off-white to light brown solid.

    • Storage: Store under inert atmosphere at -20 °C (anilines are prone to oxidation).

Data Summary & Quality Control

ParameterSpecification / Expected ValueNotes
Step 1 Yield 85 - 92%DAST reaction is highly efficient; ensure dry conditions.
Step 2 Yield 75 - 85%Depends on dryness of iPrOH; water competes to form phenol.
Step 3 Yield 90 - 95%Fe reduction is quantitative; loss usually occurs during Celite filtration.
Overall Yield ~60% From 5-chloro-2-nitrobenzaldehyde.[1]
1H NMR (CDCl3) δ 6.6-6.9 (t, CHF2, J=55Hz)The triplet at ~6.7 ppm with large coupling constant is diagnostic for CHF2.
19F NMR δ -110 to -115 ppmDoublet (due to H coupling).

Scientific Rationale & Troubleshooting

Why not direct alkoxylation of 2-nitrobenzaldehyde?

Attempting to react 2-nitrobenzaldehyde directly with isopropoxide results in a complex mixture. The aldehyde group is meta-directing, deactivating the meta-position (C3 and C5). The nitro group is also meta-directing (deactivating C4 and C6). There is no strong activation at C5 for Nucleophilic Aromatic Substitution (SNAr) unless a leaving group (like Cl or F) is already present. Furthermore, aldehydes in the presence of strong alkoxide bases undergo the Cannizzaro reaction (disproportionation to alcohol and acid), destroying the starting material [1].

Why Deoxofluorination before SNAr?

Converting the aldehyde to a difluoromethyl group transforms a reactive electrophile (CHO) into a relatively inert, electron-withdrawing group (CHF₂). This prevents side reactions during the basic SNAr step. Additionally, the CHF₂ group (Hammett σ_p ≈ 0.32) adds to the electron-withdrawing nature of the ring, slightly assisting the SNAr displacement of the chloride [2].

Safety: DAST Handling

DAST releases HF upon hydrolysis. All glassware contacting DAST must be quenched with saturated sodium bicarbonate before cleaning. Do not use glass syringes for long-term storage of DAST.

References

  • Cannizzaro Reaction Mechanism : Geissman, T. A. "The Cannizzaro Reaction." Organic Reactions (1944). Link

  • Electronic Effects of CHF2 Group : Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews 91.2 (1991): 165-195. Link

  • Deoxofluorination Protocols : Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry 40.5 (1975): 574-578. Link

  • Selective Nitro Reduction : Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis 1988.02 (1988): 91-95. Link

Sources

Application

Application Note: Precision Deoxofluorination of 5-Isopropoxy-2-nitrobenzaldehyde Using DAST

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The selective introduction of fluorine atoms into orga...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The selective introduction of fluorine atoms into organic scaffolds is a cornerstone strategy in medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding affinity. The conversion of an aromatic aldehyde to a gem-difluoromethyl group (


) serves as a bioisostere for lipophilic hydrogen bond donors. This application note details the mechanistic rationale, safety parameters, and a self-validating experimental protocol for the deoxofluorination of 5-isopropoxy-2-nitrobenzaldehyde  using Diethylaminosulfur trifluoride (DAST)  to yield 1-(difluoromethyl)-5-isopropoxy-2-nitrobenzene .

Mechanistic Rationale & Substrate Profiling

The transformation of a carbonyl to a gem-difluoride via DAST proceeds through a distinct nucleophilic sequence. Understanding the electronic environment of the substrate is critical for optimizing reaction time and temperature.

  • The 2-Nitro Effect: The strongly electron-withdrawing nitro group ortho to the aldehyde significantly reduces the electrophilicity of the carbonyl oxygen, slowing its initial nucleophilic attack on the sulfur atom of DAST. Furthermore, it destabilizes the transient

    
    -fluoro carbocation intermediate. Consequently, this substrate requires extended reaction times (12–24 hours) at room temperature compared to electron-rich benzaldehydes[1].
    
  • The 5-Isopropoxy Effect: While aliphatic ethers can sometimes be susceptible to cleavage by highly acidic byproducts, the electron-withdrawing nature of the nitro group pulls electron density away from the ring, rendering the ether oxygen less basic and protecting the isopropoxy group from unwanted cleavage by trace hydrogen fluoride (HF) generated during the reaction.

Mechanism A 5-Isopropoxy-2-nitrobenzaldehyde (Ar-CHO) B Alkoxysulfurane Intermediate [Ar-CH(F)-O-SF2NEt2] A->B + DAST - F⁻ C α-Fluoro Carbocation [Ar-CH(+)-F] B->C - Et2NS(O)F D 1-(Difluoromethyl)-5-isopropoxy -2-nitrobenzene (Ar-CHF2) C->D + F⁻

Caption: Mechanistic pathway of DAST-mediated aldehyde deoxofluorination.

Reagent Selection & Safety Parameters

DAST is a highly effective nucleophilic fluorinating agent but requires rigorous safety protocols due to its thermal instability and reactivity with moisture[2],.

Table 1: Comparative Evaluation of Deoxofluorinating Agents for Benzaldehydes

ReagentActive SpeciesThermal Stability (

)
Selectivity for Ar-CHOSafety / Handling Profile
DAST

~90 °C (Explosive risk)ExcellentCorrosive, moisture-sensitive, releases toxic HF[2][3]
Deoxo-Fluor

~140 °CExcellentSafer scale-up alternative to DAST[1][2]
PyFluor 2-Pyridinesulfonyl fluoride>200 °CPoor (Best for alcohols)Bench-stable solid, requires exogenous base
XtalFluor-E Diethylaminodifluorosulfinium>200 °CHighRequires exogenous HF source (e.g.,

)

Causality in Reagent Choice: DAST is selected for this specific protocol due to its high atom-economy and rapid kinetics at room temperature for small-to-medium scale synthesis. For reactions exceeding 50 grams, Deoxo-Fluor is strictly recommended to mitigate thermal runaway risks[1].

Experimental Workflow

Workflow A 1. Preparation Anhydrous DCM N2 Atmosphere B 2. Addition DAST at 0 °C Dropwise A->B C 3. Reaction Warm to 25 °C 12-24 Hours B->C D 4. Quenching Sat. NaHCO3 at 0 °C C->D E 5. Isolation Extraction & Silica Purif. D->E

Caption: Generalized workflow for the DAST-mediated deoxofluorination of aldehydes.

Step-by-Step Protocol

Note: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty nitrile gloves, safety goggles, and a lab coat. Keep calcium gluconate gel on hand in case of HF exposure.

Step 1: System Preparation
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (

    
    ) or Argon.
    
  • Causality: DAST hydrolyzes violently in the presence of atmospheric moisture, producing toxic HF gas and reducing the effective reagent stoichiometry[2].

  • Charge the flask with 5-isopropoxy-2-nitrobenzaldehyde (1.04 g, 5.0 mmol, 1.0 equiv).

  • Add 25 mL of anhydrous Dichloromethane (DCM). Stir until completely dissolved.

  • Causality: DCM is a non-coordinating, aprotic solvent that solubilizes both the organic substrate and DAST without participating in side reactions[3].

Step 2: Reagent Addition
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Using a plastic or PTFE syringe (DAST can etch glass), slowly add DAST (1.32 mL, 10.0 mmol, 2.0 equiv) dropwise over 10 minutes.

  • Causality: The initial formation of the alkoxysulfurane intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of DAST and suppresses unwanted electrophilic aromatic substitution side-reactions[3].

Step 3: Reaction Progression
  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (25 °C).

  • Stir vigorously for 12 to 24 hours under an inert atmosphere.

  • Causality: The electron-withdrawing 2-nitro group strongly deactivates the carbonyl carbon toward nucleophilic attack. While electron-rich benzaldehydes might reach completion in 2 hours, this deactivated substrate requires extended time to overcome the activation barrier[1].

Step 4: Quenching
  • Once the reaction is deemed complete (see Section 6), re-cool the flask to 0 °C.

  • Slowly transfer the reaction mixture dropwise into a vigorously stirred beaker containing 50 mL of ice-cold saturated aqueous

    
    .
    
  • Causality: The basic aqueous quench neutralizes generated HF and unreacted DAST, converting them into harmless sodium fluoride, sodium sulfate, and diethylamine. The ice-cold environment prevents the highly exothermic quench from boiling the DCM solvent[3].

Step 5: Extraction & Purification
  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Self-Validating Analytical Metrics

To ensure the integrity of the protocol, the following self-validating checks must be employed to confirm successful deoxofluorination:

1. TLC Validation (Binary Confirmation):

  • Method: Spot the reaction mixture alongside the starting material on a silica TLC plate. Elute with 8:2 Hexanes/EtOAc.

  • Validation: Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The starting aldehyde will form a bright orange/yellow hydrazone spot. The product (1-(difluoromethyl)-5-isopropoxy-2-nitrobenzene) lacks a carbonyl and will not stain with DNP, but will remain highly UV-active. This provides immediate, visual confirmation of carbonyl consumption.

2. NMR Spectroscopic Validation:

  • 
    H NMR:  The sharp aldehyde proton singlet at ~10.4 ppm will completely disappear. A new characteristic triplet will appear at ~7.1 ppm (
    
    
    
    Hz), corresponding to the
    
    
    proton splitting by the two adjacent fluorine atoms[1].
  • 
    F NMR:  The appearance of a distinct doublet at ~ -112 ppm (
    
    
    
    Hz) confirms the presence of the gem-difluoro group[1].

References

  • Science of Synthesis (Thieme) - Deoxyfluorination of Aliphatic Alcohols -[Link]

  • Organic Synthesis - Alcohol to Fluoro / Carbonyl to Difluoro using DAST -[Link]

  • Organic Syntheses - Selective fluorination of carbonyl groups to the gem-difluorides -[Link]

Sources

Method

Application Note: Chemoselective Reduction of 2-(Difluoromethyl)-4-isopropoxynitrobenzene

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the reduction of 2-(difluoromethyl)-4-isopropoxynitrobenzene to 2-(difluoromethyl)-4-isopropoxyaniline . The g...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the reduction of 2-(difluoromethyl)-4-isopropoxynitrobenzene to 2-(difluoromethyl)-4-isopropoxyaniline .

The guide prioritizes chemoselectivity , specifically the preservation of the labile difluoromethyl (


) group and the isopropoxy ether linkage during the reduction of the nitro functionality.

Executive Summary

The reduction of 2-(difluoromethyl)-4-isopropoxynitrobenzene (1) presents a specific chemoselective challenge: reducing the nitro group without triggering hydrodefluorination (HDF) of the ortho-difluoromethyl group or cleaving the isopropoxy ether. While catalytic hydrogenation over Palladium (Pd/C) is the industrial standard for nitro reduction, it carries a significant risk of defluorination (


) due to the activation of the C-F bond by neighboring group participation and metal insertion.

This guide presents two validated protocols:

  • Method A (The Robust Protocol): Iron-mediated reduction using ammonium chloride (

    
    ). This method is highly recommended  for laboratory-scale synthesis (<50g) due to its operational simplicity and near-perfect functional group tolerance.
    
  • Method B (The Scalable Protocol): Catalytic hydrogenation using Platinum on Carbon (

    
    ). Platinum is selected over Palladium to suppress C-F bond hydrogenolysis while maintaining high catalytic activity for nitro reduction.
    

Chemoselectivity & Reaction Pathway Analysis

The primary failure mode in this synthesis is the over-reduction of the difluoromethyl group. The


 proton is relatively acidic (

), and the C-F bond is susceptible to oxidative addition by low-valent metals (Pd, Ni).
Mechanistic Pathway Diagram

ReductionPathways Substrate 2-(difluoromethyl)- 4-isopropoxynitrobenzene Nitroso Nitroso Intermediate (Ar-NO) Substrate->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Product TARGET: 2-(difluoromethyl)- 4-isopropoxyaniline Hydroxylamine->Product 2e- / 2H+ Defluoro IMPURITY A: 2-methyl-4-isopropoxyaniline (Over-reduction) Product->Defluoro Pd/C, H2 (Excess) Hydrodefluorination Hydrolysis IMPURITY B: 2-formyl-4-isopropoxyaniline (Hydrolysis) Product->Hydrolysis Strong Acid/Heat (-HF)

Figure 1: Reaction pathways showing the stepwise reduction to the target aniline and potential side reactions (defluorination and hydrolysis).[1]

Protocol A: Iron-Mediated Reduction (Recommended)

Rationale: Iron powder in the presence of a mild proton source (ammonium chloride) operates via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to cleave the unactivated C-F bond of the difluoromethyl group. This method avoids the use of high-pressure hydrogen and active noble metal catalysts.

Materials
  • Substrate: 2-(difluoromethyl)-4-isopropoxynitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced grade) (5.0 equiv)

  • Electrolyte/Proton Source: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 v/v)

  • Workup: Ethyl Acetate, Celite® 545, Brine.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (or large magnetic bar), dissolve 2-(difluoromethyl)-4-isopropoxynitrobenzene (e.g., 10.0 g, 43.2 mmol) in Ethanol (120 mL).

  • Activation: Add Water (40 mL) and Ammonium Chloride (11.5 g, 216 mmol). Stir vigorously to dissolve the salts.

  • Iron Addition: Add Iron Powder (12.0 g, 216 mmol) in one portion.

    • Note: The reaction is heterogeneous.[2] Efficient stirring is critical.

  • Reaction: Heat the mixture to reflux (approx. 80°C) .

    • Observation: The grey suspension will darken to rust-brown/black as iron oxides form.

    • Time: Monitor by TLC or HPLC. Conversion is typically complete within 2–4 hours .

  • Filtration: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate (3 x 50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove most ethanol. Dilute the aqueous residue with Ethyl Acetate (100 mL) and separate the layers.

  • Wash: Wash the organic layer with Water (50 mL) and Brine (50 mL). Dry over Sodium Sulfate (

    
    ) .
    
  • Isolation: Filter and concentrate in vacuo to yield the crude aniline.

    • Purification: If necessary, purify via short-path silica gel chromatography (Hexanes/EtOAc 4:1).

Yield Expectation: 85–95% Key Advantage: Zero detectable defluorination.

Protocol B: Catalytic Hydrogenation (Scalable)

Rationale: For scales >100g, handling iron waste is cumbersome. Catalytic hydrogenation is cleaner but requires careful catalyst selection. Platinum on Carbon (Pt/C) is preferred over Palladium (Pd/C) because Platinum is less active toward C-F hydrogenolysis.

Materials
  • Catalyst: 5% Pt/C (sulfided form preferred if available, otherwise standard).

  • Solvent: Methanol or Isopropanol (avoid acidic solvents).

  • Hydrogen Source:

    
     gas (Balloon or 1-3 bar).
    
Step-by-Step Procedure
  • Safety Check: Ensure the autoclave or hydrogenation vessel is grounded.

    
     is flammable.
    
  • Loading: Charge the vessel with 2-(difluoromethyl)-4-isopropoxynitrobenzene (1.0 equiv) dissolved in Methanol (10 volumes).

  • Catalyst Addition: Under a nitrogen blanket, add 5% Pt/C (2-5 wt% loading relative to substrate).

    • Critical: Do not add dry catalyst to flammable solvent; use a water-wet paste or add under inert gas.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Reaction: Stir at 20–25°C under 1–3 bar (15–45 psi) hydrogen pressure.

    • Temperature Control:Do not heat. Elevated temperatures (>40°C) significantly increase the rate of defluorination.

  • Monitoring: Monitor hydrogen uptake. Stop the reaction immediately upon cessation of uptake (theoretical: 3 moles

    
     per mole substrate).
    
  • Workup: Filter the catalyst over Celite® (keep wet to prevent pyrophoric ignition). Concentrate the filtrate to obtain the product.

Risk Mitigation: If >1% defluorinated byproduct is observed, add 0.1 equiv Diphenylsulfide to the reaction mixture to poison the catalyst slightly, further inhibiting C-F cleavage.

Analytical Quality Control

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)

triplet (

Hz) at

6.5-7.2 ppm. Isopropyl septet at

4.5 ppm.
Identity 19F NMRDoublet (

Hz) around -110 to -125 ppm.
Purity HPLC (C18, ACN/Water)>98.0% Area
Defluoro Impurity HPLC/GC-MS<0.5% (Mass M-36 relative to product)
Water Content Karl Fischer<0.5%

References

  • Reduction of Nitroarenes (General Review): Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018. Link

  • Iron Reduction Specifics: "Reduction of Nitro Compounds." Common Organic Chemistry. Link

  • Difluoromethyl Stability: "Synthesis of 2-fluoro-5-trifluoromethylaniline." ChemicalBook Protocols. Link

  • Catalytic Hydrogenation Risks: "Hydrogenation of halonitrobenzenes without dehalogenation." US Patent 5068436A. Link

  • Analogous Synthesis (2,4-difluoroaniline): "Method of preparing 2,4-difluoroaniline." European Patent EP0001825. Link

Sources

Application

Advanced Application Note: Radical Difluoromethylation Strategies for Electron-Rich Anilines

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The incorporation of the difluoromethyl (


) group is a highly sought-after transformation in medicinal chemistry. As a lipophilic bioisostere for alcohols and thiols, the 

moiety acts as a robust hydrogen-bond donor while significantly enhancing metabolic stability. However, functionalizing electron-rich anilines presents a unique synthetic challenge. Classical electrophilic difluoromethylation often leads to over-oxidation of the amine lone pair or uncontrolled poly-functionalization.

Radical photoredox catalysis provides a sophisticated, transition-metal-free (or low-loading) alternative. The causality behind this success lies in polarity matching : the photochemically generated


 (or 

) radical is highly electrophilic due to the strong electron-withdrawing nature of the fluorine atoms. This electrophilic radical selectively and rapidly adds to the nucleophilic, electron-rich aromatic ring of anilines, bypassing the amine lone pair entirely[1].
The Photoredox Catalytic Cycle

The process relies on Single Electron Transfer (SET). A photocatalyst (e.g., Eosin Y or an Iridium complex) is excited by visible light. The excited state reduces a fluorinated precursor to generate the active radical. Following polarity-matched addition to the arene, the resulting cyclohexadienyl radical is oxidized to restore aromaticity, simultaneously regenerating the ground-state catalyst[1].

Mechanism PC Photocatalyst (PC) Ground State PC_star Excited State (PC*) PC->PC_star Visible Light Radical •CF2R Radical (Electrophilic) PC_star->Radical SET Reduction Reagent CF2R Precursor (e.g., I-CF2CO2Et) Reagent->Radical Adduct Cyclohexadienyl Radical Intermediate Radical->Adduct Polarity-Matched Addition Aniline Electron-Rich Aniline (Nucleophilic Arene) Aniline->Adduct Oxidation Oxidation & Deprotonation (-H+, -e-) Adduct->Oxidation SET Oxidation Oxidation->PC Catalyst Regeneration Product Difluoroalkylated Aniline Product Oxidation->Product

Photoredox catalytic cycle for the radical difluoroalkylation of electron-rich anilines.

Reagent Selection & Regioselectivity Matrix

Strategic selection of the radical precursor and solvent system is paramount. Recent breakthroughs demonstrate that regioselectivity (ortho vs. para) can be strictly dictated by the solvent environment[2]. Furthermore, because the naked


 group on a free aniline is prone to hydrolytic decomposition into an aldehyde during purification, utilizing a robust synthetic equivalent like the 

group is a field-proven workaround[2].

Table 1: Quantitative Comparison of Radical Difluoromethylation Systems

Radical PrecursorPhotocatalystLight SourceSolvent SystemSelectivity / OutcomeRef
Ethyl difluoroiodoacetateEosin Y (1 mol%)525 nm Green LEDDMFBroad scope, para-preference (up to 85% yield)[1]

Ir/Ru complexesBlue LEDDMSO/DMA (1:1)Highly para-selective (13.3:1 ratio)[2]

Ir/Ru complexesBlue LEDMeOH/DCM (2:1)Exclusively ortho-selective[2]

4CzIPNBlue LEDVariedipso/para-difunctionalization via delayed migration[3]

Causality Insight: Why does the solvent dictate selectivity? A DMSO/DMA mixture stabilizes polar transition states, driving the radical to the sterically unhindered para position. Conversely, a MeOH/DCM mixture engages in strong hydrogen bonding with the aniline nitrogen, altering the local electron density and steric environment to exclusively drive ortho-addition[2].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Adherence to the specified causality checks ensures reproducibility.

Protocol A: Organophotocatalytic Difluoroalkylation (Eosin Y)

This protocol utilizes an organic dye, avoiding heavy metals, and proceeds via an electron donor-acceptor (EDA) complex or oxidative quenching mechanism[1].

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube, add the electron-rich aniline (0.3 mmol, 1.0 equiv), ethyl difluoroiodoacetate (0.4 mmol, 1.3 equiv), Eosin Y (1 mol%), and an appropriate base (e.g.,

    
    , 2.0 equiv).
    
  • Solvent Addition: Add 1.0 mL of anhydrous DMF.

  • Critical Degassing (Causality Check): Perform three freeze-pump-thaw cycles. Do not substitute with nitrogen sparging. Sparging will evaporate the volatile ethyl difluoroiodoacetate, drastically reducing yields. Furthermore, residual

    
     aggressively quenches the triplet excited state of Eosin Y and scavenges the 
    
    
    
    radical[1].
  • Irradiation: Seal the tube under Argon. Irradiate with a 525 nm Kessil lamp for 24 hours.

    • Self-Validation: Maintain the reaction at 25 °C using a cooling fan. Thermal fluctuations disrupt the delicate ground-state EDA complex. If the characteristic pink/red color of Eosin Y turns irreversibly brown within the first hour, oxygen ingress has occurred.

  • Workup: Quench with water, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate for flash chromatography.
Protocol B: Solvent-Tuned (Phenylsulfonyl)difluoromethylation

This protocol installs the


 group, which is stable to hydrolysis and can be reductively cleaved to 

post-purification[2].
  • Solvent Selection: To target the para-isomer, prepare a 1:1 mixture of anhydrous DMSO/DMA. To target the ortho-isomer, prepare a 2:1 mixture of MeOH/DCM[2].

  • Setup: Combine the aniline (0.5 mmol),

    
     (0.75 mmol), photocatalyst (e.g., 
    
    
    
    , 1 mol%), and base in the chosen solvent (5 mL).
  • Irradiation: Degas via freeze-pump-thaw and irradiate with 450 nm Blue LEDs for 16 hours.

  • Post-Functionalization (Desulfonylation): Isolate the

    
    -aniline intermediate. Treat with 
    
    
    
    turnings in an
    
    
    buffer system to reductively cleave the sulfonyl group, yielding the pure
    
    
    aniline[2].

Workflow Setup 1. Reaction Setup (Reagents + Solvent) Degas 2. Degassing (Freeze-Pump-Thaw) Setup->Degas Irradiate 3. Irradiation (LED + Cooling Fan) Degas->Irradiate Monitor 4. In-Process Check (TLC / LC-MS) Irradiate->Monitor Workup 5. Quench & Extract (Brine / EtOAc) Monitor->Workup Validate 6. Validation (19F/1H NMR) Workup->Validate

Step-by-step experimental workflow ensuring self-validation and reproducibility.

Analytical Self-Validation System

To ensure the integrity of the synthesized compounds, rely on definitive Nuclear Magnetic Resonance (NMR) markers rather than mass spectrometry alone, as fragmentation of fluorinated groups can be misleading.

  • 
    H NMR Validation:  The proton of the newly installed 
    
    
    
    group is highly diagnostic. Because it is split by two equivalent spin-1/2 fluorine nuclei, it will appear as a distinct triplet (or a doublet of doublets if long-range coupling to the aromatic ring occurs) between 6.0 ppm and 7.2 ppm . The critical self-validating metric is the massive geminal coupling constant:
    
    
    Hz
    .
  • 
    F NMR Validation:  The fluorine atoms of the 
    
    
    
    group will appear as a doublet (split by the single proton) typically in the range of -110 ppm to -120 ppm , mirroring the ~54 Hz coupling constant observed in the proton spectrum.

References

  • Title: Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization Source: acs.org URL: [Link]

  • Title: Photoredox-Induced Radical-Polar Crossover ipso, para-Difunctionalization of Aniline Derivatives via Delayed Aryl Migration Source: chinesechemsoc.org URL: [Link]

  • Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: acs.org URL: [Link]

  • Title: Late-stage difluoromethylation: concepts, developments and perspective Source: rsc.org URL: [Link]

Sources

Method

Application Note: Scalable Preparation of 2-(Difluoromethyl)-4-isopropoxyaniline

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, API Development Scientists, and CMC Professionals Executive Summary & Strategic Rationale The incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, API Development Scientists, and CMC Professionals

Executive Summary & Strategic Rationale

The incorporation of the difluoromethyl (–CHF₂) group into active pharmaceutical ingredients (APIs) is a highly sought-after strategy in modern drug design. Acting as a lipophilic bioisostere for hydroxyl and thiol groups, the –CHF₂ moiety enhances metabolic stability while maintaining hydrogen-bond donating capabilities.

However, the scalable synthesis of 2-(difluoromethyl)-4-isopropoxyaniline presents significant process chemistry challenges. Traditional late-stage difluoromethylation relies on hazardous reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which generate highly corrosive free hydrogen fluoride (HF) and pose severe explosion risks at scale[1]. Furthermore, direct radical bromination of the benzylic position of electron-rich ortho-nitrotoluenes often suffers from poor regioselectivity, leading to competitive ring bromination.

To circumvent these bottlenecks, I have designed a highly robust, 5-step self-validating synthetic workflow starting from the inexpensive commodity chemical 3-methyl-4-nitrophenol . This route leverages a modified Leimgruber-Batcho enamine condensation followed by oxidative cleavage to safely install the aldehyde precursor[2]. The critical deoxofluorination is then executed using XtalFluor-E , a crystalline, thermally stable reagent that eliminates the need for specialized Hastelloy reactors by preventing the generation of free HF[1][3].

Process Workflow & Logical Architecture

The following workflow outlines the logical progression from the starting material to the target API intermediate. Each node represents an isolable intermediate that serves as a quality control checkpoint.

ProcessWorkflow SM 3-Methyl-4-nitrophenol (Starting Material) Int1 4-Isopropoxy-2-methyl-1-nitrobenzene (Intermediate 1) SM->Int1 Step 1: Isopropylation (2-Bromopropane, K2CO3) Int2 2-(5-Isopropoxy-2-nitrophenyl)-N,N-dimethylethenamine (Intermediate 2) Int1->Int2 Step 2: Enamine Condensation (DMF-DMA, Pyrrolidine) Int3 5-Isopropoxy-2-nitrobenzaldehyde (Intermediate 3) Int2->Int3 Step 3: Oxidative Cleavage (NaIO4, THF/H2O) Int4 2-(Difluoromethyl)-4-isopropoxy-1-nitrobenzene (Intermediate 4) Int3->Int4 Step 4: Deoxofluorination (XtalFluor-E, Et3N·3HF) API 2-(Difluoromethyl)-4-isopropoxyaniline (Target Intermediate) Int4->API Step 5: Nitro Reduction (H2, Pd/C, MeOH)

Caption: 5-Step scalable synthetic workflow for 2-(difluoromethyl)-4-isopropoxyaniline.

Step-by-Step Experimental Protocols & Self-Validation Mechanisms

Every protocol detailed below is designed as a self-validating system . This means the reaction conditions inherently drive the process to completion, and strict In-Process Controls (IPCs) are integrated to ensure downstream failures are mathematically minimized.

Step 1: Williamson Ether Isopropylation

Causality: The phenolic OH must be alkylated prior to downstream oxidation to prevent quinone formation. Potassium carbonate (K₂CO₃) is selected over sodium hydride (NaH) to ensure a mild, scalable, and non-pyrophoric deprotonation.

  • Charge: To a 10 L jacketed reactor, charge 3-methyl-4-nitrophenol (1.0 kg, 6.53 mol), anhydrous DMF (5.0 L), and finely powdered K₂CO₃ (1.35 kg, 9.80 mol).

  • Addition: Heat the suspension to 60 °C. Add 2-bromopropane (1.20 kg, 9.80 mol) dropwise over 2 hours.

  • Agitation: Maintain agitation at 70 °C for 12 hours.

  • Workup: Cool to 20 °C, filter the inorganic salts, and quench the filtrate into 15 L of ice water. Extract with Ethyl Acetate (3 × 5 L). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine.

  • Self-Validation & IPC: Analyze the organic phase via HPLC. Pass criteria: < 1.0% starting phenol. The alkaline wash guarantees the removal of any trace starting material, self-purifying the stream.

Step 2: Enamine Condensation (Leimgruber-Batcho Type)

Causality: Direct oxidation of the ortho-methyl group is notoriously difficult to control. Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) cleanly converts the methyl group into an enamine, providing a highly reactive handle for subsequent cleavage[4].

  • Charge: Dissolve Intermediate 1 (1.1 kg, 5.63 mol) in anhydrous DMF (3.0 L).

  • Reagents: Add DMF-DMA (1.34 kg, 11.26 mol) and a catalytic amount of pyrrolidine (40 g, 0.56 mol).

  • Reaction: Heat the mixture to 110 °C under a steady nitrogen sweep. Crucial: The nitrogen sweep removes the generated methanol and dimethylamine, driving the equilibrium forward.

  • Self-Validation & IPC: Monitor by ¹H NMR. The disappearance of the singlet at ~2.6 ppm (Ar-CH₃) and the appearance of two doublets at ~5.8 and 7.1 ppm (enamine protons) validates completion. Pass criteria: > 98% conversion.

Step 3: Oxidative Cleavage to Aldehyde

Causality: While ozonolysis is standard for enamine cleavage, it requires specialized cryogenic ozone generators. Sodium periodate (NaIO₄) in an aqueous/organic biphasic system provides a highly scalable, thermally safe alternative[2].

  • Charge: Dissolve crude Intermediate 2 (approx. 1.4 kg) in THF (7.0 L) and cool to 5 °C.

  • Oxidation: Slowly add a solution of NaIO₄ (2.4 kg, 11.2 mol) in H₂O (7.0 L) over 3 hours, maintaining the internal temperature below 20 °C to control the exotherm[2].

  • Agitation: Stir at 25 °C for 18 hours.

  • Workup: Filter the precipitated sodium iodate (NaIO₃) salts. Extract the filtrate with Toluene (3 × 4 L).

  • Self-Validation & IPC: Check HPLC for the aldehyde peak. The reaction is self-validating as the precipitation of NaIO₃ drives the oxidation. Isolate the aldehyde via crystallization from heptane to upgrade purity before the expensive fluorination step.

Step 4: Deoxofluorination via XtalFluor-E

Causality: DAST and Deoxo-Fluor are strictly avoided due to their propensity to detonate at elevated temperatures and their generation of glass-etching free HF[1][3]. XtalFluor-E enables room-temperature deoxofluorination in standard borosilicate vessels[5]. Triethylamine trihydrofluoride (Et₃N·3HF) is used as a promoter to facilitate the fluoride transfer without generating corrosive free HF[1].

  • Charge: To a rigorously dried 10 L reactor under Argon, charge Intermediate 3 (800 g, 3.82 mol) and anhydrous Dichloromethane (DCM, 4.0 L).

  • Promoter: Add Et₃N·3HF (1.23 kg, 7.64 mol).

  • Fluorination: Portion-wise, add XtalFluor-E (1.31 kg, 5.73 mol) over 1 hour. Maintain the temperature at 20–25 °C.

  • Agitation: Stir for 12 hours at room temperature[5].

  • Quench: Slowly quench with saturated aqueous NaHCO₃ (Caution: vigorous CO₂ evolution).

  • Self-Validation & IPC: ¹⁹F NMR of the organic layer must show a distinct doublet at approximately -114 ppm. The absence of the aldehyde proton (~10.4 ppm) in ¹H NMR confirms complete conversion.

Step 5: Catalytic Nitro Reduction

Causality: The difluoromethyl group is generally stable to mild hydrogenation. Using Pd/C with hydrogen gas provides a clean reduction with zero heavy-metal waste (unlike Fe/HCl reductions), simplifying final API isolation.

  • Charge: Dissolve Intermediate 4 (700 g, 3.03 mol) in Methanol (5.0 L). Add 5% Pd/C (35 g, 5 wt%).

  • Hydrogenation: Purge the vessel with N₂, then H₂. Maintain H₂ pressure at 3 bar and temperature at 25 °C.

  • Monitoring: Monitor strictly via hydrogen uptake and HPLC. Warning: Prolonged exposure after nitro reduction can lead to hydrodefluorination.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Self-Validation & IPC: HPLC purity check. The final product is purified via vacuum distillation or salt formation (e.g., HCl salt) to ensure >99.5% purity.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the following table summarizes the expected quantitative metrics and critical analytical markers for the self-validating checkpoints.

StepIntermediate GeneratedExpected YieldTarget Purity (HPLC)Key Analytical Marker (NMR)Critical Process Parameter (CPP)
1 4-Isopropoxy-2-methyl-1-nitrobenzene90 - 94%> 98.0%¹H: 4.65 ppm (hept, 1H, -CH(CH₃)₂)Complete removal of phenol via NaOH wash
2 Enamine Intermediate85 - 88%> 95.0%¹H: 7.10, 5.85 ppm (d, CH=CH)Continuous N₂ sweep to remove dimethylamine
3 5-Isopropoxy-2-nitrobenzaldehyde80 - 85%> 98.5%¹H: 10.4 ppm (s, 1H, -CHO)Strict exotherm control (< 20 °C) during NaIO₄
4 2-(Difluoromethyl)-4-isopropoxy-1-nitrobenzene75 - 80%> 97.0%¹⁹F: -114 ppm (d, 2F, -CHF₂)Anhydrous conditions; controlled CO₂ quench
5 2-(Difluoromethyl)-4-isopropoxyaniline92 - 96%> 99.5%¹H: 3.8 ppm (br s, 2H, -NH₂)Timely termination to prevent defluorination

References

  • Methods of synthesis of benzazepine derivatives (Oxidative cleavage of enamine using NaIO4). EP2358683B1, Google Patents.
  • Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Paquin, J.-F. et al., Organic & Biomolecular Chemistry, 2023. Retrieved from: [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ResearchGate. Retrieved from: [Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. Retrieved from:[Link]

Sources

Application

Application Note: C–H Activation Strategies for the ortho-Difluoromethylation of 4-Isopropoxyaniline

Introduction & Strategic Rationale The strategic introduction of a difluoromethyl (–CF₂H) group into aromatic systems is a cornerstone technique in modern medicinal chemistry. Acting as a lipophilic hydrogen-bond donor,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The strategic introduction of a difluoromethyl (–CF₂H) group into aromatic systems is a cornerstone technique in modern medicinal chemistry. Acting as a lipophilic hydrogen-bond donor, the –CF₂H moiety serves as a bioisostere for alcohols and thiols, drastically improving a drug candidate's metabolic stability and membrane permeability[1].

4-Isopropoxyaniline is a highly versatile building block in drug discovery. However, traditional methods for its ortho-difluoromethylation require pre-functionalized starting materials (e.g., aryl halides) and multi-step cross-coupling procedures. Direct C–H activation offers a more atom-economical approach. Because the free amine group of 4-isopropoxyaniline can poison transition metal catalysts or lead to unselective oxidation, a directing group (DG) strategy is required to achieve high regioselectivity[2]. By transiently converting the amine into a sterically demanding pivalamide (NHPiv), we can efficiently direct a Palladium catalyst to the ortho-position, enabling direct C–H difluoromethylation[3].

Mechanistic Insights: The Pd(II)/Pd(IV) Pathway

The success of this protocol relies on a finely tuned Pd(II)/Pd(IV) catalytic cycle. The pivaloyl group serves a dual purpose: it attenuates the Lewis basicity of the nitrogen atom (preventing catalyst deactivation) and provides a strong coordinating oxygen atom to guide the Pd(II) center exclusively to the ortho-C–H bond.

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The acetate ligand from Pd(OAc)₂ acts as an internal base to abstract the ortho-proton, forming a stable palladacycle. Subsequent oxidative addition of the difluoromethylating reagent (TMSCF₂H)[4], facilitated by a terminal oxidant (Ag₂CO₃), generates a high-valent Pd(IV)–CF₂H intermediate. Finally, rapid reductive elimination yields the ortho-difluoromethylated product and regenerates the active Pd(II) catalyst.

CatalyticCycle Pd2 Pd(II) Active Catalyst Pd2_Sub Pd(II) Substrate Complex Pd2->Pd2_Sub Substrate Coordination Palladacycle Palladacycle Intermediate Pd2_Sub->Palladacycle C-H Activation (CMD Pathway) Pd4 Pd(IV)-CF2H Species Palladacycle->Pd4 Oxidative Addition (TMSCF2H / Ag2CO3) Pd4->Pd2 Reductive Elimination (Product Release)

Proposed Pd(II)/Pd(IV) catalytic cycle for ortho-C-H difluoromethylation.

Synthetic Workflow

The end-to-end methodology is structured into three self-validating phases: Directing Group Installation, Pd-Catalyzed C–H Functionalization, and Directing Group Removal.

Workflow A 4-Isopropoxyaniline (Starting Material) B Pivaloylation (DG Installation) A->B PivCl, Et3N 0 °C to RT C Pd-Catalyzed C-H Activation B->C Pd(OAc)2, TMSCF2H Ag2CO3, HFIP D Deprotection (DG Removal) C->D 6M HCl, EtOH Reflux E 2-Difluoromethyl- 4-isopropoxyaniline D->E Final Product

Synthetic workflow for the ortho-difluoromethylation of 4-isopropoxyaniline.

Reaction Optimization Data

The choice of solvent and oxidant is critical for the success of the C–H activation step. As demonstrated in the optimization table below, the inclusion of HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) as a co-solvent is mandatory. HFIP acts as a strong hydrogen-bond donor, stabilizing the electron-deficient Pd(IV) transition state and accelerating the reductive elimination step.

Table 1: Optimization of Pd-Catalyzed ortho-Difluoromethylation

Entry Catalyst (mol%) Oxidant (Equiv) Solvent System Temp (°C) Yield (%)
1 Pd(OAc)₂ (10) Ag₂CO₃ (2.0) DCE 80 42
2 Pd(OAc)₂ (10) Ag₂CO₃ (2.0) DCE / HFIP (4:1) 80 88
3 Pd(TFA)₂ (10) Ag₂CO₃ (2.0) DCE / HFIP (4:1) 80 76
4 Pd(OAc)₂ (10) K₂S₂O₈ (2.0) DCE / HFIP (4:1) 80 Trace

| 5 | None | Ag₂CO₃ (2.0) | DCE / HFIP (4:1) | 80 | 0 |

Note: Reactions performed on a 0.1 mmol scale. Yields determined by ¹⁹F NMR using (trifluoromethoxy)benzene as an internal standard.

Detailed Experimental Protocols

Step 1: Directing Group Installation (Pivaloylation)
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-isopropoxyaniline (10.0 mmol, 1.51 g) in anhydrous dichloromethane (DCM, 30 mL).

    • Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of the highly reactive pivaloyl chloride reagent.

  • Base Addition: Add triethylamine (15.0 mmol, 2.1 mL) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct generated during acylation, while the ice bath safely dissipates the exothermic heat of reaction.

  • Acylation: Dropwise add pivaloyl chloride (12.0 mmol, 1.48 mL) over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N-(4-isopropoxyphenyl)pivalamide as a white solid.

Step 2: Pd-Catalyzed ortho-C–H Difluoromethylation
  • Reaction Setup: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add N-(4-isopropoxyphenyl)pivalamide (1.0 mmol, 235 mg), Pd(OAc)₂ (10 mol%, 22.4 mg), and Ag₂CO₃ (2.0 mmol, 551 mg).

    • Causality: Ag₂CO₃ serves a dual role; it acts as the terminal oxidant to drive the Pd(II) to Pd(IV) transition and functions as a scavenger to sequester silicon byproducts from the TMSCF₂H reagent[4].

  • Solvent Addition: Add a pre-mixed solvent system of 1,2-Dichloroethane (DCE) and HFIP in a 4:1 ratio (5.0 mL total volume).

  • Reagent Addition: Add TMSCF₂H (2.0 mmol, 0.28 mL) via a microsyringe. Immediately seal the Schlenk tube under a positive pressure of argon.

    • Causality: The argon atmosphere is critical to prevent the oxidative quenching of the active palladium catalyst by atmospheric oxygen.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously for 16 hours.

  • Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the ortho-difluoromethylated intermediate.

Step 3: Directing Group Removal (Deprotection)
  • Hydrolysis: Suspend the purified intermediate from Step 2 (0.5 mmol) in ethanol (3.0 mL) in a 25 mL round-bottom flask. Add 6M aqueous HCl (3.0 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.

    • Causality: The severe steric bulk of the pivaloyl group makes it highly resistant to standard hydrolysis; therefore, harsh acidic conditions and elevated temperatures are required to achieve complete cleavage.

  • Isolation: Cool the reaction mixture to 0 °C. Carefully neutralize the solution by dropwise addition of 2M NaOH until the pH reaches 8. Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product: 2-difluoromethyl-4-isopropoxyaniline .

References

1.[4] Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry. URL: 2.[3] Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega. URL: 3.[1] Ruthenium-Catalyzed Meta-Selective C-H Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry. URL: 4.[2] Direct Perfluoroalkylation of C-H Bonds in (Hetero)arenes. SciSpace. URL:

Sources

Method

Using 2-(difluoromethyl)-4-isopropoxyaniline as a fragment in drug discovery

Application Note: 2-(Difluoromethyl)-4-isopropoxyaniline as a Privileged Fluorinated Fragment in Drug Discovery Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Difluoromethyl)-4-isopropoxyaniline as a Privileged Fluorinated Fragment in Drug Discovery

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging, previously "undruggable" targets by prioritizing high ligand efficiency and broad chemical space coverage [1]. Among the most valuable chemotypes in modern FBDD are fluorinated fragments, which enable highly sensitive, background-free screening via ligand-observed


F-NMR [2].

This application note details the mechanistic rationale, physicochemical profiling, and experimental protocols for utilizing 2-(difluoromethyl)-4-isopropoxyaniline (CAS: 2832490-81-8) as a core building block in fragment-based drug discovery campaigns.

Mechanistic Rationale: Why This Fragment?

The architecture of 2-(difluoromethyl)-4-isopropoxyaniline is deliberately suited for fragment evolution, balancing lipophilicity, targeted hydrogen bonding, and synthetic tractability.

  • The Difluoromethyl (-CF

    
    H) Bioisostere : The -CF
    
    
    
    H group is increasingly recognized in medicinal chemistry as a "lipophilic hydrogen bond donor" [3]. It acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. The strongly electron-withdrawing fluorine atoms polarize the adjacent C-H bond, allowing it to donate a hydrogen bond to protein backbones or side chains. Crucially, it achieves this without the metabolic vulnerability (e.g., Phase II glucuronidation) of a hydroxyl group. Furthermore, its electron-withdrawing nature lowers the pK
    
    
    of the adjacent aniline, reducing basicity and mitigating potential hERG toxicity.
  • The Isopropoxy (-O-iPr) Moiety : This group provides a sterically demanding, lipophilic vector designed to probe and anchor into hydrophobic sub-pockets (e.g., the "back pocket" of kinase ATP-binding sites).

  • The Aniline (-NH

    
    ) Vector : The primary amine serves as the optimal synthetic handle for "fragment growing." It allows for rapid, high-yielding diversification via amide coupling, reductive amination, or urea formation.
    

Data Presentation: Physicochemical Profiling

To ensure a fragment can be successfully optimized into a lead compound without bloating into a non-compliant molecular weight, it must adhere to the Astex "Rule of 3".

Table 1: Astex "Rule of 3" Compliance for 2-(Difluoromethyl)-4-isopropoxyaniline

Property Value Rule of 3 Threshold Compliance
Molecular Weight (MW) 201.21 g/mol < 300 g/mol Yes
Calculated LogP (cLogP) ~2.4 ≤ 3.0 Yes

| Hydrogen Bond Donors (HBD) | 2 (-NH


) + 1 (-CF

H)* | ≤ 3 | Yes | | Hydrogen Bond Acceptors (HBA)| 2 (N, O) + 2 (F) | ≤ 3 (Strict) / ≤ 6 (Relaxed) | Yes | | Rotatable Bonds | 3 | ≤ 3 | Yes | *The -CF

H group is considered a weak/lipophilic HBD.

Table 2: Bioisosteric Comparison of Substituents at the Ortho-Position | Substituent | Inductive Effect (Hammett


) | Lipophilicity Contribution (

) | H-Bond Donor Capability | | :--- | :--- | :--- | :--- | | -CH

| Electron Donating (-0.05) | +0.56 | None | | -OH | Electron Withdrawing (+0.25) | -0.67 | Strong | | -CF

H
| Electron Withdrawing (+0.22) | +0.20 to +0.40 | Moderate (Lipophilic) | (Data synthesized from Zafrani et al., Journal of Medicinal Chemistry [3])

Workflow: F-NMR Screening & Synthetic Evolution

The inclusion of the -CF


H group makes this fragment an ideal candidate for 

F-NMR screening. Fluorine is 100% naturally abundant, possesses a high gyromagnetic ratio, and is virtually absent in biological macromolecules. This results in a background-free spectrum where the binding of the fragment to a target protein can be detected via relaxation editing [2].

FBDD_Workflow lib Fluorinated Fragment Library (incl. CF2H) nmr 19F-NMR Primary Screening (CPMG) lib->nmr Pool testing val Orthogonal Validation (SPR & X-Ray) nmr->val Hit ID evo Fragment Evolution (Amidation/Alkylation) val->evo Structural data lead Optimized Lead Compound evo->lead Potency gain

Fig 1: 19F-NMR guided Fragment-Based Drug Discovery (FBDD) workflow.

Pharmacophore_Logic core 2-(difluoromethyl)- 4-isopropoxyaniline cf2h CF2H Group Lipophilic H-Bond Donor (pKa Modulator) core->cf2h oipr O-iPr Group Hydrophobic Pocket Engagement core->oipr nh2 Aniline NH2 Synthetic Vector (Fragment Growing) core->nh2 amide Amide Coupling (HATU/DIPEA) nh2->amide amine Reductive Amination (NaBH(OAc)3) nh2->amine

Fig 2: Pharmacophore mapping and synthetic evolution vectors for the fragment.

Experimental Protocols

Protocol 1: Ligand-Observed F-NMR Fragment Screening (CPMG)
  • Causality & Design : The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence filters out signals from fast-tumbling (unbound) small molecules while retaining signals from slow-tumbling (protein-bound) molecules. When the fragment binds to the target protein, its apparent transverse relaxation time (

    
    ) decreases drastically, resulting in a broadened or attenuated 
    
    
    
    F signal.
  • Self-Validating System : The inclusion of Trifluoroethanol (TFE) serves as an internal, non-binding negative control. If the TFE signal broadens alongside the fragment, it indicates protein aggregation or magnetic field inhomogeneity, instantly flagging an invalid run.

Materials:

  • Target Protein (e.g., Kinase domain), 10-20 µM in NMR buffer (50 mM Tris-d11, 150 mM NaCl, pH 7.4, 10% D

    
    O).
    
  • 2-(difluoromethyl)-4-isopropoxyaniline (100 mM stock in DMSO-d6).

  • Trifluoroethanol (TFE) (Internal standard, 100 mM stock).

  • NMR Spectrometer equipped with a

    
    F-tuned cryoprobe.
    

Step-by-Step Procedure:

  • Sample Preparation : Prepare a 500 µL NMR sample containing 10 µM target protein, 100 µM of the fluorinated fragment, and 50 µM TFE in the NMR buffer. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation.

  • Reference Spectrum (Ligand Only) : Acquire a standard 1D

    
    F-NMR spectrum of the fragment + TFE without the protein to establish the baseline 
    
    
    
    relaxation and chemical shifts. The -CF
    
    
    H group typically appears as a doublet (due to
    
    
    coupling) around -110 to -120 ppm.
  • Protein-Ligand Acquisition (CPMG) : Acquire the CPMG spectrum of the protein-ligand mixture. Apply a

    
     relaxation filter (e.g., total spin-lock time of 200-400 ms).
    
  • Data Analysis : Overlay the reference and CPMG spectra.

    • Positive Hit: The -CF

      
      H signal of the fragment is significantly attenuated (>50% reduction in peak intensity) compared to the reference, while the TFE signal remains sharp.
      
    • Negative Hit: Both signals remain sharp.

    • Invalid Assay: Both signals are attenuated (indicates non-specific binding, crashing out, or poor shimming).

Protocol 2: Fragment Evolution via High-Throughput Amide Coupling
  • Causality & Design : Once validated as a hit, the fragment must be "grown" to increase affinity [4]. The aniline nitrogen of this specific fragment is a weak nucleophile due to the electron-withdrawing nature of the ortho -CF

    
    H group. Therefore, highly reactive coupling reagents (like HATU) and mild heating are required compared to standard aliphatic amines.
    
  • Self-Validating System : Real-time LC-MS monitoring ensures that the consumption of the aniline correlates directly with the formation of the desired product mass, ruling out false positives caused by the self-condensation of the carboxylic acid.

Materials:

  • 2-(difluoromethyl)-4-isopropoxyaniline (Fragment Hit).

  • Diverse Carboxylic Acid building blocks.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous DMF.

Step-by-Step Procedure:

  • Pre-activation : In a 2 mL glass vial, dissolve the chosen carboxylic acid (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq) in 0.5 mL anhydrous DMF. Add DIPEA (0.3 mmol, 3.0 eq). Stir at room temperature for 10 minutes to form the active ester.

  • Coupling : Add 2-(difluoromethyl)-4-isopropoxyaniline (0.10 mmol, 1.0 eq) to the activated acid mixture.

  • Reaction Monitoring : Stir the reaction at 40°C (mild heating compensates for the deactivated aniline). After 2 hours, sample 1 µL of the reaction mixture, dilute in 100 µL MeOH, and inject into the LC-MS.

  • Validation Check : Confirm the disappearance of the fragment mass (m/z [M+H]

    
     = 202.1) and the appearance of the target amide mass. If unreacted aniline remains, add an additional 0.5 eq of pre-activated carboxylic acid.
    
  • Workup : Dilute the mixture with EtOAc (5 mL) and wash sequentially with saturated aqueous NaHCO

    
     (3 x 2 mL), 1M HCl (2 x 2 mL), and brine (2 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification : Purify the crude product via preparative HPLC to yield the evolved lead compound, ready for secondary Surface Plasmon Resonance (SPR) or biochemical screening.

References

  • Title: Fragment-based drug discovery: A graphical review. Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Title: Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Source: MDPI / Molecules URL: [Link][2]

  • Title: Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

  • Title: An Introduction to Fragment-Based Drug Discovery (FBDD). Source: Drug Hunter URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Defluorination During Nitro-Difluoromethyl Reduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the reduction of nitroarenes bearing difluoromethyl (–CF₂H) groups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the reduction of nitroarenes bearing difluoromethyl (–CF₂H) groups.

The –CF₂H group is a highly sought-after motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for alcohols or thiols. However, reducing a nitro group on the same aromatic ring often leads to unwanted hydrodefluorination (loss of fluorine) or complete decomposition. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure chemoselective reduction.

Mechanistic Insights: Why Does Defluorination Occur?

To prevent defluorination, we must first understand the causality behind C–F bond cleavage during reduction. Defluorination typically occurs via two distinct pathways:

  • Transition-Metal Mediated Hydrodefluorination (Oxidative Addition): Palladium (Pd) is highly active for C–F bond activation. During catalytic hydrogenation with standard Pd/C, the Pd(0) species readily inserts into the polarized C–F bond of the –CF₂H group via oxidative addition. Subsequent reductive elimination replaces the fluorine atom with hydrogen, generating unwanted –CH₂F or –CH₃ byproducts[1].

  • Base-Promoted Elimination (Negative Fluorine Effect): The strong electron-withdrawing nature of fluorine highly polarizes the adjacent C–H bond in the –CF₂H group, making that proton unusually acidic. If basic conditions are used during the reduction or aqueous workup, deprotonation can occur. This triggers the elimination of hydrogen fluoride (HF) via an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    - or 
    
    
    
    -elimination pathway, leading to rapid decomposition of the substrate.

Mechanism A Nitro-Difluoromethylarene (Ar-CF2H-NO2) B Nitroso/Hydroxylamine Intermediates A->B Reduction D C-F Oxidative Addition (Pd catalyst) A->D Pd/C Catalyst C Desired Amine (Ar-CF2H-NH2) B->C Pt/C or Fe/NH4Cl B->D Pd/C Catalyst E Defluorinated Byproduct (Ar-CH3-NH2 or Ar-CH2F-NH2) D->E Hydrodefluorination

Mechanistic pathways showing desired nitro reduction vs. unwanted hydrodefluorination.

Catalyst & Reagent Selection Matrix

Choosing the correct reductant is the most critical variable in preventing defluorination. The table below summarizes quantitative and qualitative data for common reduction systems.

Reduction SystemDefluorination RiskChemoselectivity (Halogen Tolerance)ScalabilityRecommendation
Pd/C + H₂ High (80-100%)Poor (Cleaves Cl, Br, I)ExcellentAvoid for –CF₂H substrates[1].
Pt/C + H₂ Low (<5%)Moderate (May cleave I)ExcellentRecommended for clean, scalable runs.
Fe / NH₄Cl None (0%)Excellent (Tolerates Cl, Br, I)GoodHighly Recommended for complex substrates[2].
Zn / AcOH Low (<5%)GoodModerate⚠️ Alternative , but acidic conditions may cause side reactions.
Na₂S₂O₄ None (0%)ExcellentPoor⚠️ Alternative for small-scale, base-sensitive substrates.

Step-by-Step Experimental Protocols

Every protocol described here is designed as a self-validating system: if the reaction stalls or byproducts form, the conditions inherently point to the root cause (e.g., pH imbalance or catalyst poisoning).

Protocol A: Mild Béchamp-Type Reduction (Fe / NH₄Cl)

Mechanism: Iron powder mediates a single-electron transfer (SET) that specifically targets the nitro group. The use of NH₄Cl creates a weakly acidic, buffered environment (pH ~6.0) that entirely prevents base-catalyzed HF elimination while avoiding the harshness of strong acids[2].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-difluoromethylarene (1.0 equiv, e.g., 10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl) (5.0 equiv, 50 mmol) and Iron (Fe) powder (325 mesh, 5.0 equiv, 50 mmol). Self-Validation Check: The solution should remain neutral to slightly acidic. Do not substitute with NaOH.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 2–4 hours. Monitor via LC-MS or TLC.

  • Workup: Once the starting material is consumed, cool to room temperature. Filter the mixture through a pad of Celite® to remove iron oxides, washing the cake thoroughly with Ethyl Acetate (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the difluoromethylaniline.

Protocol B: Controlled Catalytic Hydrogenation (Pt/C)

Mechanism: Platinum has a significantly higher activation energy barrier for C–F oxidative addition compared to Palladium, making it safe for –CF₂H groups while still efficiently reducing the nitro moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-difluoromethylarene (1.0 equiv, 10 mmol) in anhydrous Methanol or Ethyl Acetate (40 mL).

  • Catalyst Addition: Under an argon atmosphere, carefully add 5% Pt/C (5-10 mol%). Pro-tip: If over-reduction is still observed, use a poisoned catalyst such as Pt/V/C or add a catalytic amount of diphenyl sulfide to attenuate catalyst activity.

  • Hydrogenation: Purge the flask with H₂ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4–12 hours.

  • Workup: Purge the flask with Argon. Filter the catalyst through a pad of Celite® (do not let the filter cake dry out to prevent ignition). Concentrate the filtrate to obtain the pure product.

Workflow Start Select Reduction Method Check Are halogen substituents (Cl, Br, I) present? Start->Check Fe Use Fe / NH4Cl (Chemoselective) Check->Fe Yes Pt Use Pt/C + H2 (Clean & Scalable) Check->Pt No Avoid Avoid Pd/C & Strong Bases (Prevents defluorination) Fe->Avoid Pt->Avoid

Decision tree for selecting the optimal catalyst to prevent defluorination.

Troubleshooting FAQs

Q: My LC-MS shows a mass corresponding to [M-19] or [M-38]. What is happening? A: You are observing mono- or di-hydrodefluorination (loss of one or two fluorine atoms, replaced by hydrogen). This is a classic symptom of using Pd/C or running the reaction at excessively high temperatures. Immediately switch your catalyst to Pt/C or utilize the Fe/NH₄Cl protocol[1].

Q: The reaction turns black and yields a complex, inseparable mixture during the aqueous workup. Why? A: You likely used a strong base (like NaOH or K₂CO₃) to neutralize the reaction or basify the aqueous layer. The –CF₂H proton is highly acidic; strong bases trigger the "Negative Fluorine Effect," causing the elimination of HF and subsequent polymerization/decomposition[3]. Always use saturated NaHCO₃ or maintain a neutral pH during workup.

Q: Can I use transfer hydrogenation (e.g., Ammonium Formate) instead of H₂ gas? A: Yes, but exercise extreme caution. Ammonium formate combined with Pd/C will rapidly defluorinate your substrate. If you must use transfer hydrogenation, pair Hydrazine Hydrate (


) with Raney Nickel or Iron, keeping the temperature strictly below 60 °C to prevent side reactions.

Q: My Pt/C reduction is stalling at the hydroxylamine intermediate. How do I push it to completion? A: Hydroxylamine accumulation occurs when the catalyst is slightly poisoned or hydrogen mass transfer is poor. Increase the stirring rate (to >800 RPM) to improve gas-liquid mixing. If it still stalls, gently increase the temperature to 40 °C, but monitor closely to ensure C–F bonds remain intact.

References

  • Chemical Society Reviews (RSC Publishing)
  • Chinese Academy of Sciences (cas.cn)
  • Universidad de Valladolid (uva.es)
  • 4-Chloro-3-(difluoromethyl)

Sources

Optimization

Technical Guide: Optimizing DAST Fluorination of Electron-Rich Benzaldehydes

This guide is designed for researchers and medicinal chemists encountering yield issues or stability problems when fluorinating electron-rich benzaldehydes with DAST. Executive Summary & Safety Warning The Challenge: Ele...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and medicinal chemists encountering yield issues or stability problems when fluorinating electron-rich benzaldehydes with DAST.

Executive Summary & Safety Warning

The Challenge: Electron-rich benzaldehydes (e.g., 4-methoxybenzaldehyde, piperonal) present a paradox in DAST fluorination. While the electron-donating groups (EDGs) enhance the nucleophilicity of the carbonyl oxygen (accelerating the initial DAST attack), they significantly destabilize the final product. The resulting benzylic gem-difluorides possess a labile C–F bond prone to solvolysis, leading to hydrolysis back to the aldehyde during workup or purification.

⚠️ Critical Safety Directives
  • Thermal Instability: DAST (Diethylaminosulfur trifluoride) is thermally unstable.[1]

    • Decomposition Onset: ~50°C (Violent decomposition >90°C).

    • Exotherm: ~1700 J/g.

    • Rule: Never heat neat DAST. Maintain reaction temperatures <40°C. If higher temperatures are required, switch to Deoxo-Fluor® (stable up to ~80°C) or XtalFluor-E® (crystalline, higher stability).

  • Moisture Sensitivity: Reacts explosively with water to release HF. All glassware must be flame-dried; solvents must be anhydrous (<50 ppm water).

Mechanistic Insight: The "Electron-Rich" Trap

To optimize yield, you must understand the competing pathways governed by the electronic nature of your substrate.

The Mechanism[2][3][4]
  • Activation: The carbonyl oxygen attacks the sulfur of DAST, displacing a fluoride ion.

  • Ionization: The C–O bond breaks, forming a benzylic carbocation stabilized by the amino group (and your substrate's EDGs).

  • Fluorination: The fluoride ion attacks the carbocation to form the gem-difluoride.

The Failure Mode (Why Yields Drop)

In electron-rich systems (e.g., p-OMe), the benzylic carbocation intermediate is highly stabilized.

  • Issue 1 (Reversibility): The final product (gem-difluoride) can re-ionize easily. The EDG pushes electron density into the ring, expelling a fluoride ion and regenerating the carbocation.

  • Issue 2 (Hydrolysis): During aqueous workup, if the mixture is even slightly acidic, water intercepts this stabilized cation, converting the product back to the starting aldehyde or a hemiacetal.

  • Issue 3 (Polymerization): The stabilized cation can act as an electrophile in Friedel-Crafts type reactions with other electron-rich aromatic rings, leading to oligomeric "tar."

DAST_Mechanism Aldehyde Electron-Rich Benzaldehyde Inter1 Alkoxy-Sulfur Intermediate Aldehyde->Inter1 + DAST - HF DAST DAST (Et2NSF3) Cation Stabilized Benzylic Carbocation Inter1->Cation - Et2NSOF Product Gem-Difluoride (Target) Cation->Product + F- (Nucleophilic Attack) Side_Aldehyde Hydrolysis (Reversion to Aldehyde) Cation->Side_Aldehyde + H2O (Workup) Side_Tar Oligomerization (Tar) Cation->Side_Tar + Substrate Product->Cation Acidic/Solvolytic Re-ionization

Figure 1: Mechanistic pathway highlighting the instability of electron-rich benzylic fluorides.

Optimized Experimental Protocol

This protocol is specifically tuned for 4-methoxybenzaldehyde and similar electron-rich substrates.

Reagents
  • Substrate: 1.0 equiv (Dry, azeotroped with toluene if necessary).

  • DAST: 1.5 – 2.0 equiv.[2]

  • Solvent: Anhydrous DCM (Dichloromethane). Note: THF can sometimes inhibit reactivity due to fluoride coordination; DCM is preferred for solubility.

  • Additive (Optional): Ethanol (0.2 equiv) or SbCl3 (catalytic) can accelerate sluggish reactions, but use with caution.

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the aldehyde and anhydrous DCM (0.5 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone).

    • Why: Low temperature prevents immediate exothermic decomposition and suppresses polymerization of the electron-rich ring.

  • Addition: Add DAST dropwise via syringe.

    • Observation: The solution may turn yellow/orange. Darkening indicates decomposition/polymerization.

  • Warming: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (Ice bath).

    • Do not warm to RT immediately. Many electron-rich substrates react fully at 0°C. Check TLC/NMR of an aliquot.

  • The Critical Quench (Preventing Hydrolysis):

    • Standard Quench (Risky): Pouring into water generates HF acid, which hydrolyzes your product.

    • Optimized Quench: Pour the reaction mixture slowly into a vigorously stirring slurry of Solid NaHCO3 and Ice .

    • Goal: Neutralize HF instantly. Keep pH > 7.

  • Extraction: Extract with DCM. Wash organic layer with sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.

  • Purification:

    • Column: Silica gel is slightly acidic.

    • Fix: Pre-treat silica with 1% Triethylamine (Et3N) in Hexanes, or add 1% Et3N to your eluent. This prevents on-column hydrolysis.

Troubleshooting & FAQ

Q1: I see complete conversion on TLC, but after the column, I isolated the starting aldehyde. What happened?

Diagnosis: Acid-catalyzed hydrolysis on the silica gel. Solution: Your product (benzylic gem-difluoride) is acid-sensitive. The silanols on the silica surface hydrolyzed the C-F bonds. Fix:

  • Use Neutral Alumina instead of silica.

  • Or, add 1% Triethylamine to your mobile phase during flash chromatography.

  • Ensure the crude was not acidic before loading (wash with NaHCO3).

Q2: The reaction mixture turned into a black tar.

Diagnosis: Polymerization initiated by the benzylic carbocation. Solution:

  • Concentration: Dilute the reaction (0.2 M instead of 0.5 M).

  • Temperature: You likely warmed it too fast. Keep it at -78°C longer, and do not exceed 0°C.

  • Reagent Quality: Old, dark DAST contains HF and decomposition products that catalyze polymerization. Use fresh, colorless/light-yellow DAST.

Q3: The reaction is stalled (50% conversion) even after 24 hours.

Diagnosis: Stable ion-pairing or fluoride trapping. Solution:

  • Lewis Acid Catalysis: Add catalytic ZnCl2 or SbCl3 (5-10 mol%). This activates the DAST-intermediate, facilitating the leaving group departure.

  • Alternative Reagent: Switch to Deoxo-Fluor® and heat to 40°C (Deoxo-Fluor is more thermally stable than DAST).

Q4: Can I use glass or do I need Teflon?

Answer: For standard DAST reactions, glass is acceptable provided the reaction is anhydrous. DAST etches glass slowly, but not significantly over a few hours. However, if you are generating significant HF (wet solvent) or heating, Teflon (PFA/FEP) is safer to prevent flask failure.

Diagnostic Decision Tree

Use this flowchart to diagnose yield issues during your campaign.

Troubleshooting Start Start: Low Yield of Gem-Difluoride CheckTLC Check Crude NMR/TLC Before Workup Start->CheckTLC Conversion Is conversion complete in the pot? CheckTLC->Conversion NoConv No: Reaction Stalled Conversion->NoConv No YesConv Yes: Product exists in crude Conversion->YesConv Yes Action1 1. Check DAST quality (Color?) 2. Add Catalyst (ZnCl2) 3. Switch to Deoxo-Fluor NoConv->Action1 CheckIso Did product decompose during isolation? YesConv->CheckIso Decomp Yes: Reverted to Aldehyde CheckIso->Decomp Yes (Hydrolysis) Tar Product is Tar/Polymer CheckIso->Tar No (Tar formed) Action2 1. Quench into NaHCO3/Ice 2. Use 1% Et3N in Column 3. Use Alumina Decomp->Action2 Action3 1. Dilute Reaction 2. Keep T < 0°C 3. Add radical inhibitor Tar->Action3

Figure 2: Troubleshooting logic for DAST fluorination failures.

References

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[3][4][5] The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The use of diethylaminosulfur trifluoride (DAST) for fluorination in a continuous-flow microreactor. Synlett, 2008(14), 2111-2114. Link

  • Couturier, M., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(10), 3401-3411. Link

  • Saeedi, M., et al. (2018). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Current Organic Chemistry, 22. Link

Sources

Optimization

Technical Support Center: Improving Chemoselectivity in Difluoromethylation of 4-Isopropoxyaniline

Welcome to the technical support center for the difluoromethylation of 4-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this impo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the difluoromethylation of 4-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The introduction of a difluoromethyl group (–CF₂H) can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this a critical reaction in medicinal chemistry.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you achieve high chemoselectivity and yield in your experiments.

I. Understanding the Reaction: Key Principles of Aniline Difluoromethylation

The difluoromethylation of anilines, including 4-isopropoxyaniline, typically proceeds through a radical-mediated mechanism.[2][3] The electron-rich nature of the aniline ring makes it susceptible to electrophilic attack by a difluoromethyl radical (•CF₂H). The isopropoxy group at the para-position is an electron-donating group, which further activates the aromatic ring, influencing the regioselectivity of the reaction.

Several methods have been developed for the difluoromethylation of anilines, including those utilizing transition-metal catalysts, organic photocatalysts, or transition-metal-free conditions involving the formation of an electron donor-acceptor (EDA) complex.[2][4][5][6] The choice of method and reagents is critical for controlling chemoselectivity, which is the preferential reaction of the desired functional group in the presence of others.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the difluoromethylation of 4-isopropoxyaniline, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
1. Low or No Yield of the Desired Product Inefficient generation of the difluoromethyl radical: The chosen reagent may not be effectively producing the •CF₂H radical under the reaction conditions.Reagent Screening: Consider alternative difluoromethylating agents such as ethyl bromodifluoroacetate, TMSCF₂H, or zinc difluoromethanesulfinate (DFMS).[7] The reactivity of these reagents can vary significantly. Initiator/Catalyst Inactivity: If using a photocatalytic method, ensure the light source is of the correct wavelength and intensity for the chosen photocatalyst (e.g., Eosin Y, fac-Ir(ppy)₃).[2][8] For transition-metal catalyzed reactions, verify the catalyst's activity and consider screening different ligands.
Poor substrate reactivity: The 4-isopropoxyaniline may be of poor quality or contain impurities that inhibit the reaction.Substrate Purification: Purify the 4-isopropoxyaniline by recrystallization or column chromatography to remove impurities.[9] Ensure the starting material is dry and handled under an inert atmosphere if it is sensitive to air or moisture.
Suboptimal reaction conditions: The temperature, concentration, or solvent may not be ideal for the reaction.Condition Optimization: Systematically screen reaction parameters. Vary the temperature, as some radical initiations are thermally sensitive.[10] Adjust the concentration of reactants and catalysts. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO are often effective.[11]
2. Poor Chemoselectivity (N- vs. C-difluoromethylation) Reaction mechanism favoring N-difluoromethylation: The lone pair of the aniline nitrogen can compete with the aromatic ring for the electrophilic difluoromethyl radical, leading to the formation of N-difluoromethylated byproducts.Protecting Group Strategy: Consider protecting the aniline nitrogen with a suitable protecting group (e.g., acetyl, Boc) to block N-difluoromethylation. The protecting group can be removed in a subsequent step. pH Control: The acidity of the reaction medium can influence the nucleophilicity of the aniline nitrogen. Addition of a non-nucleophilic base may be necessary.
Steric hindrance: The isopropoxy group may sterically hinder attack at the ortho positions, but electronic effects generally favor para-substitution.Directing Group Approach: While the isopropoxy group is para-directing, for other aniline derivatives, the use of a directing group can enhance regioselectivity.[5]
3. Formation of Multiple Byproducts Over-reaction or multiple difluoromethylations: The activated aromatic ring may undergo further difluoromethylation.Stoichiometry Control: Carefully control the stoichiometry of the difluoromethylating agent. Use a slight excess of the aniline substrate relative to the radical source. Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is formed to prevent further reactions.
Side reactions of the difluoromethylating agent: Some reagents can undergo decomposition or self-reaction.Slow Addition: Add the difluoromethylating agent or the initiator slowly to the reaction mixture to maintain a low concentration of reactive intermediates and minimize side reactions.[11]
Radical-radical coupling: The difluoromethyl radical can couple with other radical species in the reaction mixture.Radical Trap: While counterintuitive to the desired reaction, in cases of extreme byproduct formation, the addition of a radical scavenger in very small, controlled amounts could be explored, though this is an advanced troubleshooting technique.
4. Difficulty in Product Purification Similar polarity of product and starting material: The difluoromethylated product may have a similar polarity to the starting aniline, making separation by column chromatography challenging.Derivative Formation: If purification is particularly difficult, consider converting the product to a less polar derivative (e.g., by N-acetylation) for easier separation, followed by deprotection. Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina.[7]
Product instability: The difluoromethylated aniline may be unstable under certain conditions.Mild Workup: Use a mild aqueous workup and avoid strong acids or bases. Keep the product cool and protected from light during and after purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common site of difluoromethylation on 4-isopropoxyaniline?

The isopropoxy group is an ortho, para-directing group. Due to steric hindrance from the bulky isopropoxy group, the difluoromethyl group will predominantly add to the para-position relative to the isopropoxy group (i.e., the ortho-position to the amino group). The amino group is also an ortho, para-director, further favoring substitution at the positions ortho and para to it. Therefore, the most likely product is 2-difluoromethyl-4-isopropoxyaniline.

Q2: How can I minimize the formation of the N-difluoromethylated byproduct?

The formation of N-difluoromethylated anilines is a common side reaction.[12] To minimize this, you can:

  • Use a protecting group: Protect the amino group with an easily removable group like acetyl or Boc.

  • Optimize the reaction conditions: Lowering the reaction temperature can sometimes favor C-alkylation over N-alkylation.

  • Choose a different difluoromethylating agent: Some reagents may have a higher propensity for C-alkylation.

Q3: Is it necessary to perform the reaction under an inert atmosphere?

Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] This is because:

  • Oxygen can act as a radical scavenger: Molecular oxygen can react with the difluoromethyl radical, quenching the desired reaction pathway.

  • Anilines can be sensitive to oxidation: 4-isopropoxyaniline can oxidize in the presence of air, leading to colored impurities and reduced yield.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction.

  • Product Characterization:

    • ¹H NMR: To confirm the presence of the difluoromethyl group (a characteristic triplet) and the substitution pattern on the aromatic ring.

    • ¹⁹F NMR: This is a very sensitive technique for fluorine-containing compounds and will show a characteristic signal for the -CF₂H group.

    • ¹³C NMR: To observe the carbon signals of the aromatic ring and the difluoromethyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

IV. Experimental Protocols & Workflows

A. General Protocol for Photocatalytic Difluoromethylation of 4-Isopropoxyaniline

This protocol is a starting point and may require optimization.

Materials:

  • 4-Isopropoxyaniline

  • Ethyl bromodifluoroacetate

  • Eosin Y

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried reaction vessel, add 4-isopropoxyaniline (1.0 equiv.), Eosin Y (1-5 mol%), and anhydrous DMF under an inert atmosphere.

  • Add diisopropylethylamine (DIPEA) (2.0 equiv.) to the mixture.

  • Add ethyl bromodifluoroacetate (1.5 equiv.) to the reaction mixture.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the difluoromethylation of 4-isopropoxyaniline.

TroubleshootingWorkflow Start Low Yield or Poor Selectivity Check_Purity Verify Purity of 4-Isopropoxyaniline Start->Check_Purity Check_Purity->Start If impure, purify and restart Optimize_Conditions Systematically Optimize Reaction Conditions (Temp, Conc, Solvent) Check_Purity->Optimize_Conditions If pure Screen_Reagents Screen Alternative Difluoromethylating Agents Optimize_Conditions->Screen_Reagents If no improvement Protecting_Group Consider N-Protecting Group Strategy Screen_Reagents->Protecting_Group If selectivity is still an issue Purification Optimize Purification Method Protecting_Group->Purification Success Improved Yield and Selectivity Purification->Success

Caption: A decision-making workflow for troubleshooting difluoromethylation reactions.

V. Mechanistic Insight: The Role of the Photocatalyst

In a typical photocatalytic cycle using Eosin Y, the following steps are proposed:[2]

  • Photoexcitation: Eosin Y absorbs visible light and is excited to a higher energy state (Eosin Y*).

  • Single Electron Transfer (SET): The excited photocatalyst transfers an electron to the difluoromethylating agent (e.g., ethyl bromodifluoroacetate), generating a difluoromethyl radical (•CF₂CO₂Et) and the oxidized photocatalyst (Eosin Y•+).

  • Catalyst Regeneration: The oxidized photocatalyst is reduced back to its ground state by the aniline, which in turn forms a radical cation.

  • Radical Addition: The difluoromethyl radical adds to the electron-rich aromatic ring of the aniline radical cation.

  • Rearomatization: The resulting intermediate is deprotonated by a base to regenerate the aromatic ring and yield the final difluoromethylated product.

PhotocatalyticCycle PC Eosin Y PC_star Eosin Y* PC->PC_star hv (Visible Light) PC_oxidized Eosin Y•+ PC_star->PC_oxidized SET Radical •CF₂CO₂Et PC_star->Radical PC_oxidized->PC SET Aniline 4-Isopropoxyaniline Aniline_radical Aniline•+ Aniline->Aniline_radical -e⁻ Intermediate Adduct Intermediate Aniline_radical->Intermediate + •CF₂CO₂Et Reagent BrCF₂CO₂Et Reagent->Radical e⁻ Product Difluoromethylated Product Intermediate->Product -H⁺

Sources

Troubleshooting

Technical Support Center: Purification of 2-(difluoromethyl)-4-isopropoxyaniline

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(difluoromethyl)-4-isopropoxyaniline. The unique electronic p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(difluoromethyl)-4-isopropoxyaniline. The unique electronic properties conferred by the difluoromethyl group and the presence of a basic aniline moiety often introduce specific difficulties during post-reaction work-up and purification. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to enable the consistent isolation of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 2-(difluoromethyl)-4-isopropoxyaniline?

A1: The impurity profile depends heavily on the synthetic route employed. However, based on common synthetic strategies for analogous fluorinated anilines, you can anticipate several classes of byproducts. Understanding these is the first step to designing an effective purification strategy.

Impurity ClassSpecific Example(s)Likely OriginKey Differentiating Property
Unreacted Starting Materials 4-isopropoxyanilineIncomplete difluoromethylationHigher basicity (pKa)
Positional Isomers 3-(difluoromethyl)-4-isopropoxyanilineLack of complete regioselectivity during synthesisSimilar polarity, potentially different boiling point
Related Anilines 2-fluoro-4-isopropoxyanilineIf using a Halex (halogen exchange) reaction[1][2]Similar polarity and basicity
Over-reaction Products N-difluoromethylated productReaction of the aniline nitrogen with the difluoromethylating agentLess basic, different polarity
Reagent-derived Byproducts Products from decomposition of TMSCF₂Br, etc.Remnants from the difluoromethylation step[3]Varies widely, often highly polar or non-polar
Phenolic Impurities 4-aminophenol, etc.Incomplete starting material synthesis or side reactionsAcidic; will react with base
Q2: My initial work-up involves a liquid-liquid extraction (LLE). How can I optimize this to remove the bulk of my impurities?

A2: A well-designed LLE is your most powerful initial purification tool. The basicity of the aniline nitrogen is the key property to exploit. A common and effective method is an acidic wash.[4] Unreacted starting materials like 4-isopropoxyaniline are typically more basic than the product due to the electron-withdrawing nature of the -CHF₂ group. By washing the organic layer (containing your crude product) with a dilute acid (e.g., 1 M HCl), the more basic impurities will be protonated and partition into the aqueous phase, while your less basic desired product remains in the organic layer.[4]

Causality: The difluoromethyl group is strongly electron-withdrawing, which reduces the electron density on the aniline nitrogen, thereby decreasing its basicity (pKa). This difference in pKa, though subtle, is often sufficient for effective separation via an acid wash.

Q3: My compound is an oil/low-melting solid. What is the best definitive purification method?

A3: For non-crystalline products, flash column chromatography is the gold standard. However, purifying anilines on standard silica gel can be problematic due to interactions between the basic amine and acidic silanol groups on the silica surface.[5][6] This interaction often leads to significant peak tailing, poor separation, and potential loss of product on the column.

To counteract this, you have two primary expert-recommended options:

  • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate).[6][7] The TEA will preferentially interact with the acidic sites on the silica, allowing your aniline product to elute symmetrically.

  • Amine-Functionalized Stationary Phase: Use a column packed with amine-functionalized silica.[5][6] This specialized stationary phase masks the acidic silanols, providing a more inert surface that dramatically improves peak shape and separation for basic compounds without requiring mobile phase additives.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Problem 1: My compound streaks badly on a silica gel TLC plate, and I get poor recovery from my flash column.
  • Cause: This is a classic sign of strong acid-base interaction between your basic aniline and the acidic silica gel.[6] This can lead to irreversible adsorption and sample decomposition.

  • Solution 1 (Quick Fix): Prepare your eluent with 0.5-1% triethylamine (TEA). Run the column with this modified eluent. The TEA acts as a competitive base, binding to the active sites on the silica and allowing your product to pass through unimpeded.

  • Solution 2 (Robust Method): Switch to an amine-functionalized silica column (often designated as "NH₂" or "KP-NH").[5] This is often the most effective solution, providing excellent peak shapes with simple hexane/ethyl acetate gradients.[5]

  • Solution 3 (Alternative Approach): Consider reversed-phase chromatography (C18 silica). To ensure good retention and peak shape for a basic amine, the mobile phase should be buffered at a high pH (e.g., using ammonium hydroxide or TEA) to keep the aniline in its neutral, more hydrophobic form.[6]

Problem 2: I am attempting recrystallization, but no crystals form upon cooling.
  • Cause: This can happen if the solution is not sufficiently saturated, if the compound has a tendency to form an oil, or if nucleation is slow.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch if available.[8]

  • Solution 2 (Increase Concentration): If you suspect too much solvent was added, carefully evaporate some of the solvent and allow the solution to cool again.[8]

  • Solution 3 (Change Solvent System): Your compound may be too soluble in the chosen solvent even when cold. Switch to a "poorer" solvent or use a mixed-solvent system. For example, dissolve the compound in a minimum of a "good" solvent (like ethanol) at boiling, then slowly add a "poor" hot solvent (like water) dropwise until the solution just becomes cloudy. Add a few drops of the good solvent to clarify and then allow to cool slowly.[8]

Problem 3: After purification, my product has a persistent yellow or brown color.
  • Cause: Colored impurities are common in aniline synthesis, often arising from minor oxidation or side reactions leading to highly conjugated systems.

  • Solution 1 (Charcoal Treatment): Dissolve your semi-purified product in a suitable solvent. Add a very small amount of activated carbon (charcoal) – typically 1-2% by weight. Heat the mixture gently with stirring for 5-10 minutes, then filter the hot solution through a pad of celite to remove the charcoal. Caution: Activated carbon can also adsorb your product, leading to yield loss, so use it sparingly.

  • Solution 2 (Re-evaluate Purification): If color persists, it may indicate a co-eluting impurity. Re-optimize your chromatography conditions, trying a different solvent system or stationary phase to resolve the impurity.

Experimental Protocols & Workflows

Purification Workflow Overview

G crude Crude Reaction Mixture lle Liquid-Liquid Extraction (e.g., EtOAc/Water) crude->lle acid_wash Acid Wash (1 M HCl) lle->acid_wash organic Organic Layer (Contains Product) acid_wash->organic aqueous Aqueous Layer (Basic Impurities Removed) acid_wash->aqueous dry Dry & Concentrate organic->dry crude_product Crude Product Isolate dry->crude_product decision Solid or Oil? crude_product->decision recryst Recrystallization decision->recryst  Solid column Column Chromatography decision->column Oil   pure_solid Pure Solid Product recryst->pure_solid pure_oil Pure Oily Product column->pure_oil

Caption: General purification workflow for 2-(difluoromethyl)-4-isopropoxyaniline.

Protocol 1: Liquid-Liquid Extraction with Acidic Wash
  • Objective: To perform an initial purification of the crude reaction mixture, removing water-soluble byproducts and more basic aniline impurities.

  • Procedure:

    • Quench the reaction mixture as per the synthetic protocol and transfer it to a separatory funnel. If the reaction solvent is water-miscible, dilute with water and extract with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water (1x), then with 1 M HCl (2x).[4] Vigorously shake the funnel, venting frequently.

    • Self-Validation: Collect the aqueous HCl washes. Basify with 5 M NaOH and back-extract with ethyl acetate. A TLC or GC-MS analysis of this extract should show the presence of the removed basic impurities (e.g., unreacted 4-isopropoxyaniline).

    • Wash the organic layer with saturated sodium bicarbonate solution (1x) to neutralize any residual acid, followed by a final wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product isolate.

Protocol 2: Flash Column Chromatography with Triethylamine (TEA) Additive
  • Objective: To purify the crude product, especially if it is an oil, using a standard silica gel column.

  • Procedure:

    • Determine an appropriate eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture. Develop TLC plates in jars pre-saturated with the chosen eluent containing ~0.5% TEA. Aim for an Rf value of 0.2-0.3 for the product spot.

    • Prepare the bulk eluent by adding 0.5% v/v TEA to the pre-mixed hexane/ethyl acetate solvent.

    • Pack a silica gel column using the TEA-modified eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • Load the dry-loaded sample onto the top of the packed column.

    • Elute the column with the TEA-modified eluent, collecting fractions and monitoring by TLC.

    • Self-Validation: Fractions should show clean, symmetrical spots on TLC plates developed with the same modified eluent. Combine pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and should be removed under high vacuum.

Troubleshooting Logic for Column Chromatography

G start Problem: Poor Separation or Peak Tailing on Silica q1 Is the peak tailing or streaking? start->q1 a1 Add 0.5-1% Triethylamine to Eluent q1->a1 Yes q3 Are spots overlapping (poor resolution)? q1->q3 No q2 Does tailing persist? a1->q2 a2 Switch to Amine- Functionalized Silica (NH2 Column) q2->a2 Yes end Successful Separation q2->end No a2->end a3 Optimize Eluent Polarity: Use a shallower gradient or a less polar solvent system q3->a3 Yes a4 Try a Different Solvent System (e.g., Toluene/Acetone) a3->a4 a4->end

Caption: Troubleshooting decision tree for aniline purification via column chromatography.

References

  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. ACS Publications. Available from: [Link]

  • Application of Centrifugal Extractor in Aniline Extraction. Tiei Extraction. Available from: [Link]

  • Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. Journal of Sustainable Materials Processing and Management. Available from: [Link]

  • Extraction of Aniline Compound. Koch Modular Process Systems. Available from: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available from: [Link]

  • US Patent US4145364A - Preparation of fluorinated anilines. Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]

  • US Patent US8455691B2 - Process for the purification of aromatic amines. Google Patents.
  • CN Patent CN100396661C - Preparation of fluorinated aniline. Google Patents.
  • US Patent US7154006B2 - Preparation of fluorinated anilines. Google Patents.
  • EP Patent EP0001825A1 - Method of preparing 2,4-difluoroaniline. Google Patents.
  • US Patent US4294988A - Method of preparing 2,4-difluoroaniline. Google Patents.
  • How to isolate Imine by column chromatography?. ResearchGate. Available from: [Link]

  • N-Difluoromethylation of Aniline Derivatives with Difluorocarbene Precursors. ResearchGate. Available from: [Link]

  • 2-Fluoro-4-isopropoxyaniline. PubChem. Available from: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications. Available from: [Link]

Sources

Optimization

Troubleshooting low yields in nucleophilic aromatic substitution of fluoro-nitrobenzenes

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups. Here, we will dissect the kinetic and thermodynamic realities of reacting fluoro-nitrobenzenes, diagnose the root causes of low yields, and provide field-validated solutions to optimize your drug development workflows.

Mechanistic Foundations of SNAr

To troubleshoot a failing SNAr reaction, you must first understand its energy landscape. Unlike aliphatic SN1 or SN2 reactions where fluorine is a notoriously poor leaving group, SNAr relies on fluorine's extreme electronegativity.

The reaction proceeds via an addition-elimination pathway. The rate-determining step is typically the initial nucleophilic attack, which disrupts aromaticity to form an anionic intermediate known as the Meisenheimer complex [1]. The highly electronegative fluorine atom withdraws electron density via induction, drastically lowering the activation energy required to form this complex. The nitro group (an electron acceptor in the ortho or para position) further stabilizes the negative charge through resonance[1].

SNAr_Mechanism A Fluoro-nitrobenzene + Nucleophile B Meisenheimer Complex (Anionic Intermediate) A->B Addition (Rate-Limiting) C Substituted Product + Fluoride Ion B->C Elimination (Fast)

Fig 1. The two-step addition-elimination SNAr mechanism via the Meisenheimer complex.

Troubleshooting FAQs: Diagnosing Low Yields

Troubleshooting_Tree Start Issue: Low SNAr Yield Q1 Is starting material consumed? Start->Q1 No No: Kinetic Issue (High Activation Barrier) Q1->No < 50% Conversion Yes Yes: Selectivity Issue (Side Reactions) Q1->Yes > 90% Conversion Sol1 Action: Use Polar Aprotic Solvent (DMF/DMSO) or ↑ Temp No->Sol1 Sol2 Action: Ensure Anhydrous Conditions Check for Impurities Yes->Sol2

Fig 2. Decision tree for diagnosing and resolving low yields in SNAr reactions.

Q1: My reaction is stalling at 30% conversion even after 24 hours at 80 °C. What is restricting the kinetics? Analysis: If starting material remains, the activation barrier for the initial nucleophilic attack is too high. This is common with sterically hindered nucleophiles (e.g., ortho-substituted phenols) or when using less polar solvents. Solution: Switch to a highly polar aprotic solvent like DMSO or DMF. These solvents lack acidic protons and therefore do not solvate (and blunt) the nucleophile, leaving it "naked" and highly reactive. Furthermore, upgrade your base from K2CO3 to Cs2CO3. The larger ionic radius of cesium creates a looser ion pair with the deprotonated nucleophile, drastically enhancing its solubility and kinetic reactivity[2].

Q2: I have full conversion of the fluoro-nitrobenzene, but my isolated yield is only 40%. Where is the rest of my mass? Analysis: High conversion with low isolated yield indicates a selectivity issue—side reactions are outcompeting your desired pathway. The most frequent culprit is hydrolysis . If your base or solvent contains adventitious water, hydroxide ions (OH⁻) will form. Hydroxide is a small, hard, and exceptionally fast nucleophile that will rapidly attack the fluoro-nitrobenzene to form a nitrophenol byproduct. Another hidden cause is nucleophile impurity; for example, in the synthesis of Adavosertib, traces of piperazine in 1-methylpiperazine were found to react 15 times faster than the intended nucleophile, consuming the electrophile and ruining yields[3]. Solution: Enforce strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents over molecular sieves, and fresh bottles of base. Run an LC-MS of the crude mixture and look for the mono-nitrophenol mass (M+H = 140) to confirm hydrolysis.

Q3: I am using an aliphatic amine in Acetonitrile (MeCN) or THF, and the reaction is inexplicably slow. Why? Analysis: While the addition step is usually rate-limiting, solvent choice can shift the reaction's rate-determining step. Kinetic isotope effect (KIE) studies have shown that in non-polar solvents like THF, the departure of the fluoride leaving group actually becomes the rate-limiting step[4]. Conversely, in MeCN, the reaction can become bottlenecked by a rate-limiting proton transfer. The progress to the product is driven by a proton transfer involving a second molecule of your amine acting as a general base[3]. Solution: If using MeCN, add 2–3 equivalents of an exogenous, non-nucleophilic organic base (like DIPEA) to act as a proton shuttle. This fulfills the base-catalysis requirement without sacrificing your valuable amine nucleophile.

Reagent Selection & Data Presentation

To optimize your system, you must match the dielectric constant (ε) of your solvent and the pKa of your base to the specific demands of your nucleophile.

Reagent TypeReagentKey Property (ε / pKa)SNAr Utility & Mechanistic RationaleCommon Pitfalls
Solvent DMFε = 36.7Standard polar aprotic. Stabilizes the anionic Meisenheimer complex transition state.Difficult to remove during workup; requires extensive aqueous washing.
Solvent DMSOε = 46.7Highest polarity. Excellent for sluggish, sterically hindered nucleophiles.Prone to oxidation at high temps; incredibly difficult to dry completely.
Solvent THFε = 7.5Good solubility for organics, easy to evaporate.Low polarity shifts the rate-limiting step to leaving group departure[4].
Base K2CO3pKa ~ 10.3Mild, inexpensive heterogeneous base for phenols and amines.Poor solubility in organic solvents; requires vigorous mechanical stirring.
Base Cs2CO3pKa ~ 10.3"Cesium effect" creates highly reactive, naked anions due to loose ion pairing.Highly hygroscopic; water absorption leads to substrate hydrolysis.
Base DIPEApKa ~ 10.7Homogeneous organic base. Acts as an excellent proton shuttle in aminolysis.Can compete as a nucleophile if the primary nucleophile is exceptionally weak.

Validated Experimental Protocol: SNAr of 2-Fluoronitrobenzene

This protocol utilizes the Cs2CO3/DMF system, which is robust enough to handle weak or bulky nucleophiles (e.g., cyclopropanol or substituted phenols) while minimizing stalled kinetics[2]. It is designed as a self-validating system.

Step 1: Reagent Preparation (Anhydrous Control)

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (N2).

  • Add the nucleophile (1.2 equiv.) and anhydrous Cs2CO3 (1.5 equiv.).

  • Causality: An excess of base ensures complete deprotonation, while the slight excess of nucleophile drives the equilibrium forward and compensates for minor side reactions.

Step 2: Solvent Addition & Nucleophile Activation

  • Inject anhydrous DMF to achieve a 0.5 M concentration relative to the electrophile. Stir at room temperature for 15 minutes.

  • Validation Check: A slight color change (often pale yellow) indicates successful deprotonation and activation of the nucleophile.

Step 3: Electrophile Addition & Heating

  • Add 2-fluoronitrobenzene (1.0 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 75 °C using an oil bath or heating block[2].

  • Causality: 75 °C is the "sweet spot" for DMF; it provides sufficient thermal energy to overcome the activation barrier of the Meisenheimer complex without inducing thermal degradation of the solvent.

Step 4: Reaction Monitoring

  • Sample the reaction after 2 hours. Analyze via LC-MS.

  • Validation Check: Look for the disappearance of the fluoro-nitrobenzene peak. Crucially, check the baseline for an M+H = 140 peak. If present, your system is wet and hydrolysis is occurring.

Step 5: Quench & Phase Separation

  • Cool the reaction to room temperature. Quench by pouring the mixture into 5 volumes of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Causality: The massive excess of water crashes out the organic product and forces the highly polar DMF entirely into the aqueous phase, preventing emulsion formation.

Step 6: Organic Wash & Isolation

  • Wash the combined EtOAc layers with a 5% aqueous LiCl solution (twice), followed by brine.

  • Causality: The lithium ions coordinate strongly with any residual DMF, pulling it out of the organic layer far more effectively than water alone. Dry over Na2SO4, filter, and concentrate under reduced pressure.

References

  • Master Thesis Report: Nucleophilic attack on aromatic compound, formation of Meisenheimer complex. Diva-Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine (F KIE solvent dependence). ResearchGate. Available at: [Link]

  • Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in coupling reactions of ortho-CF2H anilines

Welcome to the Catalysis Tech Hub , your dedicated technical support center for advanced cross-coupling methodologies. Coupling ortho-difluoromethyl (o-CF₂H) anilines is notoriously difficult.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Tech Hub , your dedicated technical support center for advanced cross-coupling methodologies.

Coupling ortho-difluoromethyl (o-CF₂H) anilines is notoriously difficult. The -CF₂H group creates a "perfect storm" of challenges: it is sterically demanding (comparable to an isopropyl group), strongly electron-withdrawing (which starves the aniline nitrogen of nucleophilicity), and chemically sensitive to strong bases[1].

This guide provides researchers and drug development professionals with the mechanistic insights, troubleshooting matrices, and validated protocols necessary to overcome these barriers in C-N cross-coupling (Buchwald-Hartwig amination).

Mechanistic Insights: The Causality of Coupling Failures

To troubleshoot effectively, you must understand the causality behind the experimental choices. Standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, PPh₃, NaOtBu) almost universally fail for o-CF₂H anilines due to three distinct bottlenecks:

  • Nucleophilic Starvation: The inductive electron-withdrawing effect of the -CF₂H group severely reduces the nucleophilicity of the amine. This slows down the coordination of the aniline to the Pd(II)-aryl halide intermediate.

  • The Steric Bottleneck: Even if coordination occurs, the bulky -CF₂H group clashes with the incoming aryl group and the ligand. This prevents the Pd(II)-amido complex from adopting the correct geometry for reductive elimination.

  • Base-Induced Degradation: The proton of the -CF₂H group is slightly acidic. Strong bases like NaOtBu can trigger dehydrofluorination or defluorination pathways, destroying the functional group before coupling can occur [2].

The Solution: We must use steric strain to defeat steric strain . By employing extremely bulky, electron-rich dialkylbiaryl phosphine ligands (like BrettPhos or tBuXPhos), we force the palladium center into a highly crowded environment. Once the o-CF₂H aniline coordinates, the steric clash is so severe that the complex is forced to undergo rapid reductive elimination simply to relieve the strain, thereby forming the C-N bond [3].

Pathway A Aryl Halide + o-CF2H Aniline B Oxidative Addition (L-Pd(0)) A->B C Amine Coordination & Deprotonation (Cs2CO3) B->C D Sterically Crowded Pd(II)-Amido Complex C->D Bottleneck E Rapid Reductive Elimination D->E Driven by Ligand Bulk F Coupled Product E->F

Mechanistic pathway of Pd-catalyzed C-N coupling highlighting the steric bottleneck.

Troubleshooting Matrix: Data & Optimization Parameters

When optimizing your reaction, swap parameters based on the specific failure mode observed via LC-MS or GC-MS.

ParameterStandard ConditionRecommended AlternativeCausality / Rationale
Ligand PPh₃, dppf, XantPhosBrettPhos or tBuXPhos Bulky biaryl phosphines prevent bis-ligation and force rapid reductive elimination of hindered substrates.
Base NaOtBu, LiHMDSCs₂CO₃ or K₃PO₄ Weaker bases prevent base-mediated defluorination of the sensitive -CF₂H group while still enabling deprotonation[4].
Precatalyst Pd(OAc)₂, Pd₂(dba)₃BrettPhos-Pd-G3 G3/G4 precatalysts rapidly generate the active monoligated L-Pd(0) species at lower temperatures, preventing catalyst death.
Solvent THF, DMFToluene or 1,4-Dioxane Non-polar solvents enhance the rate of reductive elimination and minimize base-solvation issues.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes a self-validating system: visual cues and checkpoint sampling ensure the catalytic cycle is active before committing to long reaction times.

Title: Buchwald-Hartwig Amination of o-CF₂H Anilines using Pd-G3 Precatalysts Scale: 1.0 mmol

Materials Required:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • o-CF₂H aniline (1.2 equiv, 1.2 mmol)

  • BrettPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)

  • Dry, finely milled Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the BrettPhos-Pd-G3 precatalyst (18 mg, 2 mol%) and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Substrate Addition: Add the aryl halide (1.0 mmol) and the o-CF₂H aniline (1.2 mmol). If the substrates are liquids, add them after the solvent in Step 3.

  • Solvent & Activation: Add anhydrous toluene (4.0 mL). Seal the tube with a Teflon screw cap.

    • Validation Checkpoint 1: The solution should initially appear pale yellow/orange.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure the insoluble Cs₂CO₃ is well suspended.

    • Validation Checkpoint 2 (15 mins): Observe the reaction. A color shift to deep red/brown indicates active catalysis. If the solution turns completely black with a metallic mirror, Pd-black has formed (catalyst death). Stop and check for moisture/oxygen.

  • Monitoring: After 4 hours, cool the reaction to room temperature, take a 10 µL aliquot, dilute in MeCN, filter through a celite plug, and analyze via LC-MS.

  • Workup: Once complete (typically 12-16 hours), cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q: My reaction stalls at 20-30% conversion, and I see a black precipitate. What went wrong? A: The black precipitate is "Pd-black," which forms when the active Pd(0) species aggregates and falls out of the catalytic cycle. This happens when the oxidative addition is too slow or the ligand degrades. Fix: Ensure your solvent is strictly degassed (oxygen degrades electron-rich phosphines). If the issue persists, increase the catalyst loading to 5 mol% or switch to the even bulkier tBuXPhos ligand.

Q: I am observing defluorinated side products (loss of F from CF₂H) in my LC-MS. How do I stop this? A: The -CF₂H proton is slightly acidic. If you are using a strong alkoxide base (like NaOtBu), it can trigger dehydrofluorination. Fix: Immediately switch to a milder, inorganic base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely milled to increase its surface area, as it is insoluble in toluene.

Q: No product is formed, and starting materials are fully recovered. Is the aniline too deactivated? A: o-CF₂H anilines are highly deactivated. If no reaction occurs, the amine is likely failing to coordinate to the Pd(II) center. Fix: Increase the reaction temperature to 110-120 °C. Alternatively, try a micellar aqueous system (e.g., PEG-PVEG surfactants) which has been shown to force hydrophobic, sterically hindered partners into close proximity, accelerating the coupling [5].

TroubleshootingFlow Issue Issue: Low Yield / Decomposition Check1 Are defluorinated side products observed? Issue->Check1 Fix1 Switch base to Cs2CO3 or K3PO4 Check1->Fix1 Yes Check2 Is the reaction stalling early (<30% conversion)? Check1->Check2 No Fix2 Ensure degassed solvent; Use BrettPhos-Pd-G3 Check2->Fix2 Yes Check3 No product formed (Starting material recovered)? Check2->Check3 No Fix3 Increase temp to 120°C & switch to tBuXPhos Check3->Fix3 Yes

Troubleshooting logic tree for optimizing o-CF2H aniline cross-coupling reactions.

References

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at:[Link]

  • Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. ACS Publications (Organic Letters). Available at: [Link]

Optimization

Minimizing side reactions during alkylation of 2-(difluoromethyl)-4-aminophenol

Technical Support Center: Alkylation of 2-(difluoromethyl)-4-aminophenol Welcome to the technical support guide for the selective alkylation of 2-(difluoromethyl)-4-aminophenol. This document provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alkylation of 2-(difluoromethyl)-4-aminophenol

Welcome to the technical support guide for the selective alkylation of 2-(difluoromethyl)-4-aminophenol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of this specific transformation. The primary hurdle in this reaction is achieving selective N-alkylation over competing O-alkylation, a common issue with aminophenol substrates.[1][2] This guide is designed to explain the underlying chemical principles and provide actionable solutions to minimize side reactions and maximize the yield of your desired product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the alkylation of 2-(difluoromethyl)-4-aminophenol.

Q1: My reaction is producing a significant amount of the O-alkylated isomer. What is the primary cause?

A: This is the most frequent challenge and stems from the competitive nucleophilicity of the amino (-NH2) and hydroxyl (-OH) groups. The electron-withdrawing nature of the ortho-difluoromethyl group increases the acidity (lowers the pKa) of the phenolic proton, making it easier to deprotonate.[3][4][5] Under basic conditions, the resulting phenoxide is a highly potent nucleophile. If your conditions strongly favor phenoxide formation (e.g., using a strong base like NaH), O-alkylation will be a major competing pathway.

Q2: Why is my reaction mixture turning dark brown or black?

A: Aminophenols, particularly in the presence of a base and trace oxygen, are susceptible to oxidation, which forms highly colored polymeric byproducts. This is often exacerbated by prolonged reaction times or elevated temperatures. Ensuring the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and using degassed solvents can significantly mitigate this issue.

Q3: I'm observing both mono- and di-alkylation on the nitrogen atom. How can I improve mono-selectivity?

A: Di-alkylation becomes problematic when the initially formed secondary amine is more nucleophilic than the starting primary amine, or when an excess of the alkylating agent is used. To favor mono-alkylation, use a stoichiometric amount (1.0 to 1.1 equivalents) of the alkylating agent and add it slowly to the reaction mixture. Running the reaction at a lower temperature can also improve selectivity.

Q4: Can I avoid using a protecting group? It adds extra steps to my synthesis.

A: While it is possible to achieve N-selectivity without protecting groups, it requires careful optimization of the base, solvent, and temperature. For reactions that must be robust and high-yielding, especially on a larger scale, a protecting group strategy is often the most reliable and time-saving approach in the long run.[6] It eliminates the ambiguity of regioselectivity and simplifies purification.[2][7]

Part 2: Troubleshooting Guide & Mechanistic Insights

When experiments do not proceed as planned, a systematic approach is necessary. This section provides a logical workflow for diagnosing and solving common problems.

Core Problem: N- vs. O-Alkylation Selectivity

The central challenge is directing the alkylating agent (R-X) to the desired nitrogen atom. Both the nitrogen of the amino group and the oxygen of the hydroxyl group are nucleophilic. Their relative reactivity is highly dependent on the reaction conditions.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Reactant 2-(difluoromethyl)-4-aminophenol N_Alk Desired N-Alkylation (Kinetic Pathway) Reactant->N_Alk Weaker Base (e.g., K₂CO₃) Aprotic Solvent O_Alk Side Reaction: O-Alkylation (Thermodynamic Pathway) Reactant->O_Alk Strong Base (e.g., NaH) Polar Solvent RX Alkylating Agent (R-X) N_Product N-Alkylated Product N_Alk->N_Product O_Product O-Alkylated Product O_Alk->O_Product

Caption: Competing N- and O-alkylation pathways.

Troubleshooting Decision Tree

Use the following workflow to diagnose your experimental results.

G start Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) decision1 Major Product Correct? start->decision1 decision2 Mixture of N/O Isomers? decision1->decision2 No end_ok Synthesis Successful decision1->end_ok Yes decision3 Low Conversion? decision2->decision3 No process2 Modify Base/Solvent (See Table 1) decision2->process2 Yes (>10% O-isomer) process3 Implement Protecting Group Strategy (See Protocol 2) decision2->process3 If optimization fails process4 Increase Temperature or Reaction Time decision3->process4 Yes process5 Check Reagent Purity (Alkylating Agent, Base) decision3->process5 No process1 Optimize Purification end_retry Re-run Reaction process2->end_retry process3->end_retry process4->end_retry process5->end_retry

Caption: Troubleshooting workflow for alkylation reactions.

Detailed Analysis of Reaction Parameters

The selectivity of the alkylation is a fine balance between several factors. Understanding their interplay is key to optimization.

  • Choice of Base: The base's role is to deprotonate one of the nucleophilic sites.

    • Strong Bases (e.g., NaH, KHMDS): These bases are strong enough to irreversibly deprotonate the phenol, leading to a high concentration of the phenoxide anion. This heavily favors O-alkylation .

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA): These bases establish an equilibrium. Carbonate bases are often preferred as they are heterogeneous and have been shown to favor N-alkylation in aprotic solvents like DMF or Acetonitrile. The higher polarizability and softer nature of the nitrogen atom make it a better nucleophile than the neutral hydroxyl group under these conditions.[8]

  • Solvent Effects: The solvent influences the nucleophilicity of the reacting species.

    • Aprotic Polar Solvents (e.g., DMF, Acetonitrile, Acetone): These are generally the best choice. They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophiles, leaving them reactive. This environment tends to favor N-alkylation.

    • Protic Solvents (e.g., Ethanol, Methanol): These solvents should be avoided. They can hydrogen-bond with the amino group, reducing its nucleophilicity and promoting O-alkylation through solvation of the phenoxide.

  • Temperature: Temperature affects the reaction rate and can influence the product ratio. N-alkylation is often the kinetically favored product, while O-alkylation can be the thermodynamically favored product. Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is a good starting point.

Table 1: Effect of Reaction Conditions on N- vs. O-Alkylation Selectivity (Illustrative)

Entry Base (equiv.) Solvent Temperature (°C) N:O Ratio (Approx.) Notes
1 NaH (1.1) THF 25 < 10:90 Strong base heavily favors O-alkylation.
2 K₂CO₃ (2.0) Methanol 60 30:70 Protic solvent hinders N-alkylation.
3 K₂CO₃ (2.0) Acetone 55 85:15 Good conditions for favoring N-alkylation.
4 Cs₂CO₃ (1.5) Acetonitrile 60 > 95:5 Cesium effect can further enhance N-selectivity.

| 5 | DIPEA (3.0) | DMF | 70 | 80:20 | Organic base, useful but may require higher temp. |

Part 3: Optimized Experimental Protocols

Protocol 1: Direct N-Alkylation (Optimized for Selectivity)

This protocol is designed to maximize the formation of the N-alkylated product without the use of protecting groups.

Materials:

  • 2-(difluoromethyl)-4-aminophenol

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.05 equiv.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(difluoromethyl)-4-aminophenol (1.0 equiv.) and finely powdered potassium carbonate (2.0 equiv.).

  • Add anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration).

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add the alkyl halide (1.05 equiv.) dropwise over 10 minutes.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Protocol 2: Selective N-Alkylation via Reductive Amination

This is a highly reliable and selective method for introducing an alkyl group, especially when direct alkylation proves difficult.[1][2][7] The reaction proceeds via an imine intermediate, which is then reduced in situ.

Materials:

  • 2-(difluoromethyl)-4-aminophenol

  • Aldehyde or Ketone (1.0 equiv.)

  • Sodium borohydride (NaBH₄) (1.5 equiv.)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-(difluoromethyl)-4-aminophenol (1.0 equiv.) in methanol (approx. 0.2 M).

  • Add the corresponding aldehyde or ketone (1.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Formation of the imine intermediate can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated product, which can be further purified by chromatography or recrystallization.

References

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Available at: [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. Available at: [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Comprehensive pKa Values Database. Scribd. Available at: [Link]

  • ResearchGate. (n.d.). The pKa values for aminophenols isomers. ResearchGate. Available at: [Link]

  • Liptak, M. D., et al. (2002). Absolute p K a Determinations for Substituted Phenols. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing p-aminophenol and alkyl substituted p-aminophenol.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]

Sources

Troubleshooting

Stability of isopropoxy ether linkage under fluorination conditions

Welcome to the Advanced Synthesis Troubleshooting Guide. As drug development professionals and synthetic chemists, you frequently encounter the challenge of performing late-stage fluorination on complex scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As drug development professionals and synthetic chemists, you frequently encounter the challenge of performing late-stage fluorination on complex scaffolds. A recurring issue in these workflows is the unintended degradation of ether linkages—specifically the isopropoxy group .

This guide provides a deep-dive mechanistic analysis, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your isopropoxy ether linkages under various fluorination conditions.

Mechanistic Causality: Why Do Isopropoxy Ethers Cleave?

Ethers are generally unreactive toward direct nucleophilic substitution because the alkoxide ion is a highly basic, poor leaving group. However, in the presence of strong acids, the ether oxygen becomes protonated, converting the leaving group into a neutral alcohol (1[1]).

The vulnerability of the isopropoxy group lies in carbocation stability. While primary ethers (like methoxy or ethoxy) require a high-energy SN2 pathway to cleave, secondary ethers such as isopropoxy can cleave via an SN1 pathway because the resulting secondary isopropyl carbocation is relatively stable (2[2]).

During nucleophilic deoxofluorination with reagents like DAST (Diethylaminosulfur trifluoride) or XtalFluor, hydrogen fluoride (HF) is generated as a stoichiometric byproduct. This localized generation of strong acid is the primary culprit for ether cleavage (3[3]). For alkyl aryl ethers (e.g., isopropoxybenzene), the cleavage strictly occurs at the weaker alkyl-oxygen bond, yielding a phenol and isopropyl fluoride (or propene) (4[4]).

Mechanism ArOiPr Ar-O-iPr (Isopropoxyarene) Protonated [Ar-O(H)-iPr]+ (Protonated Ether) ArOiPr->Protonated + H+ HF HF (from DAST) HF->Protonated Cleavage SN1 Cleavage Protonated->Cleavage Rate Limiting Phenol Ar-OH (Phenol) Cleavage->Phenol Carbocation [iPr]+ (Isopropyl Cation) Cleavage->Carbocation Products iPr-F + Propene Carbocation->Products + F- / -H+

Mechanistic pathway of HF-induced SN1 cleavage of isopropoxy aryl ethers.

Quantitative Data: Ether Stability Matrix

To optimize your synthetic route, consult the following table comparing the stability of various ether linkages under standard, unbuffered DAST/HF conditions.

Ether Protecting GroupCarbocation StabilityPrimary Cleavage MechanismStability to Unbuffered DAST/HF
Methyl (-OMe) Very LowSN2High (Resists cleavage)
Ethyl (-OEt) LowSN2High (Resists cleavage)
Isopropyl (-OiPr) Moderate (Secondary)SN1 / SN2Moderate to Low (Labile)
tert-Butyl (-OtBu) High (Tertiary)SN1Very Low (Highly Labile)
Benzyl (-OBn) High (Resonance)SN1Low (Labile)

Troubleshooting FAQs

Q: I am attempting to convert a primary alcohol to a fluoride using DAST, but my remote isopropoxy group is cleaving into a phenol. How do I stop this? A: The cleavage is caused by the HF byproduct of the DAST reaction. You must run the reaction in a buffered system. Adding an exogenous, non-nucleophilic base like pyridine or using a pre-formulated reagent like Deoxo-Fluor/DAST with DBU will scavenge the HF before it can protonate the ether oxygen.

Q: Is the isopropoxy group stable under electrophilic fluorination conditions, such as Selectfluor? A: Yes. Unlike nucleophilic fluorination, electrophilic fluorination using Selectfluor generally leaves the ether intact. The ether oxygen acts as a strong electron-donating group, directing the electrophilic "F+" to the ortho or para positions of the aromatic ring without breaking the C-O bond (5[5]).

Q: Can I use diisopropyl ether as a solvent for my fluorination reactions? A: It depends on the reagent. Diisopropyl ether is perfectly acceptable for Selectfluor. However, for prolonged reactions with DAST at elevated temperatures, diisopropyl ether can gradually degrade. Dichloromethane (DCM) or acetonitrile (MeCN) are much safer choices.

DecisionTree Start Fluorination of Isopropoxy Compound Type Type of Fluorination? Start->Type Nucleophilic Nucleophilic (e.g., DAST, Deoxo-Fluor) Type->Nucleophilic Electrophilic Electrophilic (e.g., Selectfluor) Type->Electrophilic Risk High Risk of Ether Cleavage (HF) Nucleophilic->Risk Safe Low Risk of Cleavage (Ether is stable) Electrophilic->Safe Mitigation Add Acid Scavenger (Pyridine, DBU) Risk->Mitigation Proceed Proceed with Standard MeCN Protocol Safe->Proceed

Decision tree for selecting fluorination conditions to preserve isopropoxy linkages.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, use the following self-validating protocols. They include built-in In-Process Controls (IPCs) to confirm the reaction trajectory before irreversible degradation occurs.

Protocol A: Buffered Deoxofluorination (Preserving Isopropoxy Ethers)

Objective: Convert an alcohol to an alkyl fluoride using DAST without cleaving a remote isopropoxy ether.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the isopropoxy-containing alcohol substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Buffering: Add anhydrous Pyridine (2.0 equiv). Causality note: Pyridine acts as an HF sponge, preventing the localized acidity required for SN1 ether cleavage.

  • Cooling: Chill the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add DAST (1.2 equiv) over 10 minutes.

  • Self-Validation Check (IPC 1): After 30 minutes at -78 °C, extract a 10 µL aliquot, quench in saturated NaHCO₃, and spot on a TLC plate alongside a synthesized phenol standard (the expected cleavage byproduct).

    • Validation: If a spot matching the phenol standard appears, HF scavenging is insufficient. Immediately add an additional 0.5 equiv of Pyridine. If no phenol is present, proceed.

  • Warming: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Slowly pour the mixture into ice-cold saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Electrophilic Ring Fluorination with Selectfluor

Objective: Fluorinate an aromatic ring containing an isopropoxy directing group.

  • Preparation: Dissolve the isopropoxyarene (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M) at room temperature.

  • Reagent Addition: Add Selectfluor (1.1 equiv) in one portion.

  • Heating (If necessary): Stir at room temperature for 2 hours. If the substrate is highly deactivated, warm to 60 °C.

  • Self-Validation Check (IPC 1): Monitor via LC-MS. The isopropoxy group strongly directs ortho/para.

    • Validation: Look for the [M+18]+ mass peak (addition of F minus H). If you observe an [M-42]+ peak, this indicates loss of the isopropyl group (propene loss). This is exceedingly rare with Selectfluor but indicates the temperature is too high. Drop the temperature to 40 °C immediately.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Ethers to Alkyl Halides: Acidic Cleavage JoVE Core Organic Chemistry URL
  • Cleavage Of Ethers With Acid Master Organic Chemistry URL
  • Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E ResearchGate URL
  • Physical and Chemical Properties of Ethers CK-12 Foundation URL
  • eScholarship.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR aracteristic Shifts of 2-(difluoromethyl)-4-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of ¹⁹F NMR in Fluorinated Drug Candidates The incorporation of fluorine into small molecules is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ¹⁹F NMR in Fluorinated Drug Candidates

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, serves as an exceptional NMR probe for characterizing these fluorinated compounds.[3][4] Its large chemical shift dispersion, spanning over 800 ppm, provides exquisite sensitivity to the local electronic environment, making ¹⁹F NMR a powerful tool for structural elucidation and for studying molecular interactions.[3][5]

2-(difluoromethyl)-4-isopropoxyaniline is a key building block in the synthesis of various pharmacologically active agents. An accurate understanding of its ¹⁹F NMR spectral properties is paramount for reaction monitoring, quality control, and for deciphering its interactions with biological targets. This guide will detail the characteristic ¹⁹F NMR shifts of this compound and compare them with structurally related molecules to provide a comprehensive reference for researchers in the field.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The chemical shift of the difluoromethyl (CHF₂) group in 2-(difluoromethyl)-4-isopropoxyaniline is influenced by the electronic effects of the substituents on the aniline ring. To provide a clear comparative context, the ¹⁹F NMR data for our target compound is presented alongside that of other relevant fluorinated anilines.

CompoundStructureSolvent¹⁹F Chemical Shift (δ, ppm)
2-(difluoromethyl)-4-isopropoxyaniline CDCl₃-95 to -105 (expected)
2,4-DifluoroanilineCDCl₃F-2: -129.8, F-4: -118.5
2-FluoroanilineCDCl₃-133.2
N-propyl-3-(trifluoromethyl)anilineCDCl₃-58 to -60[6]

Table 1: Comparison of ¹⁹F NMR Chemical Shifts for Selected Fluorinated Anilines. The chemical shifts are referenced to CFCl₃ (0 ppm). The expected range for the target compound is based on typical values for CHF₂ groups attached to aromatic rings.

The difluoromethyl group in 2-(difluoromethyl)-4-isopropoxyaniline is expected to resonate in the range of -95 to -105 ppm. This upfield shift, relative to trifluoromethyl groups (typically -60 to -80 ppm), is a characteristic feature of the CHF₂ moiety.[3] The electron-donating nature of the isopropoxy and amino groups on the aniline ring will further influence the precise chemical shift by increasing the electron density around the fluorine nuclei, leading to greater shielding.[7]

In comparison, the fluorine atoms directly attached to the aromatic ring in 2,4-difluoroaniline and 2-fluoroaniline appear at significantly more upfield positions. This is due to the direct attachment to the sp² hybridized carbon of the aromatic system.[7] Conversely, the trifluoromethyl group in N-propyl-3-(trifluoromethyl)aniline is observed further downfield, a consequence of the strong electron-withdrawing effect of the three fluorine atoms.[6]

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra

The following protocol outlines the steps for obtaining a high-resolution ¹⁹F NMR spectrum of 2-(difluoromethyl)-4-isopropoxyaniline. Adherence to these steps is crucial for ensuring data accuracy and reproducibility.

Protocol 1: Sample Preparation and NMR Data Acquisition
  • Solvent Selection: Dissolve 5-10 mg of 2-(difluoromethyl)-4-isopropoxyaniline in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free from any fluorine-containing impurities. Other common deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used, but it's important to be aware that solvent effects can influence chemical shifts.[7][8]

  • Referencing: While external referencing can be used, for precise measurements, an internal reference standard is recommended.[9] A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[10] Alternatively, the spectrometer's internal lock signal can be used for referencing, provided it is properly calibrated.

  • NMR Tube: Use a high-quality, clean 5 mm NMR tube.

  • Spectrometer Setup:

    • The experiment should be performed on a spectrometer equipped with a probe capable of ¹⁹F detection.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse-acquire sequence is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the CHF₂ group and any reference standard (e.g., 200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei.

    • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans should provide a good signal-to-noise ratio.

    • Decoupling: Proton decoupling (¹H decoupling) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharper singlet for the CHF₂ group.[3]

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the reference peak to its known value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing A Weigh Compound (5-10 mg) B Dissolve in CDCl3 (0.6 mL) A->B C Add Internal Reference (optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters F->G H Acquire Data G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum J->K L Analyze Data K->L

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Separating Fluorinated Aniline Isomers

For researchers, synthetic chemists, and drug development professionals, the accurate separation and quantification of structural isomers are paramount for ensuring product purity, safety, and efficacy. Fluorinated anili...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals, the accurate separation and quantification of structural isomers are paramount for ensuring product purity, safety, and efficacy. Fluorinated anilines, common structural motifs in pharmaceuticals and agrochemicals, present a significant analytical challenge due to the subtle physicochemical differences between their positional isomers. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for resolving these critical pairs, moving beyond a simple listing of steps to explain the causality behind the methods.

The separation of isomers like 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline is notoriously difficult. Their nearly identical mass, similar polarity, and close pKa values mean that conventional reversed-phase C18 columns often fail to provide adequate resolution. This guide will explore and compare the performance of different stationary phases, supported by experimental data, to provide a logical, field-proven workflow for developing robust separation methods.

The Analytical Challenge: Why Are Isomer Separations Difficult?

Positional isomers of fluorinated anilines possess the same molecular formula and functional groups, differing only in the substitution pattern on the aromatic ring. This structural similarity leads to nearly identical hydrophobicity and polarity, making them difficult to distinguish using the broad hydrophobic selectivity of a standard C18 column. Achieving separation requires a stationary phase capable of exploiting more subtle molecular differences, such as dipole moments, shape, and electron distribution.

Caption: Chemical structures of common fluorinated aniline isomers.

A Systematic Approach to Method Development

A successful method development strategy begins with a clear workflow. The process involves screening different column chemistries and then systematically optimizing the mobile phase to achieve the desired resolution. This iterative process ensures that the final method is both selective and robust.

Method_Development_Workflow General HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytes & Goals (e.g., Fluoroaniline Isomers) Column_Screening Screen Stationary Phases (C18, PFP, HILIC) Start->Column_Screening Mobile_Phase_Opt Optimize Mobile Phase (Organic Modifier, pH, Gradient) Column_Screening->Mobile_Phase_Opt Temp_Flow_Opt Optimize Temperature & Flow Rate Mobile_Phase_Opt->Temp_Flow_Opt Validation Method Validation (Robustness, Linearity, Accuracy) Temp_Flow_Opt->Validation Final_Method Final Analytical Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor in achieving selectivity for isomeric compounds.[1] Here, we compare the performance of three distinct column chemistries: the traditional C18, the highly selective Pentafluorophenyl (PFP), and the alternative Hydrophilic Interaction Chromatography (HILIC).

The Standard Approach: C18 Reversed-Phase Chromatography

A C18 column, packed with octadecyl-silane, separates compounds primarily based on hydrophobic interactions. While versatile, its lack of specific interactions often results in poor resolution of positional isomers.

  • Mechanism: Hydrophobic partitioning. More hydrophobic molecules interact more strongly with the C18 chains and are retained longer.

  • Performance: For fluorinated anilines, the subtle differences in hydrophobicity between isomers are often insufficient for baseline separation. You will typically observe co-eluting or poorly resolved peaks.

The Targeted Solution: Pentafluorophenyl (PFP) Phase

PFP columns are a powerful alternative to C18 for separating halogenated aromatic compounds and regioisomers.[2][3][4] The electron-deficient fluorinated phenyl rings of the stationary phase offer multiple interaction mechanisms beyond simple hydrophobicity.

  • Mechanism: PFP phases provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[3][5][6][7] The electronegative fluorine atoms create a strong dipole moment on the phenyl ring, which can interact selectively with the dipole moments of the fluorinated aniline isomers. This multi-modal interaction is the key to its enhanced selectivity.

  • Performance: PFP columns consistently demonstrate superior resolution for halogenated isomers compared to C18 phases.[2] The different positions of the fluorine atom on the aniline ring lead to distinct electronic distributions, which are effectively differentiated by the PFP stationary phase.

The Alternative Strategy: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an excellent technique for enhancing the retention of polar compounds that are poorly retained in reversed-phase chromatography.[1][8][9][10]

  • Mechanism: HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9][11] The analyte partitions between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[9][11][12]

  • Performance: For fluorinated anilines, which are moderately polar, HILIC can offer an orthogonal (completely different) selectivity compared to reversed-phase methods.[1] This can be particularly useful if C18 and PFP phases fail to provide the desired separation.

Data-Driven Comparison of Column Performance

The following table summarizes typical retention behavior for aniline and its chloro-isomers on C18 and PFP columns, illustrating the enhanced selectivity of the PFP phase. While specific retention times will vary with conditions, the trend in resolving power is consistently observed.

CompoundTypical Retention Time (min) on C18[1]Typical Retention Time (min) on PFP[1]
Aniline3.252.91
2-Chloroaniline4.245.01
3-Chloroaniline4.415.31
4-Chloroaniline4.345.18

Data compiled from studies using standard water/acetonitrile or water/methanol gradients with 0.1% formic acid.[1] The data clearly shows a greater spread in retention times for the isomers on the PFP column, indicating superior resolution.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are provided below. These serve as robust starting points for your method development.

Protocol 1: Reversed-Phase HPLC (C18 and PFP Screening)

This protocol is a general guideline for screening and optimizing separations on C18 and PFP stationary phases.

1. Sample Preparation:

  • Accurately weigh and dissolve the fluorinated aniline isomer standard or sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.22 or 0.45 µm syringe filter prior to injection to remove any particulates.

2. HPLC Conditions:

  • Columns:
  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)
  • PFP Column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Methanol can also be screened as it may offer different selectivity[1][13])
  • Gradient Program (Starting Point):
  • 0-2 min: 10% B
  • 2-15 min: Ramp linearly from 10% to 90% B
  • 15-17 min: Hold at 90% B
  • 17-18 min: Return to 10% B
  • 18-25 min: Equilibrate at 10% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 5 µL
  • UV Detection: Monitor at the λmax of the analytes (e.g., 240 nm and 290 nm). A photodiode array (PDA) detector is recommended to capture the full UV spectrum.[14]

3. Optimization Strategy:

  • Gradient Slope: If resolution is poor, decrease the gradient slope (e.g., extend the ramp time from 13 to 20 minutes) to increase the separation window.
  • Organic Modifier: Compare the selectivity of acetonitrile with methanol. Phenyl-based columns like PFP often show improved selectivity with methanol.[1]
  • pH: Since anilines are basic, the mobile phase pH can significantly affect peak shape and retention. Using a buffer (e.g., 10 mM ammonium acetate) and adjusting the pH can be a powerful optimization tool.[5][13]
Protocol 2: HILIC Method

This protocol provides a starting point for evaluating HILIC as an alternative separation mode.

1. Sample Preparation:

  • Crucially, the final sample solvent must be compatible with the HILIC mobile phase.
  • Dissolve the sample as in Protocol 1, but evaporate the initial solvent and reconstitute the residue in a high-organic solvent (e.g., 90% acetonitrile in water with 0.1% formic acid).[1] This ensures good peak shape and prevents solvent mismatch effects.

2. HPLC Conditions:

  • Column: HILIC Column (e.g., Amide or bare silica, 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
  • Gradient Program (Starting Point):
  • 0-2 min: 100% A
  • 2-15 min: Ramp linearly from 0% to 80% B
  • 15-17 min: Hold at 80% B
  • 17-18 min: Return to 100% A
  • 18-25 min: Equilibrate at 100% A
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 2-5 µL
  • UV Detection: As per Protocol 1.

Summary and Recommendations

For the challenging separation of fluorinated aniline isomers, a methodical approach that prioritizes selectivity is essential.

  • Start with PFP: A Pentafluorophenyl (PFP) column should be the first choice for screening. Its multi-modal retention mechanism is specifically suited for halogenated aromatic isomers and offers the highest probability of success.[3][4][15]

  • Don't Discount C18: While less likely to succeed, a standard C18 column should be included in initial screens as a baseline.

  • Use HILIC for Orthogonality: If reversed-phase methods (both C18 and PFP) fail to provide adequate resolution, HILIC offers a truly orthogonal separation mechanism and is a powerful secondary screening option.

  • Optimize Systematically: Once a promising stationary phase is identified, systematically optimize the mobile phase by adjusting the organic modifier type, gradient slope, and pH to achieve baseline resolution.

The following flowchart provides a decision-making guide for selecting the optimal column chemistry.

Decision_Tree Start Start: Separation of Fluorinated Aniline Isomers Screen_PFP Screen with PFP Column Start->Screen_PFP Check_Resolution_PFP Resolution Adequate? Screen_PFP->Check_Resolution_PFP Optimize_PFP Optimize Mobile Phase (Gradient, Solvent, pH) Check_Resolution_PFP->Optimize_PFP Yes Screen_HILIC Screen with HILIC Column Check_Resolution_PFP->Screen_HILIC No Final_Method Final Method Optimize_PFP->Final_Method Check_Resolution_HILIC Resolution Adequate? Screen_HILIC->Check_Resolution_HILIC Check_Resolution_HILIC->Final_Method No (Re-evaluate problem) Optimize_HILIC Optimize Mobile Phase (Aqueous %, Buffer) Check_Resolution_HILIC->Optimize_HILIC Yes Optimize_HILIC->Final_Method

Caption: Decision tree for column selection in fluorinated aniline analysis.

By understanding the retention mechanisms and systematically applying the principles outlined in this guide, researchers can confidently develop robust and reliable HPLC methods for the critical task of separating fluorinated aniline isomers.

References

  • ACE C18-PFP. Symta. Available at: [Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. Available at: [Link]

  • ACE C18-PFP technical brochure. HPLC. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International - Chromatography Online. Available at: [Link]

  • Avantor® ACE® C18-PFP HPLC Columns. Element Lab Solutions. Available at: [Link]

  • New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex. Available at: [Link]

  • Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP. YMC. Available at: [Link]

  • Supporting Information In search of visible-light photoresponsive peptide nucleic acids (PNAs) for reversible control of DNA hyb. Beilstein Journals. Available at: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Isocratic Separation of Anilines on HALO C18. HPLC. Available at: [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Neos. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. Available at: [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Available at: [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-Pharm. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • p-Fluoroaniline. NIST WebBook. Available at: [Link]

  • HILIC HPLC Column. Phenomenex. Available at: [Link]

  • HPLC UV detection. Element Lab Solutions. Available at: [Link]

  • Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. PubMed. Available at: [Link]

Sources

Validation

2-CF₂H vs 2-CF₃ Substituted Anilines: A Comparative Guide on Bioisosteric Replacement in Drug Design

Executive Summary In the optimization of aniline-based lead compounds, the strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Historically, the trifluoromethyl (-CF₃) group has been the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of aniline-based lead compounds, the strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Historically, the trifluoromethyl (-CF₃) group has been the default choice for improving metabolic stability and membrane permeability. However, the difluoromethyl (-CF₂H) group has recently emerged as a highly versatile bioisostere. By acting as a "lipophilic hydrogen bond donor," 2-CF₂H substitution offers a nuanced alternative to the purely hydrophobic 2-CF₃ group, enabling researchers to fine-tune lipophilicity, basicity, and target engagement without sacrificing metabolic robustness.

This guide provides an objective, data-driven comparison of 2-CF₂H and 2-CF₃ substituted anilines, detailing their physicochemical differences, pharmacological impacts, and the self-validating experimental protocols required to evaluate them.

The Bioisosteric Paradigm: CF₃ vs. CF₂H

Lipophilicity and Solvation Dynamics

The -CF₃ group is heavily fluorinated and highly lipophilic, typically increasing a molecule's partition coefficient (logP) by 0.5 to 1.0 units relative to a methyl group. While this enhances passive membrane permeability, excessive lipophilicity often leads to poor aqueous solubility and off-target toxicity (the "molecular obesity" problem).

Conversely, the -CF₂H group provides a more balanced lipophilicity profile. The presence of the highly polarized C-H bond allows the -CF₂H moiety to interact with solvent water molecules, reducing the desolvation penalty. As a result, replacing a -CF₃ group with a -CF₂H group on an aniline scaffold typically decreases logP, improving the compound's solubility profile while maintaining sufficient lipophilicity for cell penetration.

The "Lipophilic Hydrogen Bond Donor" Concept

The most critical distinction between these two functional groups is hydrogen bonding capacity. The -CF₃ group is entirely devoid of hydrogen bond donor (HBD) capabilities. In contrast, the strong electron-withdrawing effect of the adjacent fluorine atoms in the -CF₂H group highly polarizes the remaining C-H bond.

According to 1, the -CF₂H group acts as a functional group-dependent HBD with an acidity parameter (Abraham's


) comparable to that of aniline or thiophenol. In 2-CF₂H anilines, this enables the formation of weak intramolecular hydrogen bonds (IMHB) with the adjacent amine, or specific intermolecular hydrogen bonds with target protein residues (e.g., backbone carbonyls), a feature fundamentally impossible for 2-CF₃ anilines.
Electronic Modulation and Basicity (pKa)

Both groups exert strong electron-withdrawing inductive (-I) effects, which pull electron density away from the aniline nitrogen, thereby lowering its basicity (pKa). However, the -CF₃ group is significantly more electron-withdrawing than the -CF₂H group. Consequently, a 2-CF₃ aniline will have a lower pKa (typically ~1.1–2.7) compared to its 2-CF₂H counterpart (pKa ~3.0–4.0). This difference dictates the ionization state of the aniline at physiological pH (7.4), which directly influences both pharmacokinetics (absorption) and pharmacodynamics (receptor binding).

Pharmacological Impact & Target Engagement

Pathway Sub 2-CF2H Aniline Motif HBD Polarized C-H Bond (H-Bond Donor) Sub->HBD Lipid Fluorine Atoms (Lipophilicity) Sub->Lipid Target Enhanced Target Binding (Specific Interactions) HBD->Target Perm Membrane Permeability (Optimized logP) Lipid->Perm Efficacy Improved In Vivo Efficacy Target->Efficacy Perm->Efficacy

Caption: Pharmacological impact pathway of 2-CF2H substitution on biological efficacy.

When anilines are utilized as hinge-binding motifs in kinase inhibitors or as pharmacophores in GPCR ligands, the transition from 2-CF₃ to 2-CF₂H can dramatically alter target engagement. The ability of the -CF₂H proton to act as a weak HBD allows it to satisfy unmet hydrogen bond acceptors in the binding pocket, as detailed by 2. Furthermore, while the -CF₃ group provides near-absolute metabolic stability against cytochrome P450-mediated oxidation at the ortho position, the -CF₂H group provides a "Goldilocks" balance—highly resistant to metabolism, yet slightly more clearable, preventing toxic bioaccumulation.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties of 2-CF₃ vs. 2-CF₂H substituted anilines, providing a clear framework for bioisostere selection.

Property2-CF₃ Aniline2-CF₂H AnilineMechanistic Causality / Impact
Lipophilicity (ΔlogP) High (+0.5 to +1.0)Moderate (-0.1 to +0.4)CF₂H reduces the desolvation penalty due to its polarized C-H bond interacting with water.
H-Bond Acidity (

)
0.00~0.07 – 0.10CF₂H acts as a weak H-bond donor, enabling new binding pocket interactions.
Aniline Basicity (pKa) ~1.1 – 2.7~3.0 – 4.0CF₃ is more strongly electron-withdrawing, reducing nitrogen basicity more severely than CF₂H.
Conformational State Single dominant (exo)Dual (endo/exo)CF₂H can rotate to form intramolecular H-bonds with the aniline nitrogen.
Metabolic Stability Extremely HighHighBoth block aromatic oxidation; CF₂H provides a balanced clearance profile.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these bioisosteres must rely on self-validating experimental systems. Below are the definitive protocols for synthesizing and profiling these compounds.

Protocol A: Photoredox-Catalyzed Difluoromethylation of Anilines

Causality: Traditional CF₂H installation requires harsh, toxic reagents (e.g., DAST, SF₄) that destroy sensitive functional groups. Photoredox catalysis using Sodium difluoromethanesulfinate (CF₂HSO₂Na) allows for mild, room-temperature radical-mediated C-H functionalization, preserving the integrity of complex lead compounds (3).

  • Preparation: In a flame-dried Schlenk tube, combine the aniline substrate (1.0 equiv), CF₂HSO₂Na (3.0 equiv), and Eosin Y photocatalyst (2 mol%).

  • Solvent Addition: Add degassed DMSO/H₂O (4:1 v/v) under a nitrogen atmosphere.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at 25 °C for 16 hours.

  • Self-Validation Step (Crucial): Before aqueous workup, spike the crude mixture with exactly 1.0 equiv of 1,3,5-trimethoxybenzene as an internal standard. Take a 50 µL aliquot for ¹⁹F and ¹H NMR. The integration of the CF₂H doublet against the internal standard provides a definitive, self-validating spectroscopic yield. This ensures that any mass lost during subsequent column chromatography is accurately quantified.

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Shake-Flask HPLC Determination of logP

Causality: Computational logP models frequently fail for fluorinated bioisosteres because they miscalculate the unique solvation dynamics of the CF₂H proton. Empirical measurement is mandatory.

  • Equilibration: Pre-saturate 1-octanol and HPLC-grade water with each other by stirring vigorously for 24 hours at 25 °C.

  • Partitioning: Dissolve 1 mg of the aniline analyte in 1 mL of the saturated octanol. Add 1 mL of the saturated water.

  • Agitation: Shake the biphasic mixture mechanically for 2 hours, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Self-Validation Step (Mass Balance): Inject equal volumes of both the octanol phase and the aqueous phase into the HPLC. Calculate the total moles recovered in both phases. The sum must equal the initial moles introduced (±5%). If mass balance fails, it indicates emulsion formation, precipitation, or interfacial aggregation, thereby invalidating the run.

  • Calculation: logP = log₁₀(Area_octanol / Area_water).

Strategic Workflow for Bioisostere Selection

Workflow A Lead Optimization Aniline Scaffold B 2-CF3 Bioisostere High Lipophilicity, No HBD A->B C 2-CF2H Bioisostere Balanced logP, Weak HBD A->C D Physicochemical Profiling logP & pKa Determination B->D C->D E Biological Evaluation Target Affinity & ADME D->E F Candidate Selection E->F

Caption: Logical workflow for evaluating fluorinated aniline bioisosteres in drug design.

References

  • Zafrani, Y., et al. (2019). "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?". Journal of Medicinal Chemistry. 1

  • Erickson, J. A., et al. (2017). "CF2H, a Hydrogen Bond Donor." Journal of the American Chemical Society. 2

  • "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." Alfa Chemistry. 3

  • "Access to N-Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides and Related Derivatives." ChemRxiv. 4

Sources

Comparative

Crystal Structure Analysis of 2-(difluoromethyl)-4-isopropoxyaniline Salts: A Comparative Performance Guide

This guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 2-(difluoromethyl)-4-isopropoxyaniline (CAS 2832490-81-8) salts. It is designed for researchers optimizing the phy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 2-(difluoromethyl)-4-isopropoxyaniline (CAS 2832490-81-8) salts. It is designed for researchers optimizing the physicochemical profile of this intermediate, likely for use in advanced agrochemical (e.g., SDHI fungicides) or pharmaceutical synthesis.

Executive Summary & Strategic Context

2-(difluoromethyl)-4-isopropoxyaniline represents a challenging class of fluorinated aniline intermediates. The presence of the lipophilic, electron-withdrawing difluoromethyl (-CHF


) group at the ortho position, combined with the electron-donating isopropoxy (-OiPr) group at the para position, creates a unique electronic and steric environment.
  • The Challenge: The -CHF

    
     group reduces the basicity of the aniline nitrogen (estimated pKa ~3.5–4.0), making salt formation with weak acids difficult. Furthermore, the rotational freedom of the -CHF
    
    
    
    moiety often leads to crystallographic disorder, complicating structural resolution and potentially inducing polymorphism.
  • The Solution: A rigorous salt screening and crystal structure analysis program is essential to identify a solid form with optimal crystallinity , hygroscopicity , and processability .

This guide compares the performance of three primary salt candidates: Hydrochloride (HCl) , Methanesulfonate (Mesylate) , and Hemisulfate .

Comparative Performance Analysis

The following data summarizes the physicochemical performance of the salts based on crystallographic data and solid-state stress testing.

Table 1: Physicochemical Profile Comparison
FeatureHydrochloride (HCl) Mesylate (MSA) Hemisulfate
Crystal System Monoclinic (

)
Triclinic (

)
Orthorhombic (

)
Melting Point (

)
High (>200°C, decomp.)Moderate (140–160°C)High (>190°C)
Hygroscopicity High (Critical Risk)Low to ModerateModerate
Solubility (Water) ModerateHigh Low
Lattice Energy High (Strong H-bonds)Lower (Bulky anion packing)Very High (3D network)
Disorder Risk Low (-CHF

locked)
High (Anion disorder)Low
Process Suitability Standard (Purification)Bioavailability Stability
Key Structural Insights
  • Hydrochloride (HCl):

    • Structure: Typically forms a chloride-bridged channel structure. The chloride ion accepts three H-bonds from the anilinium headgroup (

      
      ).
      
    • Performance: The compact lattice leads to a high melting point. However, the high charge density of the chloride ion often makes the surface hygroscopic, leading to deliquescence at high RH (>70%).

    • Recommendation: Best for early-stage purification but requires humidity control.

  • Mesylate (MSA):

    • Structure: The bulky methanesulfonate anion disrupts the efficient packing of the aromatic rings. This often results in a "herringbone" or "layered" motif rather than tight columns.

    • Performance: The disrupted packing lowers the melting point but significantly enhances aqueous solubility due to the lipophilic compatibility of the methyl group on the anion with the -CHF

      
       and -OiPr groups.
      
    • Recommendation: Preferred for formulation if solubility is the limiting factor.

  • Hemisulfate:

    • Structure: Sulfate anions often bridge multiple anilinium cations, creating a robust 3D hydrogen-bonding network.

    • Performance: This network confers exceptional thermal stability. However, sulfates are prone to forming hydrates (solvates), which can complicate the regulatory solid-form landscape.

Structural Mechanics & Causality

Understanding the why behind the performance requires analyzing the specific molecular interactions within the crystal lattice.

The "Difluoromethyl Disorder" Phenomenon

In many crystal structures of 2-(difluoromethyl)anilines, the -CHF


 group exhibits rotational disorder. The terminal hydrogen atom can occupy multiple positions (e.g., 60:40 occupancy).
  • Impact: This disorder increases the entropy of the crystal, potentially lowering the melting point and increasing susceptibility to solid-state transformations (polymorphism).

  • Control: Using a larger counter-ion like Tosylate or Mesylate can "lock" the conformation of the -CHF

    
     group through weak 
    
    
    
    interactions, stabilizing the lattice.
Hydrogen Bonding Networks
  • Donors: The anilinium nitrogen (

    
    ) has 3 strong donors.
    
  • Acceptors:

    • HCl:

      
       is a spherical acceptor (accepts 4+ H-bonds).
      
    • Mesylate: The sulfonate group (

      
      ) has 3 oxygen acceptors, allowing for a precise 1:1 interaction with the 
      
      
      
      headgroup, often forming defined "charge-assisted hydrogen bond" dimers.

Experimental Protocols

Protocol A: Salt Screening & Crystallization

Target: To generate single crystals suitable for X-ray diffraction (SCXRD).

  • Dissolution: Dissolve 100 mg of 2-(difluoromethyl)-4-isopropoxyaniline (free base) in 2 mL of solvent (EtOH or IPA).

  • Acid Addition: Add 1.05 equivalents of the selected acid (conc. HCl, neat MSA, or 98% H

    
    SO
    
    
    
    ).
    • Note: For H

      
      SO
      
      
      
      , use 0.55 eq to target the hemisulfate.
  • Nucleation:

    • Method 1 (Cooling): Heat to 60°C to dissolve, then cool slowly to 4°C at a rate of 5°C/hour.

    • Method 2 (Vapor Diffusion): Place the vial in a larger jar containing an antisolvent (Hexane or TBME). Seal and let stand for 3–7 days.

  • Harvesting: Filter crystals and wash with cold antisolvent. Dry under vacuum at 40°C.

Protocol B: Single Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Mount a single crystal (>0.1 mm) on a Kapton loop using Paratone oil.

  • Data Collection: Collect data at 100 K (using liquid nitrogen stream) to freeze out thermal motion and resolve the -CHF

    
     disorder.
    
  • Structure Solution: Use Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

  • Refinement Tip: If the -CHF

    
     group is disordered, model it over two positions and constrain the C-F bond lengths (DFIX 1.35) and F...F distances (DANG 2.20).
    

Visualized Workflows

Diagram 1: Salt Selection Logic

This decision tree guides the selection of the optimal salt based on the intended application phase.

SaltSelection Start Start: 2-(difluoromethyl)-4-isopropoxyaniline CheckSolubility Is Aqueous Solubility Critical? Start->CheckSolubility CheckStability Is Thermal/Hygroscopic Stability Critical? CheckSolubility->CheckStability No Mesylate Select MESYLATE Salt (High Solubility, Good Bioavailability) CheckSolubility->Mesylate Yes HCl Select HYDROCHLORIDE Salt (High MP, Ease of Purification) CheckStability->HCl No (Intermediate Use) Sulfate Select HEMISULFATE Salt (Max Stability, Non-Hygroscopic) CheckStability->Sulfate Yes (Long-term Storage) Screening Perform Polymorph Screening Mesylate->Screening HCl->Screening Sulfate->Screening

Caption: Decision matrix for salt selection based on critical quality attributes (CQA).

Diagram 2: Crystal Structure Interaction Map

Visualizing the key stabilizing forces in the lattice.

Interactions AnilineN Anilinium Head (-NH3+) Anion Counter-Ion (Cl-, R-SO3-) AnilineN->Anion Charge-Assisted H-Bond (Strong) EtherO Isopropoxy Oxygen (-O-) AnilineN->EtherO Intermolecular H-Bond (Weak) CHF2 Difluoromethyl (-CHF2) CHF2->Anion F...Anion Repulsion/Attraction CHF2->CHF2 F...F Packing Contacts

Caption: Schematic of dominant intermolecular forces defining the crystal lattice energy.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Anderson, K. M., et al. (2020). "Crystal Structure Analysis of Fluorinated Anilines." CrystEngComm, 22, 1234-1245.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on disorder and polymorphism).

Sources

Validation

HRMS fragmentation patterns of difluoromethyl-isopropoxy anilines

Publish Comparison Guide: HRMS Fragmentation Patterns of Difluoromethyl-Isopropoxy Anilines Executive Summary & Structural Significance Difluoromethyl-isopropoxy anilines represent a high-value scaffold in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: HRMS Fragmentation Patterns of Difluoromethyl-Isopropoxy Anilines

Executive Summary & Structural Significance

Difluoromethyl-isopropoxy anilines represent a high-value scaffold in modern medicinal chemistry. The difluoromethyl (


)  group acts as a lipophilic hydrogen bond donor (a bioisostere for 

or

), modulating metabolic stability and membrane permeability. The isopropoxy (

)
group provides steric bulk and lipophilicity, often filling hydrophobic pockets in target proteins.

For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing this motif from its analogues (e.g., trifluoromethyl or methoxy variants) is critical. This guide details the specific High-Resolution Mass Spectrometry (HRMS) fragmentation fingerprints that allow for unambiguous identification.

Experimental Configuration (Self-Validating Protocol)

To replicate the fragmentation patterns described, the following LC-HRMS parameters are recommended. This protocol is designed to be self-validating by monitoring specific "sentry" ions (lock masses).

Instrument: Q-Exactive Orbitrap or Q-TOF (Resolution > 30,000 FWHM). Ionization: Electrospray Ionization (ESI), Positive Mode (


).
ParameterSettingCausality / Rationale
Spray Voltage 3.5 kVOptimal for aniline protonation without inducing premature in-source decay.
Capillary Temp 320 °CEnsures complete desolvation of the lipophilic isopropoxy tail.
Sheath Gas 35 arbStabilizes the spray cone; prevents droplet coalescence.
Collision Energy Stepped (20, 40, 60 eV)Critical: Low energy reveals the labile isopropoxy loss; high energy exposes the stable fluorinated core.
Lock Mass m/z 391.2843 (Di-octyl phthalate)Use background contaminants or internal standards to ensure <2 ppm mass accuracy.

Fragmentation Mechanisms & Pathways

The fragmentation of difluoromethyl-isopropoxy anilines follows a deterministic cascade governed by bond dissociation energies (BDE).

Primary Pathway: The Isopropoxy Signature (Neutral Loss of 42 Da)

Upon collisional activation, the most labile bond is the


 ether linkage.
  • Mechanism: A McLafferty-type rearrangement or a four-membered transition state hydrogen transfer.

  • Observation: The precursor ion

    
     ejects a neutral propene molecule (
    
    
    
    ).
  • Mass Shift:

    
    .
    
  • Result: Formation of the corresponding phenol cation. This is the diagnostic base peak at low collision energies (20 eV).

Secondary Pathway: Difluoromethyl Degradation (Neutral Loss of 20 Da)

Unlike the chemically inert trifluoromethyl (


) group, the difluoromethyl (

) group possesses an acidic proton and can undergo elimination.
  • Mechanism: Elimination of Hydrogen Fluoride (

    
    ).
    
  • Observation: The phenol fragment (from Pathway 1) subsequently loses

    
    .
    
  • Mass Shift:

    
    .
    
  • Significance: This step distinguishes

    
     from 
    
    
    
    (which rarely loses
    
    
    ) and
    
    
    (which loses
    
    
    ).
Tertiary Pathway: Ring Cleavage

At high collision energies (>50 eV), the aniline core degrades, typically ejecting


 (

) or

(

) if the phenolic oxygen is retained.

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation logic.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Difluoromethyl-isopropoxy aniline) Intermediate Phenol Cation [M+H - C3H6]+ Precursor->Intermediate Ether Cleavage (Low CE) Propene Neutral Loss: Propene (C3H6, 42.05 Da) Precursor->Propene Fragment_HF Defluorinated Core [M+H - C3H6 - HF]+ Intermediate->Fragment_HF Fluorine Elimination (Med CE) HF Neutral Loss: HF (20.01 Da) Intermediate->HF Fragment_Ring Ring Fragments (Loss of HCN/CO) Fragment_HF->Fragment_Ring Ring Fission (High CE)

Caption: Stepwise fragmentation cascade showing the diagnostic loss of propene followed by hydrogen fluoride elimination.

Comparative Analysis: Performance vs. Alternatives

This table objectively compares the mass spectral behavior of the target motif against common structural analogues.

FeatureDifluoromethyl (

)
Trifluoromethyl (

)
Methyl (

)
Primary Neutral Loss Propene (-42 Da) (from isopropoxy)Propene (-42 Da)Propene (-42 Da)
Secondary Neutral Loss HF (-20 Da)

(-50 Da) (Rare, high energy)

(-2 Da) or

(-15 Da)
Isotopic Pattern A+1 (Carbon only)A+1 (Carbon only)A+1 (Carbon only)
Mass Defect Negative (Fluorine effect)Highly NegativePositive
Diagnostic Ratio High abundance of

Absence of

Absence of

Key Differentiator: The sequential loss of 42 Da and 20 Da is the unique fingerprint of the difluoromethyl-isopropoxy motif. If you observe a loss of 42 Da followed by 50 Da, you are likely dealing with a trifluoromethoxy or trifluoromethyl analogue undergoing rearrangement.

Differentiation Workflow (Decision Tree)

Use this logic to validate your analyte during structural elucidation.

DecisionTree Start Unknown Spectrum [M+H]+ Check42 Loss of 42 Da? (C3H6) Start->Check42 Check20 Subsequent Loss of 20 Da? (HF) Check42->Check20 Yes Result_Other Check Methoxy/Ethoxy (-14 or -28 Da) Check42->Result_Other No Result_Target CONFIRMED: Difluoromethyl-isopropoxy Check20->Result_Target Yes Result_CF3 Likely CF3 Analogue (No HF loss) Check20->Result_CF3 No

Caption: Logic flow for distinguishing difluoromethyl-isopropoxy anilines from structural analogues using MS/MS data.

References

  • BenchChem. Spectroscopic Strategies for Differentiating Isomers of Trifluoromethylaniline: A Comparative Guide. (2025).[1][2][3][4][5] Retrieved from

  • Kagramanov, N. D., et al. Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles. Fluorine Notes, Vol. 138.[6] (2021).[7] Retrieved from

  • Arsenault, G., et al. Analysis of Perfluoroalkyl Anion Fragmentation Pathways. Rapid Communications in Mass Spectrometry. (2007).[4][7] Retrieved from

  • Tang, Q., et al. Study of the Fragmentation Patterns of Fluoroquinolones by Tandem Mass Spectrometry. (2011).[8] Retrieved from

  • Moser, A. Identifying fragments using a Neutral Loss spectrum.[9] ACD/Labs. (2026). Retrieved from

Sources

Comparative

pKa Comparison Guide: 2-(Difluoromethyl)-4-isopropoxyaniline vs. 4-Isopropoxyaniline

Introduction to Aniline Basicity in Drug Design The acid dissociation constant (pKa) of an active pharmaceutical ingredient (API) dictates its ionization state at physiological pH, serving as a master variable that gover...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Aniline Basicity in Drug Design

The acid dissociation constant (pKa) of an active pharmaceutical ingredient (API) dictates its ionization state at physiological pH, serving as a master variable that governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile 1[2]. Anilines are privileged scaffolds in medicinal chemistry, but their basicity often requires precise stereoelectronic tuning to optimize blood-brain barrier (BBB) penetrance, prevent lysosomal trapping, or mitigate hERG channel toxicity.

This guide provides an objective, mechanistic comparison of the basicity of 4-isopropoxyaniline and its fluorinated analog, 2-(difluoromethyl)-4-isopropoxyaniline . It details the structural principles driving their pKa differences and provides a validated, self-correcting spectrophotometric protocol for empirical determination.

Mechanistic Analysis: Stereoelectronic Control of pKa

The basicity of the aniline nitrogen lone pair is heavily influenced by the electronic nature of the aromatic ring substituents.

1. The Baseline: 4-Isopropoxyaniline The isopropoxy group at the para position is strongly electron-donating via resonance (+R effect). Although it possesses a minor electron-withdrawing inductive effect (-I) due to the oxygen atom, the +R effect dominates. This pushes electron density into the aromatic


-system and directly onto the amine nitrogen, stabilizing the protonated anilinium ion. Consequently, the pKa is raised to approximately 5.2  (relative to unsubstituted aniline at 4.6).

2. The Modification: 2-(Difluoromethyl)-4-isopropoxyaniline Introducing a difluoromethyl (-CF₂H) group at the ortho position drastically alters the electronic landscape. Fluorine is highly electronegative, making the -CF₂H group strongly electron-withdrawing via induction (-I effect). Positioned ortho to the amine, this inductive pull strongly deshields the nitrogen lone pair, making it significantly less available for protonation. Furthermore, the steric bulk of the -CF₂H group forces the amine slightly out of coplanarity with the ring, disrupting resonance and further depressing basicity. This dual stereoelectronic effect drops the pKa to an estimated 3.9 .

SubstituentEffects Base Aniline Core (pKa ~4.6) Para 4-Isopropoxy Group (+R Resonance) Base->Para HighPKa 4-Isopropoxyaniline (pKa ~5.2) Increased Basicity Para->HighPKa Ortho 2-Difluoromethyl Group (-I Inductive) LowPKa 2-(Difluoromethyl)- 4-isopropoxyaniline (pKa ~3.9) Decreased Basicity Ortho->LowPKa HighPKa->Ortho

Fig 1: Stereoelectronic logic of substituent effects on aniline pKa.

Experimental Methodology: High-Throughput UV-Vis pKa Determination

While potentiometric titration is a standard technique, UV-Vis spectrophotometry in a 96-well microtiter plate format offers superior sensitivity and throughput for poorly soluble or highly UV-active anilines 3[3]. This method leverages the distinct absorption spectra of the protonated (anilinium) and deprotonated (free base) species to calculate the pKa via the Henderson-Hasselbalch equation [](].

The Self-Validating System: Isosbestic Point Verification

To ensure absolute data integrity, this protocol functions as a self-validating system. The continuous spectral scan across the pH gradient must reveal a clear isosbestic point —a specific wavelength where the absorbance remains constant regardless of pH. The presence of an isosbestic point mathematically guarantees that the system is a strict two-state equilibrium and confirms the absence of compound degradation or precipitation during the assay [](].

Step-by-Step Workflow
  • Stock Preparation : Dissolve the aniline compound in 100% DMSO to yield a 10 mM stock.

    • Causality: DMSO ensures complete solvation of lipophilic compounds. However, the final assay concentration of DMSO must be kept strictly below 2% v/v to prevent artificial dielectric shifts that would alter the apparent pKa 3[3].

  • Buffer Array Formulation : Prepare a series of universal buffers spanning pH 2.0 to 8.0 in 0.5 unit increments.

    • Causality: The ionic strength must be held constant (e.g.,

      
       M using KCl) across all buffers to stabilize the activity coefficients of the ionic species, ensuring thermodynamic consistency 3[3].
      
  • Dispensing & Equilibration : Aliquot 196 µL of each buffer into a UV-transparent 96-well plate. Spike each well with 4 µL of the 10 mM stock (final concentration = 200 µM).

  • Spectral Acquisition : Scan the UV-Vis absorbance from 250 nm to 400 nm at a constant temperature (e.g., 25°C) using a microplate reader.

    • Causality: Temperature control is critical as pKa is a temperature-dependent thermodynamic constant 1[2].

  • Regression Analysis : Plot the absorbance difference at the

    
     of the ionized and unionized forms against pH. Fit the data to the Henderson-Hasselbalch equation to derive the inflection point, which equals the pKa . Automated UV/Vis-titration systems can also be used to streamline this data processing 4[4].
    

UVVisWorkflow Prep 1. Stock Solution Prep (10 mM in DMSO) Buffer 2. Buffer Series Array (pH 2.0-8.0, 96-well) Prep->Buffer Mix 3. Dispense & Mix (Constant Ionic Strength) Buffer->Mix Read 4. UV-Vis Spectral Scan (250-400 nm) Mix->Read Analyze 5. Henderson-Hasselbalch Regression Analysis Read->Analyze

Fig 2: High-throughput UV-Vis spectrophotometric workflow for pKa determination.

Quantitative Data Comparison

The addition of the ortho-difluoromethyl group fundamentally shifts the physicochemical profile of the molecule. Below is a structured comparison of their properties:

Property4-Isopropoxyaniline2-(Difluoromethyl)-4-isopropoxyaniline
Structure Modification Baseline (para-isopropoxy only)Addition of ortho-difluoromethyl
Electronic Effects Dominant +R (Resonance)+R (Resonance) & Strong -I (Inductive)
Predicted pKa ~5.2~3.9
Ionization at pH 7.4 >99% Unionized (Free Base)>99.9% Unionized (Free Base)
Solubility Profile Higher pH-dependent solubilityFlatter solubility-pH profile
Lipophilicity (LogD at 7.4) ModerateHigh (due to fluorination)

Application in Drug Discovery

The modulation of pKa from ~5.2 to ~3.9 by the ortho-difluoromethyl group has profound implications for pharmacokinetics. Basic amines with a pKa > 7.0 are often trapped in acidic cellular compartments (lysosomotropism) and bind strongly to off-target sites like the hERG channel.

By depressing the pKa below 4.0, 2-(difluoromethyl)-4-isopropoxyaniline remains almost entirely neutral at physiological pH (7.4) and even in the mildly acidic environment of the upper intestine (pH ~5.5) 1[2]. This ensures high passive membrane permeability, enhances BBB penetration, and minimizes the off-target liabilities typically associated with basic cations, making it a highly optimized building block for CNS-active therapeutics.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC (National Institutes of Health).3

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar.1

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh.

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo.4

Sources

Validation

In vitro metabolic stability comparison of alkoxy-difluoromethyl anilines

Publish Comparison Guide: In Vitro Metabolic Stability of Alkoxy-Difluoromethyl Anilines Executive Summary & Strategic Rationale In medicinal chemistry, the optimization of lead compounds often hits a "metabolic wall" wh...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vitro Metabolic Stability of Alkoxy-Difluoromethyl Anilines

Executive Summary & Strategic Rationale

In medicinal chemistry, the optimization of lead compounds often hits a "metabolic wall" where potency is achieved, but pharmacokinetic (PK) endurance is lacking. Alkoxy-difluoromethyl anilines (specifically bearing the


  or 

motif) have emerged as a superior bioisosteric alternative to traditional methoxy (

) and trifluoromethoxy (

) anilines.

This guide objectively compares the metabolic stability of these moieties. The core thesis is twofold:

  • Metabolic Blockade: The

    
     group effectively blocks CYP450-mediated 
    
    
    
    -dealkylation, a primary clearance pathway for anisoles.
  • Electronic Stabilization: Unlike the electron-donating methoxy group, the difluoromethoxy group is electron-withdrawing, which reduces the electron density of the aniline ring, thereby suppressing oxidative liability at the nitrogen and the aromatic ring itself.

Mechanistic Comparison: The Fluorine Effect

To understand the stability gains, one must analyze the atomic-level interactions with Cytochrome P450 enzymes.

The Metabolic Liability of Methoxy Anilines

Traditional methoxy anilines undergo rapid


-demethylation . The CYP450 oxo-iron species abstracts a hydrogen atom from the 

-carbon (methyl group), forming an unstable hemiacetal intermediate that collapses into a phenol and formaldehyde.
The Difluoromethyl Blockade

Replacing the


-hydrogens with fluorine atoms (

) introduces two stabilizing factors:
  • Bond Strength: The

    
     bond (
    
    
    
    116 kcal/mol) is significantly stronger than the
    
    
    bond (
    
    
    99 kcal/mol), rendering hydrogen abstraction thermodynamically unfavorable.
  • Lipophilic H-Bond Donor: Unique to the

    
     group is its ability to act as a weak lipophilic hydrogen bond donor, potentially altering binding orientation within the CYP active site, a property not shared by the perfluorinated 
    
    
    
    .
Visualization: Metabolic Pathway Divergence

The following diagram illustrates the metabolic fate of the three chemotypes.

MetabolicPathway Methoxy Methoxy Aniline (R-Ph-OCH3) CYP CYP450 (Oxidative Attack) Methoxy->CYP Rapid H-Abstraction Difluoro Difluoromethoxy Aniline (R-Ph-OCF2H) Stable Metabolically Stable (Low Clearance) Difluoro->Stable Retains Integrity Difluoro->CYP Blocked (C-F Bond Strength) Trifluoro Trifluoromethoxy Aniline (R-Ph-OCF3) Trifluoro->Stable Retains Integrity Trifluoro->CYP Blocked (No H to abstract) Hemiacetal Unstable Hemiacetal [R-Ph-OCH2OH] Phenol Phenol Metabolite (High Clearance) Hemiacetal->Phenol Spontaneous Collapse CYP->Hemiacetal Hydroxylation

Figure 1: Comparative metabolic pathways. The methoxy group is liable to O-dealkylation, whereas fluorinated analogs block this pathway.

Comparative Performance Data

The following data summarizes the impact of the alkoxy-difluoromethyl substitution on intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM).

Table 1: Representative Stability Profile of Aniline Bioisosteres

ParameterMethoxy Aniline (

)
Difluoromethoxy Aniline (

)
Trifluoromethoxy Aniline (

)
Electronic Effect (

)
-0.27 (Donor)+0.18 (Weak Withdrawer)+0.35 (Strong Withdrawer)
Lipophilicity (

LogP)
Reference (0.0)+0.6+1.1
H-Bond Character Acceptor onlyDonor & AcceptorAcceptor only
HLM

(min)
< 15 (High Clearance)> 60 (Low Clearance) > 60 (Low Clearance)
Primary Metabolite Phenol (O-dealkylation)Ring Hydroxylation (Minor)Ring Hydroxylation (Minor)
Solubility Risk LowLow/ModerateHigh (Lipophilicity penalty)

Key Insight: While both


 and 

offer superior stability, the

group is often preferred because it improves stability without the excessive lipophilicity penalty of

, which can lead to poor solubility and high plasma protein binding [1, 2].

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own pipeline, use this standardized "Self-Validating" protocol. This workflow ensures that stability data is not an artifact of enzyme inactivity or non-specific binding.

Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control: Buffer without NADPH (detects chemical instability).

Workflow Diagram

ExperimentalWorkflow Prep 1. Preparation Test Cmpd (1 µM) + Microsomes (0.5 mg/mL) Pre-warm @ 37°C Start 2. Initiation Add NADPH Regenerating System Prep->Start Incubate 3. Incubation Timepoints: 0, 5, 15, 30, 45, 60 min Start->Incubate Quench 4. Quenching Add Ice-Cold Acetonitrile (containing IS) Incubate->Quench Analyze 5. Analysis Centrifuge -> LC-MS/MS of Supernatant Quench->Analyze Calc 6. Calculation Plot ln(% Remaining) vs Time Slope = -k Analyze->Calc

Figure 2: Step-by-step microsomal stability assay workflow.

Data Calculation (Self-Validating Step)

Ensure the assay is valid by checking the


 of the linear regression.
  • Plot: Natural log (ln) of % Parent Remaining vs. Time.

  • Slope (

    
    ):  Determine the elimination rate constant.
    
  • Half-life (

    
    ): 
    
    
    
    .
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Validation Criteria:

  • 
     for the regression line.
    
  • Control compounds must fall within 2-fold of historical values.

  • "0 min" sample must show 100% recovery relative to standard.

Conclusion & Recommendations

For researchers optimizing aniline-based scaffolds:

  • Switch Early: If a methoxy-aniline lead shows high clearance (

    
    ), prioritize the difluoromethoxy (
    
    
    
    )
    replacement immediately.
  • Balance Properties: Choose

    
     over 
    
    
    
    if solubility is a concern. The unique hydrogen-bond donor capability of the
    
    
    proton can also be leveraged for specific receptor interactions [3].
  • Monitor Aniline Oxidation: While the ether metabolism is blocked, the aniline nitrogen remains a soft spot. The electron-withdrawing nature of

    
     helps, but 
    
    
    
    -acetylation or
    
    
    -oxidation metabolites should still be monitored in MetID studies.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers as a Lipophilic, Hydrogen Bond Donating Bioisostere for the Methoxy Group. Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Xing, L., et al. (2015). Novel Difluoromethyl Ethers as Potent and Orally Active Agonists of the G Protein-Coupled Receptor 119. Bioorganic & Medicinal Chemistry Letters. Link

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-(Difluoromethyl)-4-isopropoxyaniline

This document provides essential procedural guidance for the safe and compliant disposal of 2-(Difluoromethyl)-4-isopropoxyaniline. As a specialized aromatic amine, this compound requires meticulous handling and adherenc...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(Difluoromethyl)-4-isopropoxyaniline. As a specialized aromatic amine, this compound requires meticulous handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Principle: Hazard-Informed Waste Management

1.1. Structural Hazard Analysis:

  • Aromatic Amine Core: The aniline substructure classifies this compound as an aromatic amine. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have specific recommendations for handling these compounds due to their health risks.[2][3]

  • Halogenated Organic Compound: The presence of the difluoromethyl group (-CHF₂) places this molecule in the category of halogenated organic compounds.[4] This is a critical designation for waste disposal, as halogenated and non-halogenated waste streams must be segregated.[4][5][6] Co-mingling can disrupt disposal processes, particularly incineration, and is often prohibited by regulatory agencies.

1.2. Anticipated Hazard Profile:

Based on data from structurally related fluoro- and alkoxy-substituted anilines, users must assume 2-(Difluoromethyl)-4-isopropoxyaniline is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [7][8][9]

  • A cause of serious skin and eye irritation. [7][10][11]

  • A potential respiratory irritant. [7][10]

Therefore, all forms of this compound—pure, in solution, or contaminating labware—must be treated as hazardous waste. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems. [12][13]

Waste Segregation: The Critical Decision Pathway

Proper segregation is the most important step in the disposal process. The following diagram outlines the decision-making workflow for categorizing waste containing 2-(Difluoromethyl)-4-isopropoxyaniline.

Caption: Decision workflow for segregating waste containing the target compound.

Standard Operating Procedures for Disposal

Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local rules may vary.[13]

Protocol 3.1: Disposal of Unused or Surplus Pure Chemical

This procedure applies to the original product container that is expired, no longer needed, or off-specification.

  • Do Not Alter: Keep the chemical in its original, labeled container. Do not deface the manufacturer's label.[5]

  • Secure Container: Ensure the container cap is tightly sealed and the exterior is clean and free of contamination.

  • Label for Disposal: Attach a "Hazardous Waste" label, available from your EHS department. Fill out all required information, including the full chemical name: "2-(Difluoromethyl)-4-isopropoxyaniline".

  • Request Pickup: Submit a chemical waste pickup request through your institution’s EHS portal or designated procedure.[14] Do not let waste accumulate; schedule regular pickups to minimize storage in the lab.[12]

Protocol 3.2: Disposal of Liquid Waste Streams

This covers reaction mixtures, mother liquors, and solutions used for rinsing.

  • Select Correct Container: Obtain a designated, properly vented "Halogenated Organic Liquid Waste" container. These are typically provided by EHS and are made of chemically resistant material.[12]

  • Segregate: As a halogenated compound, this waste must not be mixed with non-halogenated organic waste (e.g., acetone, hexane, ethyl acetate).[4][6]

  • Log Contents: As you add waste to the container, log the chemical name and approximate volume on the container's attached waste log sheet. This is a regulatory requirement.

  • Keep Closed: Keep the waste container sealed with its cap when not actively adding waste.[12] Store it in a designated satellite accumulation area within the lab, inside secondary containment (e.g., a plastic tub).[14]

  • Request Pickup: Once the container is 75-90% full, seal it and request a pickup from EHS.[5]

Protocol 3.3: Disposal of Contaminated Solid Waste

This includes items such as gloves, weighing paper, absorbent pads from spills, and contaminated silica gel.

  • Designated Container: Collect all contaminated solid waste in a dedicated, clearly labeled "Contaminated Solid Waste" or "Hazardous Chemical Waste - Solids" container. This is often a pail lined with a heavy-duty plastic bag.[5]

  • No Sharps: Do not dispose of needles, scalpels, or other sharps in this container. Use a dedicated sharps container.

  • Minimize Volume: Do not dispose of non-contaminated items in this container.

  • Seal and Dispose: When the bag is full, securely seal it, close the pail, and request a pickup from EHS.

Protocol 3.4: Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be handled properly.

  • Initial Rinse: The first rinse of a container that held 2-(Difluoromethyl)-4-isopropoxyaniline must be collected as hazardous waste.[12]

    • Choose a solvent that readily dissolves the compound (e.g., acetone, ethyl acetate).

    • Rinse the container with a small amount of the solvent, ensuring all interior surfaces are wetted.

    • Pour the rinsate into your designated "Halogenated Organic Liquid Waste" container. The presence of the halogenated aniline contaminates the entire rinsate.

  • Subsequent Rinses: For a chemical with high acute toxicity, it is best practice to collect the first three rinses as hazardous waste.[12]

  • Final Disposal: After triple-rinsing and allowing the container to air-dry completely in a fume hood, deface the original label and dispose of the container according to your institutional policy for empty chemical bottles.

Waste Management Summary

Waste Stream TypeAppropriate ContainerKey Labeling & Handling Requirements
Unused/Surplus Pure Chemical Original manufacturer's bottleAttach EHS "Hazardous Waste" tag. Do not obscure original label. Keep sealed.[5]
Liquid Waste (Organic) EHS-provided "Halogenated Organic Liquid Waste" carboyMust be segregated from non-halogenated solvents. Keep closed. Use secondary containment.[4]
Contaminated Solid Waste Lined pail designated for solid chemical wasteLabel as "Hazardous Waste - Solids" and list key contaminants. No free liquids or sharps.
First Rinse of "Empty" Container "Halogenated Organic Liquid Waste" carboyThe rinsate is considered hazardous and must be collected.[12]

Emergency Spill Procedures

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS or the emergency response number.

  • Don Personal Protective Equipment (PPE): For small, manageable spills, don appropriate PPE before cleaning up: two pairs of nitrile gloves, a lab coat, and safety goggles.[15]

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or a chemical spill pillow.[2][8] Do not use combustible materials like paper towels on a large spill of liquid.

  • Collect Waste: Carefully sweep the absorbed material into a container, label it as "Spill Debris with 2-(Difluoromethyl)-4-isopropoxyaniline," and dispose of it as contaminated solid waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the wipe as solid waste.

  • Report: Report the incident to your lab supervisor and EHS, as required by your institution.

References

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]

  • Managing Chemical Waste. Office of Clinical and Research Safety. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Chemical Disposal. Environment, Health & Safety - University of Wisconsin–Madison. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Segregation. University of Massachusetts Lowell. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Prime Vapi. [Link]

  • 2-Fluoro-4-isopropoxyaniline PubChem Entry. PubChem. [Link]

  • OSHA Method 40: Methylamine. US EPA. [Link]

  • EPA Hazardous Waste Codes. Environmental Protection Agency. [Link]

  • List of Halogenated Organic Compounds. California Code of Regulations. [Link]

  • Waste Segregation Chart. University of Waterloo. [Link]

  • Material Safety Data Sheet for 2,6-Difluoroaniline. Cole-Parmer. [Link]

Sources

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